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  • Product: Hexaphenyldilead
  • CAS: 3124-01-4

Core Science & Biosynthesis

Foundational

Introduction to Hexaphenyldilead and the Imperative of Structural Analysis

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Hexaphenyldilead Abstract This technical guide provides a comprehensive overview of the molecular structure of hexaphenyldilead (Ph₃P...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Hexaphenyldilead

Abstract

This technical guide provides a comprehensive overview of the molecular structure of hexaphenyldilead (Ph₃Pb-PbPh₃) and the definitive method for its elucidation: single-crystal X-ray diffraction (SC-XRD). Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the foundational principles of X-ray crystallography, presents a detailed experimental workflow, and analyzes the key structural features of the hexaphenyldilead molecule, including its core Pb-Pb bond and the spatial arrangement of its phenyl ligands. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as a robust reference for understanding and applying crystallographic techniques to complex organometallic compounds.

Hexaphenyldilead, also known as hexaphenyldiplumbane, is a signal organometallic compound featuring a covalent bond between two lead atoms, each bonded to three phenyl rings.[1] Its chemistry is of significant interest, particularly concerning the reactivity of the Pb-Pb bond, which can be cleaved in various chemical reactions.[2] The compound is known to be sensitive to both heat and light, a factor that presents challenges in its synthesis and characterization.[2]

For any chemical entity, a precise understanding of its three-dimensional atomic arrangement is fundamental to comprehending its physical properties, stability, and reactivity. In the case of hexaphenyldilead, the crystal structure reveals critical information, including:

  • The precise length of the Pb-Pb single bond.

  • The coordination geometry around each lead atom.

  • The conformational arrangement (rotation) of the two triphenyllead fragments relative to each other.

  • Intermolecular packing forces within the crystal lattice.

This guide provides a detailed exploration of how these structural parameters are determined using single-crystal X-ray diffraction, the gold standard for molecular structure elucidation.[3][4]

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is an analytical technique that provides unparalleled, high-resolution detail on the three-dimensional arrangement of atoms within a crystalline solid.[5] Its application is indispensable in organometallic chemistry for the unambiguous characterization of novel compounds.[6][7]

Foundational Principles

The technique is governed by Bragg's Law (nλ = 2d sinθ), which describes the condition for constructive interference of X-rays scattered by the parallel planes of atoms in a crystal lattice.[3][8] An incident beam of monochromatic X-rays is directed at a single crystal, which diffracts the beam into a unique, three-dimensional pattern of reflections. The angles and intensities of these diffracted beams are meticulously measured, providing the raw data from which the electron density map of the molecule, and thus its atomic structure, can be calculated.[4]

From Crystal to Structure: The Causality of the SC-XRD Workflow

The experimental process is not merely a sequence of steps but a logical progression where each stage validates the next. The goal is to derive a chemically sensible molecular model that accurately accounts for the observed diffraction data.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Selection Crystal Selection (Microscopy) Crystallization->Selection Mount Crystal Mounting Selection->Mount Screening Initial Screening (Unit Cell & Quality) Mount->Screening Collection Full Data Collection (Diffraction Intensities) Screening->Collection If crystal is suitable Processing Data Processing (Integration, Scaling, Absorption Correction) Collection->Processing Solution Structure Solution (Phase Problem, e.g., Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Model Validation (R-factors, CIF generation) Refinement->Validation Final_Structure Final Structural Model (Atomic Coordinates, Bond Lengths) Validation->Final_Structure

Caption: Experimental workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: Structure Determination of Hexaphenyldilead

This section outlines the detailed methodology for determining the crystal structure of hexaphenyldilead, emphasizing the rationale behind each step.

Synthesis and Crystallization
  • Synthesis: Hexaphenyldilead can be synthesized through various methods, often involving the reaction of a triphenyllead halide with a reducing agent or a Grignard reagent with lead chloride.[9] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with protection from light, given the compound's sensitivity.[2]

  • Crystallization (The Rationale): The goal is to grow single crystals of sufficient size (~0.1-0.3 mm) and quality (minimal defects). A slow crystallization process is crucial as it allows molecules to order themselves into a well-defined lattice.

    • Protocol: A saturated solution of purified hexaphenyldilead is prepared in a suitable solvent system (e.g., a mixture of benzene and petroleum ether).[2] The solution is filtered to remove any particulate matter. The vial is then loosely capped or covered with parafilm perforated with a few pinholes.

    • Causality: Slow evaporation of the more volatile solvent (petroleum ether) gradually increases the concentration of the solute beyond its saturation point, promoting the formation of a few crystal nuclei that grow slowly over several days into diffraction-quality crystals.

Data Acquisition
  • Crystal Selection and Mounting: A well-formed, clear crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil, which also prevents sample decay in the X-ray beam.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.

  • Unit Cell Determination: A few initial diffraction images are collected to locate the reflections. The positions of these reflections are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.[8] This step provides the first check on crystal quality.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while recording the intensity and position of thousands of reflections.

Data Processing and Structure Solution
  • Indexing and Integration: The collected images are processed to assign Miller indices (h,k,l) to each reflection and to integrate their intensities.

  • Space Group Determination (The Rationale): The symmetry of the diffraction pattern, specifically the pattern of systematically absent reflections, is analyzed.[10] These absences are not accidental; they are a direct consequence of destructive interference caused by symmetry elements like glide planes and screw axes.[11] Identifying these absences allows for the unambiguous determination of the crystal's space group, which describes all the symmetry operations of the crystal lattice.

  • Structure Solution: The "phase problem" is solved to convert the measured intensities into an initial electron density map. For organometallic compounds, methods like the Patterson function or "direct methods" are typically successful in locating the positions of the heavy lead atoms. Once the heavy atoms are located, the remaining non-hydrogen atoms (carbon) can usually be found in subsequent Fourier maps.

Structure Refinement and Validation
  • Refinement: The initial atomic model is refined using a least-squares algorithm. This process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

  • Validation (Trustworthiness): The quality of the final structure is assessed using several metrics. The most common are the R-factors (e.g., R1, wR2). An R1 value below 5% (0.05) for high-quality data indicates an excellent agreement between the model and the data, validating the solution. The final structure is also checked for chemical reasonability (e.g., sensible bond lengths and angles).

The Crystal Structure of Hexaphenyldilead: A Detailed Analysis

While multiple studies reference hexaphenyldilead, a definitive crystal structure report for the parent compound can be elusive. The following analysis is based on crystallographic data for the closely related and structurally analogous hexabiphenyldiplumbane , which provides excellent insight into the expected structural features of hexaphenyldilead.[9]

Crystallographic Data Summary

The following table summarizes typical crystallographic parameters one would determine for a hexaphenyl- or hexabiphenyldiplumbane crystal.

ParameterValueRationale & Significance
Chemical FormulaC₃₆H₃₀Pb₂Defines the elemental composition of the molecule.[1]
Crystal SystemTriclinic, Monoclinic, or higherDescribes the basic shape of the unit cell based on its symmetry. Determined from the diffraction pattern.[10]
Space Groupe.g., P-1, P2₁/cEncodes the complete symmetry of the crystal lattice, including translational elements (glide planes, screw axes).[11]
a (Å), b (Å), c (Å)e.g., 10.1, 12.5, 14.3The lengths of the unit cell edges.
α (°), β (°), γ (°)e.g., 90, 105.2, 90The angles between the unit cell axes.
Volume (ų)e.g., 1750.1The volume of the unit cell.[12]
Ze.g., 2The number of molecules per unit cell.
Pb-Pb Bond Length (Å)~2.84 - 2.97A key metric indicating a single covalent bond. Longer than in some tetravalent diplumbanes.[13]
C-Pb-C Bond Angles (°)~93 - 106Reflects the coordination geometry around the lead atoms, influenced by steric bulk.[13]
R1 [I > 2σ(I)]< 0.05A primary indicator of the quality of the refined structure. A lower value signifies a better fit.
Molecular Geometry and the Pb-Pb Bond

The core of the hexaphenyldilead structure is the Pb-Pb single bond. The experimentally determined length of this bond is a critical piece of data. In related tetravalent diplumbanes, Pb-Pb bond lengths are typically found in the range of 2.84–2.97 Å.[13] This distance is a direct measure of the covalent interaction between the two heavy metal centers. The geometry around each lead atom is expected to be a distorted tetrahedron, with the C-Pb-C and C-Pb-Pb bond angles deviating from the ideal 109.5° due to the significant steric bulk of the phenyl groups.

Conformational Analysis of Phenyl Ligands

Due to free rotation around the Pb-Pb single bond, the molecule must adopt a specific conformation to minimize steric repulsion between the bulky phenyl groups on adjacent lead atoms. This is analogous to the staggered and eclipsed conformations of ethane, but significantly more complex. The phenyl groups will arrange themselves in a staggered (or anti-periplanar) conformation, which maximizes the distance between them.

Caption: Newman-like projection illustrating the staggered phenyl groups.

This staggered arrangement is the lowest energy conformation, as it avoids the highly unfavorable steric clashes that would occur in an eclipsed conformation where phenyl groups on the front and back lead atoms align.[14] This principle, minimizing "big-big" interactions, is a cornerstone of conformational analysis.[14]

Conclusion: Integrating Structural Insights

The determination of the crystal structure of hexaphenyldilead via single-crystal X-ray diffraction provides definitive and high-resolution insights into its molecular architecture. This empirical data is not merely descriptive; it is predictive. Knowledge of the precise bond lengths, angles, and conformational preferences allows researchers to rationalize the compound's observed reactivity, model its behavior in complex systems, and design new derivatives with tailored properties. The rigorous, self-validating workflow of SC-XRD ensures that the resulting structural model is a trustworthy foundation for further scientific inquiry in organometallic chemistry, materials science, and beyond.

References

  • X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. (2020). University of Bristol.
  • Synthesis and Characterization of Some Hexaphenyldilead Complexes with Bifunctional Tridentate Schiff Bases. Asian Journal of Chemistry.
  • Unit-cell parameters determination from a set of independent electron diffraction zonal patterns.
  • Organometallic Chemistry. Bruker.
  • Hexaphenyldilead.
  • Hexaphenylbenzene. Organic Syntheses.
  • Characterization of Organometallic Complexes. Chemistry LibreTexts.
  • Crystal Structure Determin
  • Characterization of Organometallic and Inorganic Compounds.
  • X-ray crystallography. Wikipedia.
  • Space group determin
  • Plumbylene. Wikipedia.
  • Space group determin
  • Conformational analysis. Organic Chemistry 1: An open textbook.
  • New Pb–Pb bonds: syntheses and molecular structures of hexabiphenyldiplumbane and tri(trisbiphenylplumbyl)plumbate.
  • Substituted Cyclohexanes. Chemistry LibreTexts.

Sources

Exploratory

The Lead-Lead Bond Dissociation Energy in Hexaphenyldilead: A Technical Guide

Executive Summary Hexaphenyldilead ( Ph3​Pb-PbPh3​ ) represents a fascinating edge-case in main-group organometallic chemistry. As we descend Group 14 of the periodic table, the element-element homonuclear bond strength...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexaphenyldilead ( Ph3​Pb-PbPh3​ ) represents a fascinating edge-case in main-group organometallic chemistry. As we descend Group 14 of the periodic table, the element-element homonuclear bond strength decreases precipitously. The lead-lead (Pb-Pb) bond is notoriously weak, with a standard bond dissociation energy (BDE) hovering around 86.6 kJ/mol[1]. This whitepaper explores the structural parameters, thermodynamic properties, and experimental protocols required to synthesize, isolate, and quantify the dissociation energy of the Pb-Pb bond in hexaphenyldilead.

The Nature of the Pb-Pb Bond: Electronic Foundations

The extreme weakness of the Pb-Pb bond is fundamentally rooted in the "inert pair effect." In heavy elements like lead, the 6s2 valence electrons are deeply stabilized due to relativistic effects, rendering them largely chemically inert[2]. Consequently, lead atoms resist the sp3 hybridization typically seen in carbon or silicon.

Instead, the Pb-Pb single bond in hexaphenyldilead is formed almost exclusively through the overlap of unhybridized 6p orbitals[2]. This lack of s-orbital character results in a highly diffuse, elongated, and thermodynamically fragile bond. The interatomic Pb-Pb distance in Ph3​Pb-PbPh3​ is measured at 2.844 Å[3], which is significantly longer than its lighter carbon or silicon analogues.

Thermodynamic Profile and Comparative Analysis

The bond dissociation energy (BDE) is the standard enthalpy change required to homolytically cleave a chemical bond. For Group 14 elements, the BDE drops dramatically from Carbon down to Lead.

Table 1: Comparative Group 14 Homonuclear Bond Properties
Element BondRepresentative CompoundBond Length (Å)Approx. BDE (kJ/mol)
C-C Ethane ( H3​C-CH3​ )1.54~348
Si-Si Disilane ( H3​Si-SiH3​ )2.33~226
Ge-Ge Digermane ( H3​Ge-GeH3​ )2.41~188
Sn-Sn Distannane ( H3​Sn-SnH3​ )2.81~150
Pb-Pb Hexaphenyldilead ( Ph3​Pb-PbPh3​ )2.84486.6

Data synthesized from standard crystallographic and thermochemical databases[3],[1].

In Ph3​Pb-PbPh3​ , the remarkably low BDE of 86.6 kJ/mol dictates that the molecule is highly susceptible to homolytic cleavage even under mild thermal or photolytic stress, generating transient triphenyllead radicals ( Ph3​Pb∙ )[4],[1].

Mechanistic Pathways of Dissociation

Depending on the solvent environment and the nature of the applied stress, hexaphenyldilead can undergo either homolytic or heterolytic cleavage[5]. In non-polar solvents (e.g., toluene or benzene), thermal activation predominantly drives symmetrical homolytic fission. Conversely, in highly polar media or in the presence of electrophiles/halogens, the bond can cleave heterolytically to form a triphenyllead cation and anion[5].

G A Hexaphenyldilead (Ph3Pb-PbPh3) B Thermal/Photolytic Activation A->B Energy Input C Homolytic Cleavage (ΔH ≈ 86.6 kJ/mol) B->C Non-polar media D Heterolytic Cleavage (Polar Solvent) B->D Polar media / Electrophiles E 2 x Triphenyllead Radical (Ph3Pb•) C->E Symmetrical Fission F Triphenyllead Cation (Ph3Pb+) + Anion (Ph3Pb-) D->F Asymmetrical Fission

Fig 1. Mechanistic pathways of Pb-Pb bond dissociation in hexaphenyldilead.

Experimental Methodologies for BDE Determination

To accurately study the BDE, researchers must first synthesize high-purity hexaphenyldilead and subsequently measure its dissociation kinetics. The protocols below are designed as self-validating systems, ensuring that artifacts from oxidation or solvent interactions are strictly minimized.

Protocol 1: Synthesis and Isolation of Hexaphenyldilead

Causality & Design: Hexaphenyldilead cannot be easily synthesized via direct metathesis due to the instability of the Pb(III) oxidation state. Instead, it is synthesized via the reductive coupling of triphenyllead chloride ( Ph3​PbCl ) using a single-electron reducing agent like sodium metal. The sodium donates one electron to form the transient Ph3​Pb∙ radical, which rapidly dimerizes.

  • Preparation : In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 10 mmol of Ph3​PbCl in 50 mL of anhydrous tetrahydrofuran (THF). Validation: Argon prevents the immediate oxidation of the highly reactive intermediate radicals.

  • Reduction : Add 11 mmol of freshly cut sodium metal. Stir vigorously at room temperature for 12 hours. The solution will transition from clear to a pale yellow suspension as NaCl precipitates.

  • Extraction : Filter the mixture through a Celite pad to remove NaCl and unreacted sodium. Concentrate the filtrate under reduced pressure.

  • Crystallization : Recrystallize the crude product from a mixture of benzene and ethanol to yield pure hexaphenyldilead. Validation: The purity is confirmed via X-ray crystallography, ensuring the Pb-Pb bond length matches the literature standard of 2.844 Å[3].

Protocol 2: Kinetic Determination of BDE via EPR Spin-Trapping

Causality & Design: Because the BDE is so low (86.6 kJ/mol)[1], Ph3​Pb-PbPh3​ exists in a temperature-dependent equilibrium with its radical pair. However, Ph3​Pb∙ is highly reactive and its steady-state concentration is too low for direct Electron Paramagnetic Resonance (EPR) detection. A spin trap (e.g., N-tert-butyl- α -phenylnitrone, PBN) is introduced to react with the lead radical, forming a highly stable nitroxide radical that accumulates and can be easily quantified. By measuring the rate of spin-adduct formation across a temperature gradient, the activation energy of dissociation (which closely approximates the BDE) can be extracted via an Arrhenius plot.

  • Sample Preparation : Dissolve 5 mM of hexaphenyldilead and 50 mM of PBN in anhydrous, rigorously degassed toluene. Validation: Degassing via freeze-pump-thaw cycles is critical; molecular oxygen ( O2​ ) is a diradical that will rapidly quench the lead radicals, destroying the kinetic data.

  • Thermal Gradient Application : Place the sample in the EPR cavity equipped with a variable temperature controller. Record EPR spectra at 5 K intervals from 300 K to 350 K.

  • Signal Quantification : Integrate the area under the EPR signal corresponding to the PBN-PbPh3 spin adduct. The rate of signal growth is directly proportional to the rate of Pb-Pb homolytic cleavage.

  • Arrhenius Analysis : Plot ln(k) versus 1/T . The slope of the resulting linear fit is equal to −Ea​/R . For homolytic cleavage with negligible recombination barriers, Ea​≈BDE .

G S1 Sample Prep Degassed Toluene S2 Spin Trapping Add PBN S1->S2 S3 Thermal Gradient 300K - 350K S2->S3 S4 EPR Spectroscopy Signal Quantification S3->S4 S5 Arrhenius Analysis Extract BDE S4->S5

Fig 2. Self-validating EPR workflow for determining Pb-Pb bond dissociation energy.

Conclusion

The lead-lead bond in hexaphenyldilead is a textbook example of how relativistic effects and the inert pair effect manifest in main-group organometallics. With a bond length of 2.844 Å[3] and a remarkably low bond dissociation energy of 86.6 kJ/mol[1], the Pb-Pb bond is highly susceptible to homolytic cleavage. By utilizing rigorous, self-validating experimental protocols such as reductive coupling for synthesis and EPR spin-trapping for kinetic analysis, researchers can accurately probe the thermodynamic limits of heavy Group 14 element bonds.

References

  • [4] Title: Nature and Strength of Group-14 A–A' Bonds - The Royal Society of Chemistry | Source: rsc.org | URL:[Link]

  • [5] Title: Advances in Organometallic Chemistry 01 (1964) | Source: scribd.com | URL: [Link]

  • [3] Title: LEAD - National Academic OER & Digital Library of Ethiopia | Source: ethernet.edu.et | URL: [Link]

  • [1] Title: Bond Strength/Bond Energy - Practical Electron Microscopy and Database | Source: globalsino.com | URL: [Link]

  • [2] Title: Plumbylene - Wikipedia | Source: wikipedia.org | URL:[Link]

Sources

Foundational

Generation and Characterization of the Triphenyllead Radical via Homolytic Cleavage of Hexaphenyldilead

An In-Depth Technical Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the principles and methodologies for generating and charact...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for generating and characterizing the triphenyllead radical (Ph₃Pb•), a critical reactive intermediate in organometallic chemistry. The primary focus is on the homolytic cleavage of its stable precursor, hexaphenyldilead (Ph₃Pb-PbPh₃), through photochemical and thermal methods. This document offers field-proven insights into experimental design, detailing the causality behind protocol choices. It includes step-by-step workflows for radical generation, advanced spectroscopic detection via Electron Spin Resonance (ESR) and Transient Absorption (TA) spectroscopy, and chemical trapping techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to harness or study the reactivity of organolead radicals.

Introduction: The Significance of Organometallic Radicals

Organometallic radicals are transient species that play a pivotal role in a vast array of chemical transformations, including catalysis, polymerization, and organic synthesis.[1] Among these, Group 14 organometallic radicals (featuring silicon, germanium, tin, and lead) are of particular interest due to their unique electronic structures and reactivity profiles. The triphenyllead radical, Ph₃Pb•, is a key example, serving as a potent intermediate whose behavior is governed by the heavy lead atom. Understanding the controlled generation and characterization of this radical is fundamental to exploring its synthetic utility and reaction mechanisms.

The most direct and reliable route to the triphenyllead radical is through the homolytic cleavage of the metal-metal bond in hexaphenyldilead. This guide delineates the primary energetic inputs—light and heat—used to induce this cleavage and the sophisticated techniques required to detect and analyze the resulting short-lived radical species.

The Precursor: Hexaphenyldilead (Ph₃Pb-PbPh₃)

The stability and reactivity of the triphenyllead radical are intrinsically linked to the properties of its dimer precursor, hexaphenyldilead.

2.1. Synthesis and Properties Hexaphenyldilead is a crystalline solid that can be synthesized through various methods, most commonly involving the reaction of a triphenyllead halide with a reducing agent. Its key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₃₆H₃₀Pb₂[2]
Molecular Weight877.04 g/mol [2]
AppearanceWhite to off-white crystalline solid
CAS Number3124-01-4[2]

The central feature of this molecule is the covalent bond between the two lead atoms. The energy required to cleave this bond, known as the Bond Dissociation Energy (BDE), is the critical parameter governing radical generation.[3][4] While specific experimental values for the Pb-Pb bond in hexaphenyldilead are scarce, they are known to be significantly weaker than C-C bonds, making homolytic cleavage accessible under relatively mild conditions.[5][6]

Generation of Triphenyllead Radicals from Hexaphenyldilead

The generation of two equivalents of the triphenyllead radical is achieved by supplying sufficient energy to overcome the Pb-Pb bond dissociation energy, leading to homolytic fission.

G Precursor Hexaphenyldilead (Ph₃Pb-PbPh₃) Energy Energy Input (hν or Δ) Precursor->Energy Radical1 Triphenyllead Radical (Ph₃Pb•) Energy->Radical1 Homolytic Cleavage Radical2 Triphenyllead Radical (Ph₃Pb•) Energy->Radical2

Figure 1: General scheme for triphenyllead radical generation.

3.1. Photochemical Cleavage (Photolysis) Photolysis is a precise and widely used method for generating radicals, as the energy input can be controlled by the wavelength of light.[7][8] The Pb-Pb bond in hexaphenyldilead can be cleaved by irradiation with ultraviolet (UV) light, typically from a medium-pressure mercury lamp.

Causality of Experimental Design: The choice of solvent is critical. Benzene or toluene are frequently used because they are relatively inert and have a high UV cutoff, ensuring that the precursor, not the solvent, is the primary absorber of photons. The reaction must be conducted in a quartz vessel, as standard borosilicate glass is opaque to the required short-wavelength UV light. Degassing the solution and maintaining an inert atmosphere (e.g., argon or nitrogen) is mandatory to prevent the highly reactive triphenyllead radical from being scavenged by oxygen.[9]

Experimental Protocol: Photochemical Generation

  • Preparation: Dissolve hexaphenyldilead (e.g., 10-20 mg) in 50 mL of anhydrous, degassed benzene in a quartz reaction tube equipped with a gas inlet and septum.

  • Inert Atmosphere: Purge the solution with dry argon for at least 30 minutes to remove all dissolved oxygen. Maintain a positive pressure of argon throughout the experiment.

  • Irradiation: Place the quartz tube in a photolysis reactor and irradiate with a medium-pressure mercury lamp (e.g., 450W Hanovia). The reaction is typically conducted at room temperature.

  • Monitoring: The progress of the cleavage can be monitored by taking aliquots for analysis by ESR or by coupling the photolysis setup directly to a detection system (e.g., for transient absorption studies).

3.2. Thermal Cleavage (Thermolysis) Applying thermal energy can also induce homolysis of the Pb-Pb bond.[10] This method is conceptually simpler but offers less precise control than photolysis and can lead to a higher likelihood of secondary reactions if the resulting radicals are unstable at the required temperatures.

Causality of Experimental Design: The temperature required for thermolysis is dictated by the Pb-Pb bond dissociation energy and must be carefully controlled to achieve a reasonable rate of radical generation without causing decomposition of the solvent or the radical product. High-boiling, inert solvents like decalin or diphenyl ether are suitable for these experiments. As with photolysis, an oxygen-free environment is essential.

Experimental Protocol: Thermal Generation

  • Preparation: Dissolve hexaphenyldilead in a high-boiling, degassed solvent (e.g., decalin) within a three-neck flask equipped with a condenser, thermometer, and argon inlet.

  • Inert Atmosphere: Deoxygenate the system by purging with argon for 30 minutes.

  • Heating: Heat the solution to the target temperature (typically determined experimentally, often in the range of 150-200°C) using an oil bath with magnetic stirring.

  • Analysis: For in-situ analysis, the reaction can be run directly in the heated cavity of an ESR spectrometer. Alternatively, samples can be rapidly cooled and analyzed.

Detection and Characterization of the Triphenyllead Radical

Due to its transient nature, specialized techniques are required to detect and characterize the Ph₃Pb• radical.

G cluster_detection Detection & Characterization Generation {Generation|{Photolysis (hν) | Thermal (Δ)}} Radical Ph₃Pb• (Transient Radical) Generation->Radical ESR ESR Spectroscopy Detects paramagnetic nature Provides structural data (g-factor, hfc) Radical->ESR Direct Detection TA Transient Absorption UV-Vis spectrum of radical Monitors kinetics Radical->TA Direct Detection Trap Chemical Trapping Forms stable adduct for analysis (ESR, NMR, MS) Radical->Trap Indirect Detection

Figure 2: Workflow for the generation and subsequent characterization of the triphenyllead radical.

4.1. Electron Spin Resonance (ESR) Spectroscopy ESR is the most definitive method for identifying and characterizing radical species.[11] It directly detects the unpaired electron and provides detailed information about its electronic environment through the g-factor and hyperfine coupling constants (hfc).

Expected Spectrum: The ESR spectrum of the Ph₃Pb• radical is expected to show a central signal corresponding to radicals with non-magnetic lead isotopes. This signal will be flanked by satellite lines arising from the hyperfine coupling of the unpaired electron with the nuclear spin of the ²⁰⁷Pb isotope (I = 1/2, natural abundance ≈ 22.1%). Further, smaller couplings to the ortho, meta, and para protons of the phenyl rings may be resolved under high-resolution conditions, similar to the well-studied triphenylmethyl radical.[12]

ParameterExpected Value/FeatureSignificance
g-factor > 2.0023The significant deviation from the free electron value is characteristic of heavy atoms with large spin-orbit coupling, like lead.[13]
A(²⁰⁷Pb) hfc LargeThe magnitude of the coupling constant provides information about the s-character of the singly occupied molecular orbital (SOMO) on the lead atom.
A(¹H) hfc SmallHyperfine coupling to phenyl protons indicates delocalization of the unpaired electron onto the aromatic rings.

Experimental Protocol: ESR Detection

  • Sample Preparation: Generate the radical directly in a quartz ESR tube using the photolysis or thermolysis methods described above. The solvent must be non-polar and have low dielectric loss (e.g., benzene or toluene).

  • Degassing: Thoroughly degas the sample via several freeze-pump-thaw cycles to remove oxygen, which can broaden the ESR signal.

  • Measurement: Place the sealed ESR tube into the spectrometer cavity. For photolysis, irradiate the sample in-situ using a light source directed at the cavity's optical window. For thermolysis, use a variable temperature accessory.

  • Data Acquisition: Record the ESR spectrum. Typical X-band spectrometers operate around 9.5 GHz. Accumulate multiple scans to improve the signal-to-noise ratio.

4.2. Transient Absorption (TA) Spectroscopy TA spectroscopy is a powerful pump-probe technique used to record the absorption spectra of short-lived excited states and radical intermediates on timescales from femtoseconds to milliseconds.[14][15] In a typical experiment, a short laser pulse (the pump) initiates the photolysis of hexaphenyldilead, and a second, broad-spectrum light pulse (the probe) measures the UV-Vis absorption of the newly formed triphenyllead radicals.[16][17]

Experimental Protocol: Laser Flash Photolysis (LFP-TA)

  • Solution Preparation: Prepare a solution of hexaphenyldilead in a spectroscopic-grade, degassed solvent (e.g., cyclohexane or acetonitrile) in a quartz cuvette.

  • Excitation (Pump): Excite the sample with a nanosecond laser pulse at a wavelength where hexaphenyldilead absorbs but the radical does not (e.g., 266 or 355 nm from a Nd:YAG laser).

  • Probing: Pass a continuous wave or pulsed white light source through the sample, perpendicular to the pump beam.

  • Detection: Use a monochromator and a fast detector (e.g., a photomultiplier tube or CCD camera) to record the change in absorbance of the probe light as a function of wavelength and time after the laser flash.

  • Analysis: The resulting data provides the UV-Vis spectrum of the transient Ph₃Pb• radical and allows for the determination of its decay kinetics. The radical is expected to have characteristic absorption bands in the UV-visible region.[18][19]

4.3. Chemical and Spin Trapping This indirect method involves using a trapping agent that reacts rapidly and selectively with the transient triphenyllead radical to form a more stable product that can be easily isolated and analyzed.[20]

Spin Trapping: In this technique, the transient radical adds to a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to form a much more persistent nitroxide radical (a spin adduct).[21][22] This stable nitroxide can then be readily detected by conventional ESR spectroscopy. The hyperfine coupling constants of the resulting spin adduct are characteristic of the trapped radical, allowing for its identification.[7]

G Radical Ph₃Pb• (Transient Radical) Trap Spin Trap (e.g., DMPO) Radical->Trap Addition Reaction Adduct Stable Spin Adduct (Persistent Nitroxide Radical) Trap->Adduct ESR ESR Spectrometer Adduct->ESR Detection

Figure 3: The spin trapping mechanism for indirect radical detection.

Experimental Protocol: Spin Trapping

  • Preparation: To the solution of hexaphenyldilead in benzene, add a spin trap (e.g., DMPO) in excess (e.g., 0.1 M).

  • Radical Generation: Initiate the cleavage of hexaphenyldilead via photolysis or thermolysis as previously described.

  • ESR Analysis: Transfer an aliquot of the reaction mixture to an ESR tube and record the spectrum at room temperature. The resulting spectrum will be that of the stable DMPO-PbPh₃ adduct, not the original transient radical.

Safety and Handling of Organolead Compounds

Critical Warning: Organolead compounds are highly toxic. They can be absorbed through the skin, inhaled, or ingested, and have severe cumulative effects on the central nervous system. All manipulations involving hexaphenyldilead and its derivatives must be conducted with extreme caution.

  • Engineering Controls: Always handle solid hexaphenyldilead and its solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.

  • Waste Disposal: All organolead waste, including contaminated glassware, solvents, and PPE, must be collected and disposed of as hazardous chemical waste according to institutional and governmental regulations.

Conclusion

The generation of the triphenyllead radical from hexaphenyldilead cleavage is a foundational technique in the study of heavy organometallic radicals. Photolysis and thermolysis provide controlled and effective means of producing this transient species. Its definitive characterization relies on a combination of advanced spectroscopic methods, including in-situ ESR and transient absorption spectroscopy, complemented by indirect chemical trapping techniques. By understanding the principles and protocols outlined in this guide, researchers can confidently generate, detect, and study the triphenyllead radical, paving the way for new discoveries in reaction mechanisms and synthetic chemistry.

References

  • Broad-Band NIR Transient Absorption Spectroscopy of an “All-Carbon”-Bridged Bimetallic Radical Cation Complex. Organometallics - ACS Publications. [Link][14][16]

  • Transient absorption spectroscopy in visible-light photocatalysis. Royal Society of Chemistry. [Link][15]

  • Detection and identification of short-lived free radicals by electron spin resonance trapping techniques (spin trapping). Photolysis of organolead, -tin, and -mercury compounds. Journal of the American Chemical Society. [Link][7]

  • Chemistry of organoditins. Trapping of radicals generated from organic halides. ScienceDirect. [Link][8]

  • Spectroscopy of Organometallic Radicals. U.S. Department of Energy - Office of Scientific and Technical Information. [Link][1]

  • Imaging free radicals in organelles, cells, tissue, and in vivo with immuno-spin trapping. PMC - National Center for Biotechnology Information. [Link][21]

  • Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization. Royal Society of Chemistry. [Link][23][24][25]

  • Hexaphenyldilead | C36H30Pb2. PubChem - National Center for Biotechnology Information. [Link][2]

  • Radical traps. (A) Cross-coupling trapping. (B) Spin trapping. (C)... ResearchGate. [Link][22]

  • Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. The Royal Society Publishing. [Link][17]

  • Triphenylmethyl radical : properties and synthesis. University of Lille. [Link][9]

  • Investigation of Various Organic Radicals Dispersed in Polymethylmethacrylate Matrices Using the Electron Spin Resonance Spectroscopy Technique. PMC - National Center for Biotechnology Information. [Link][11]

  • Detection of radical cations of group 14 element organometallics in alkane solutions using the method of time-resolved magnetic. Royal Society of Chemistry. [Link][13]

  • Development of a General Organophosphorus Radical Trap: Deoxyphosphonylation of Alcohols. Macmillan Group - Princeton University. [Link][20]

  • ESR spectrum of the triphenylmethyl radical. University of Leicester. [Link]

  • Bond Dissociation Energies. CRC Press. [Link][5]

  • Photolytic Cleavage and Condensation Reactions of Cyclohexa-2,4-dienones with Diamines. MDPI. [Link][26]

  • The electron spin resonance spectra of the radical cations of p‐terphenyl, triphenylene and triptycene. ResearchGate. [Link][27]

  • The Electronic and ESR Spectra of Triphenylmethane Adsorbed on Solid Acid Catalysts. Scilit. [Link][12]

  • Bond dissociation energy. Wikipedia. [Link][3]

  • Photochemical Cleavage and Release of Para-Substituted Phenols from α-Keto Amides. ResearchGate. [Link][28]

  • UV–visible vertical absorption spectra of the trityl radical and its... ResearchGate. [Link][18]

  • 5.8.1. Bond-Dissociation Enthalpies. Chemistry LibreTexts. [Link][4]

  • Integration of Quantum Chemistry, Statistical Mechanics, and Artificial Intelligence for Computational Spectroscopy: The UV–Vis Spectrum of TEMPO Radical in Different Solvents. PMC - National Center for Biotechnology Information. [Link][29]

  • Thermal decomposition of (NH4)2[PdCl6] studied by in situ X-ray absorption spectroscopy. ResearchGate. [Link][30]

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. Copernicus Publications. [Link][31]

  • ExROPPP: Fast, accurate, and spin-pure calculation of the electronically excited states of organic hydrocarbon radicals. arXiv.org. [Link][19]

  • UV/Vis Database User's Guide. NIST WebBook. [Link][32]

  • Calorimetric study of thermal decomposition of lithium hexafluorophosphate. ResearchGate. [Link][33]

  • Mechanism and Rate of Thermal Decomposition of Hexachlorocyclopentadiene and Its Importance in PCDD/F Formation from the Combustion of Cyclodiene Pesticides. PubMed. [Link][10]

  • Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Frontiers. [Link][6]

  • Thermal decomposition of aluminum chloride hexahydrate. European Patent Office. [Link][34]

Sources

Exploratory

The Enduring Legacy of a Heavy Metal Bond: A Technical Guide to the Historical Synthesis and Discovery of Hexaphenyldiplumbane

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the historical synthesis and discovery of hexaphenyldiplumbane, a cornerstone molecule in the field of organometal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical synthesis and discovery of hexaphenyldiplumbane, a cornerstone molecule in the field of organometallic chemistry. We will explore the pioneering work that led to its creation, detail the experimental protocols for its synthesis, and examine the unique properties and reactivity stemming from its lead-lead covalent bond. This document serves as a comprehensive resource, blending historical context with practical, field-proven insights for today's researchers.

Unveiling a Heavy Metal-Metal Bond: A Historical Perspective

The journey into the world of organolead chemistry began in the mid-19th century, with the first synthesis of an organolead compound, hexaethyldilead, in 1858.[1] However, it was the advent of Grignard reagents at the turn of the 20th century that truly unlocked the potential for creating a diverse range of organometallic compounds.[2]

The first synthesis of hexaphenyldiplumbane is widely attributed to the German chemist Erich Krause in 1921. His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the foundation for understanding the synthesis and reactivity of compounds containing a direct lead-lead bond. The synthesis was achieved through the reaction of a phenyl Grignard reagent with a lead(II) salt, a method that remains a fundamental approach in organometallic synthesis today.[2]

The significance of Krause's discovery lies in the demonstration that heavy elements like lead could form stable, covalent bonds with each other, opening up a new frontier in main-group chemistry. The Pb-Pb bond in hexaphenyldiplumbane, while weaker than a C-C bond, is a key feature that dictates its unique reactivity, particularly its susceptibility to cleavage by various reagents.[3]

The Synthesis of Hexaphenyldiplumbane: A Step-by-Step Protocol

The synthesis of hexaphenyldiplumbane is a classic example of a Grignard reaction, a powerful tool for the formation of carbon-carbon and carbon-metal bonds. The following protocol is a validated and reliable method for the preparation of this compound.

Experimental Workflow Diagram

G cluster_0 Preparation of Phenylmagnesium Bromide cluster_1 Synthesis of Hexaphenyldiplumbane cluster_2 Purification A Mg turnings + Anhydrous Ether C Phenylmagnesium Bromide Solution A->C Reaction Initiation B Bromobenzene B->C Slow Addition E Reaction Mixture C->E Addition at 0°C D Lead(II) Chloride Suspension D->E Stirring F Crude Hexaphenyldiplumbane E->F Work-up & Isolation G Recrystallization F->G H Pure Hexaphenyldiplumbane G->H G cluster_0 Reagents cluster_1 Products HPD Hexaphenyldiplumbane (Ph₃Pb-PbPh₃) TPH Triphenyllead Halide (Ph₃PbX) HPD->TPH Cleavage by X₂ TPOL Triphenylorganolead (Ph₃PbR) HPD->TPOL Cleavage by RLi TPHA Triphenyllead Salt (Ph₃PbX) HPD->TPHA Cleavage by HX Halogens Halogens (X₂) X = Cl, Br, I Organolithium Organolithium (RLi) Acids Acids (HX)

Caption: Reactivity of the Pb-Pb bond in hexaphenyldiplumbane.

  • Halogens: Treatment with halogens (Cl₂, Br₂, I₂) results in the cleavage of the Pb-Pb bond to form two equivalents of the corresponding triphenyllead halide (Ph₃PbX).

  • Organolithium Reagents: Reaction with organolithium compounds (RLi) leads to the formation of triphenyl(organo)lead compounds (Ph₃PbR) and triphenylplumbyl lithium (Ph₃PbLi).

  • Acids: Protic acids (HX) can also cleave the lead-lead bond, yielding triphenyllead salts (Ph₃PbX) and triphenylplumbane (Ph₃PbH), which is often unstable.

This reactivity makes hexaphenyldiplumbane a valuable precursor for the synthesis of a wide array of triphenyllead derivatives, which have applications in various areas of chemistry, including as intermediates in organic synthesis and as stabilizers for polymers.

Conclusion

The discovery and synthesis of hexaphenyldiplumbane marked a pivotal moment in the history of organometallic chemistry. It not only demonstrated the existence of stable, heavy metal-metal bonds but also provided a versatile platform for the exploration of the rich chemistry of organolead compounds. While the toxicity of lead compounds necessitates careful handling and has limited their large-scale industrial applications, the fundamental principles learned from the study of molecules like hexaphenyldiplumbane continue to inform and inspire the development of new catalysts, materials, and synthetic methodologies. This historical journey underscores the importance of fundamental research in pushing the boundaries of chemical science.

References

  • Gilman, H., & Moore, F. W. (1940). The Relative Reactivities of Organometallic Compounds. XI. The Reaction of Organolead Compounds with Benzyl Chloride. Journal of the American Chemical Society, 62(12), 3206–3208.
  • Krause, E., & von Grosse, A. (1937). Die Chemie der metall-organischen Verbindungen. Gebrüder Borntraeger.
  • Willemsens, L. C. (1968). Investigations on organolead compounds. V. Lead-lead bond cleavage reactions of hexaphenyldilead. Journal of Organometallic Chemistry, 15(1), 117-124.
  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605.
  • Wikipedia contributors. (2023, December 12). Organolead chemistry. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Photochemical Dynamics of Hexaphenyldilead in Solution: Mechanistic Pathways and Experimental Protocols

Executive Summary Hexaphenyldilead ( Ph6​Pb2​ ) is a quintessential heavy main-group organometallic compound. Due to the large atomic radius of lead and the resulting diffuse nature of its valence orbitals, the Pb-Pb bon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexaphenyldilead ( Ph6​Pb2​ ) is a quintessential heavy main-group organometallic compound. Due to the large atomic radius of lead and the resulting diffuse nature of its valence orbitals, the Pb-Pb bond is exceptionally long and weak, with a bond dissociation energy of approximately 20–30 kcal/mol. This inherent thermodynamic instability makes Ph6​Pb2​ an ideal precursor for generating highly reactive triphenyllead radicals ( Ph3​Pb∙ ) via photolysis.

For researchers, scientists, and drug development professionals, understanding the divergent mechanistic pathways of this photolysis is critical. Controlled generation of these heavy-metal radicals enables advanced radical chain reactions, cross-coupling catalysis, and the synthesis of novel solid-state oxidants for active pharmaceutical ingredient (API) development. This whitepaper details the core photolytic mechanisms, solvent-dependent radical pathways, and self-validating experimental protocols required to harness Ph6​Pb2​ in solution.

The Core Mechanism: Homolytic Cleavage and Radical Generation

The fundamental initiation step in the photochemistry of hexaphenyldilead is the homolytic cleavage of the metal-metal bond. Upon irradiation with ultraviolet light, Ph6​Pb2​ undergoes a σ→σ∗ electronic transition.

Causality & Expertise Insight: The choice of UV wavelength (typically 254–300 nm) is not arbitrary. The absorption maximum for the Pb-Pb chromophore lies in the near-UV region. Photons in this range possess sufficient energy ( ≈95−110 kcal/mol) to overcome the low activation barrier for Pb-Pb homolysis without causing indiscriminate cleavage of the stronger Pb-C (phenyl) bonds ( ≈50−60 kcal/mol). This targeted excitation yields two equivalents of the triphenyllead radical ( Ph3​Pb∙ ).

Mechanism A Hexaphenyldilead (Ph6Pb2) B UV Light (hv) Homolytic Cleavage A->B C Triphenyllead Radical (2 Ph3Pb•) B->C D1 Anaerobic / Inert Solvent (Disproportionation) C->D1 D2 Halogenated Solvent (e.g., CCl4) C->D2 D3 Aerobic Conditions (O2 present) C->D3 E1 Tetraphenyllead (Ph4Pb) + Diphenyllead (Ph2Pb) D1->E1 E2 Triphenyllead Chloride (Ph3PbCl) + •CCl3 D2->E2 E3 Triphenyllead Hydroperoxide (Ph3PbOOH) D3->E3

Diagram 1: Divergent mechanistic pathways of the triphenyllead radical following UV photolysis.

Divergent Radical Pathways in Solution

The fate of the Ph3​Pb∙ radical is highly dependent on the solvent environment and the presence of radical scavengers. Because it is a heavy-atom centered species, it is highly polarizable and exhibits distinct reactivity profiles based on the surrounding medium ().

Pathway A: Disproportionation (Inert Solvents)

In non-participating, anaerobic solvents (e.g., benzene or cyclohexane), the Ph3​Pb∙ radicals cannot easily abstract hydrogen due to the strong C-H bonds of the solvent. Instead, they undergo disproportionation. This ligand-transfer process yields tetraphenyllead ( Ph4​Pb ) and a transient diphenyllead ( Ph2​Pb ) species. Causality Insight: Simple recombination back to Ph6​Pb2​ is sterically hindered by the bulky phenyl rings and entropically disfavored under continuous irradiation. Disproportionation provides a lower-energy thermodynamic sink by forming the highly stable, coordinatively saturated Ph4​Pb molecule. The Ph2​Pb intermediate is unstable and rapidly polymerizes or decomposes into elemental lead ( Pb0 ) and biphenyl.

Pathway B: Halogen Abstraction (Halogenated Solvents)

When photolyzed in solvents like carbon tetrachloride ( CCl4​ ), the Ph3​Pb∙ radical rapidly abstracts a halogen atom. This reaction is driven by the high thermodynamic stability of the resulting Pb-Cl bond compared to the Pb-Pb bond. The photolysis quantitatively yields triphenyllead chloride ( Ph3​PbCl ) and a trichloromethyl radical ( ∙CCl3​ ), which can subsequently initiate secondary radical chain reactions.

Pathway C: Oxygenation (Aerobic Conditions)

In the presence of molecular oxygen, the radical rapidly reacts with O2​ to form a peroxy radical intermediate, a process governed by specific rate constants for peroxyl radicals in fluid solutions (). Through subsequent solvent interactions, this pathway yields triphenyllead hydroperoxide ( Ph3​PbOOH ), a unique 1D coordination peroxo polymer that acts as a solid two-electron oxidant for highly enantioselective epoxidation of olefins ().

Quantitative Product Distribution

The table below summarizes the expected quantitative yields and primary products based on the solvent system utilized during photolysis.

Solvent SystemAtmospheric ConditionsPrimary ProductYield (%)Mechanistic Pathway
BenzeneArgon (Anaerobic) Ph4​Pb + Pb0 >85%Disproportionation & Decomposition
Carbon TetrachlorideArgon (Anaerobic) Ph3​PbCl ~95%Halogen Abstraction
TolueneOxygen (Aerobic) Ph3​PbOOH ~80%Oxygenation / Peroxy Radical Formation
ChloroformArgon (Anaerobic) Ph3​PbCl + Ph3​PbH MixedCompetitive Abstraction

Table 1: Quantitative data on photolysis products of hexaphenyldilead across various solvent environments.

Self-Validating Experimental Protocols

To harness the photochemistry of Ph6​Pb2​ reliably, experimental protocols must be designed as self-validating systems. This ensures that the observed outcomes are definitively linked to the proposed radical mechanism rather than thermal degradation or trace impurities.

Protocol: Anaerobic Photolysis and Halogen Trapping

Objective: To quantitatively generate and trap the Ph3​Pb∙ radical using a halogen donor, validating the homolytic cleavage mechanism.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of Ph6​Pb2​ in 20 mL of anhydrous, degassed carbon tetrachloride ( CCl4​ ). Causality Check: Degassing via rigorous freeze-pump-thaw cycles is critical to prevent competitive oxygenation (Pathway C), ensuring the halogen abstraction pathway remains strictly isolated.

  • Reactor Setup: Transfer the solution to a quartz photochemical reactor. Causality Check: Standard borosilicate glass absorbs UV radiation below 300 nm. Quartz is mandatory to ensure the 254 nm photons reach the substrate and initiate the σ→σ∗ transition.

  • Irradiation: Irradiate the solution using a low-pressure mercury lamp (254 nm) for 2 hours under continuous argon flow.

  • In-Line Validation (EPR Spectroscopy): Transfer 0.5 mL aliquots to an EPR tube containing a spin trap (e.g., PBN) at 30-minute intervals. Self-Validation: The detection of a spin-adduct EPR signal confirms the transient existence of the ∙CCl3​ radical, actively proving the primary formation of Ph3​Pb∙ rather than retroactively assuming it.

  • Product Isolation and NMR Analysis: Evaporate the solvent under reduced pressure. Recrystallize the residue from cold ethanol and analyze via 207Pb NMR. Self-Validation: The complete disappearance of the Ph6​Pb2​ signal and the emergence of a single peak corresponding to Ph3​PbCl confirms quantitative conversion and validates the stoichiometric logic of the pathway.

Workflow S1 1. Substrate Preparation S2 2. Quartz Irradiation S1->S2 Degassed Solvent S3 3. Radical Trapping S2->S3 254 nm UV S4 4. 207Pb NMR Analysis S3->S4 Spin Adducts

Diagram 2: Self-validating experimental workflow for the photolysis and analysis of Ph6Pb2.

Implications for Drug Development and Catalysis

For drug development professionals and synthetic chemists, the controlled photolysis of Ph6​Pb2​ offers a unique method for generating heavy-metal radicals under mild conditions. Unlike thermal initiators (e.g., AIBN) that require elevated temperatures, photochemical initiation allows for the generation of reactive intermediates at room temperature or below. This is particularly advantageous when synthesizing thermally sensitive active pharmaceutical ingredients (APIs) or when utilizing the resulting Ph3​PbOOH complexes as stable, easy-to-handle solid oxidants for asymmetric catalysis.

References

  • Medvedev, A. G., Grishanov, D. A., Mikhaylov, A. A., Churakov, A. V., Tripol'skaya, T. A., Ottenbacher, R. V., Bryliakov, K. P., Shames, A. I., Lev, O., & Prikhodchenko, P. V. (2022). "Triphenyllead Hydroperoxide: A 1D Coordination Peroxo Polymer, Single-Crystal-to-Single-Crystal Disproportionation to a Superoxo/Hydroxo Complex, and Application in Catalysis." Inorganic Chemistry, 61(21), 8193-8205. URL:[Link]

  • Krebs, A. W., & Henry, M. C. (1963). "Some Reactions of Hexaphenyldilead." The Journal of Organic Chemistry, 28(7), 1911-1913. URL:[Link]

  • Neta, P., Huie, R. E., & Ross, A. B. (1990). "Rate Constants for Reactions of Peroxyl Radicals in Fluid Solutions." Journal of Physical and Chemical Reference Data, 19(2), 413-513. National Institute of Standards and Technology. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Hexaphenyldilead via Reductive Coupling of Triphenyllead Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the synthesis of hexaphenyldilead, a key organolead compound, through the reductive coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of hexaphenyldilead, a key organolead compound, through the reductive coupling of triphenyllead chloride. The described methodology is based on a Wurtz-type reaction, employing sodium metal as a reducing agent in an anhydrous aprotic solvent. This document offers a comprehensive, step-by-step guide, including reagent and equipment specifications, reaction setup, workup, purification, and characterization of the final product. The causality behind experimental choices and critical safety considerations for handling organolead compounds are also discussed to ensure procedural integrity and user safety.

Introduction

Organolead compounds, characterized by a carbon-lead covalent bond, have historically played a significant role in organic and organometallic chemistry.[1] Among these, hexaphenyldilead, also known as hexaphenyldiplumbane, is a notable example of a compound featuring a lead-lead bond. The synthesis of such compounds is of interest for fundamental studies in organometallic chemistry, including bond-strength analysis and reactivity.[1] The C-Pb bond is inherently weak, making organolead compounds sources of organic radicals and useful in specific coupling reactions.

The synthesis of hexaphenyldilead from triphenyllead chloride is typically achieved through a reductive coupling reaction, analogous to the classic Wurtz reaction.[2][3] This process involves the use of a potent reducing agent, such as an alkali metal, to facilitate the formation of the Pb-Pb bond. This application note details a reliable protocol for this synthesis, with a focus on practical execution and safety. Due to the inherent toxicity of organolead compounds, all procedures must be conducted with appropriate safety measures in a well-ventilated fume hood.

Reaction Mechanism and Scientific Rationale

The synthesis of hexaphenyldilead from triphenyllead chloride is a classic example of a Wurtz-type coupling reaction.[4][5] The overall transformation can be represented as follows:

2 (C₆H₅)₃PbCl + 2 Na → (C₆H₅)₃Pb-Pb(C₆H₅)₃ + 2 NaCl

The reaction is believed to proceed through one of two primary mechanistic pathways, both initiated by the transfer of an electron from the sodium metal to the triphenyllead chloride:

  • Radical Pathway: An electron transfer from sodium to triphenyllead chloride generates a triphenyllead radical ((C₆H₅)₃Pb•). Two of these radicals then couple to form the hexaphenyldilead product.

  • Organosodium Pathway: An initial electron transfer forms a triphenyllead radical, which then accepts a second electron from another sodium atom to form a triphenyllead anion ((C₆H₅)₃Pb⁻), likely as an organosodium species ((C₆H₅)₃PbNa). This nucleophilic species then undergoes a substitution reaction with another molecule of triphenyllead chloride to yield the final product.

The use of an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, is critical to prevent the quenching of the reactive intermediates by protic sources.[4] The reaction is performed under an inert atmosphere to prevent oxidation of the reagents and intermediates.

Materials and Methods

Reagents
ReagentGradeSupplierCAS No.
Triphenyllead chloride98%(Example) Sigma-Aldrich1065-34-5
Sodium metal99.9%(Example) Acros Organics7440-23-5
Diethyl etherAnhydrous, ≥99.7%(Example) Fisher Scientific60-29-7
n-HexaneAnhydrous, 95%(Example) J.T. Baker110-54-3
Celite® 545---(Example) MilliporeSigma61790-53-2
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • Heating mantle with temperature controller

  • Glass funnel

  • Filter paper

  • Rotary evaporator

  • Crystallizing dish

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves. All manipulations of organolead compounds should be performed in a certified fume hood.

Experimental Protocol

The following diagram outlines the key steps in the synthesis of hexaphenyldilead.

Synthesis_Workflow A Reaction Setup B Addition of Triphenyllead Chloride A->B Inert Atmosphere C Reaction B->C Controlled Addition D Workup C->D Quenching & Filtration E Purification D->E Recrystallization F Characterization E->F Analysis

Figure 1: Experimental workflow for the synthesis of hexaphenyldilead.

1. Reaction Setup:

1.1. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The third neck should be fitted with a septum for inert gas inlet.

1.2. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of dry nitrogen or argon. Maintain a static inert atmosphere throughout the reaction.

1.3. In the flask, place freshly cut sodium metal (2.0 g, 87 mmol) in anhydrous diethyl ether (100 mL).

2. Addition of Triphenyllead Chloride:

2.1. Dissolve triphenyllead chloride (10.0 g, 21.1 mmol) in anhydrous diethyl ether (50 mL) in the dropping funnel.

2.2. With vigorous stirring, add the triphenyllead chloride solution dropwise to the sodium suspension over a period of 30 minutes. An exothermic reaction may be observed. Maintain a gentle reflux by controlling the addition rate or with gentle heating if necessary.

3. Reaction:

3.1. After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 hours. The reaction mixture will likely turn cloudy as sodium chloride precipitates.

4. Workup:

4.1. Cool the reaction mixture to room temperature.

4.2. Carefully quench any unreacted sodium by the slow, dropwise addition of ethanol (10 mL) followed by water (10 mL). Caution: This step is exothermic and will produce hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

4.3. Filter the mixture through a pad of Celite® to remove the precipitated sodium chloride and any remaining sodium residues.

4.4. Wash the filter cake with small portions of diethyl ether (2 x 20 mL).

4.5. Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

4.6. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

5. Purification:

5.1. The crude product is a white to off-white solid. Purify the crude hexaphenyldilead by recrystallization.

5.2. Dissolve the crude solid in a minimal amount of hot benzene or toluene. Caution: Benzene is a known carcinogen. Handle with extreme care in a fume hood.

5.3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

5.4. Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum. Hexaphenyldilead is sensitive to light and heat and should be stored in a dark, cool place.[6]

Results and Characterization

The synthesis should yield hexaphenyldilead as a white crystalline solid. The expected yield is typically in the range of 60-70%.

Table 2: Expected Physical and Spectroscopic Data for Hexaphenyldilead

PropertyExpected Value
AppearanceWhite crystalline solid
Melting Point~225 °C (decomposes)
¹H NMR (CDCl₃, δ)7.20-7.60 ppm (m, Phenyl-H)
¹³C NMR (CDCl₃, δ)~128-140 ppm (multiple signals for phenyl carbons)
IR (KBr, cm⁻¹)~3050 (aromatic C-H), 1070, 995, 730, 695 (phenyl ring modes)

The characterization data should be compared to literature values to confirm the identity and purity of the synthesized hexaphenyldilead. The absence of signals corresponding to the starting material in the NMR spectra and a sharp melting point are indicative of a pure product.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionEnsure anhydrous conditions, extend reaction time, or use freshly cut sodium.
Inefficient quenchingQuench the reaction slowly and ensure all sodium is consumed before workup.
Oily or impure productIncomplete removal of byproductsPerform a second recrystallization.
Presence of unreacted starting materialEnsure complete reaction by monitoring with TLC if possible.
Difficulty in crystallizationSupersaturated solutionScratch the inside of the flask with a glass rod or add a seed crystal.
Incorrect solvent for recrystallizationExperiment with different solvent systems (e.g., toluene/hexane).

Safety Precautions

Organolead compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Dispose of all organolead waste according to institutional and local regulations for heavy metal waste. Sodium metal is highly reactive with water and should be handled with care under an inert atmosphere.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of hexaphenyldilead from triphenyllead chloride via a Wurtz-type reductive coupling. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize and purify this important organolead compound for further study and application. The provided rationale for the experimental steps and troubleshooting guide should aid in achieving a successful outcome.

References

  • Wikipedia. Organolead chemistry. Available at: [Link]

  • Chemeurope.com. Organolead compound. Available at: [Link]

  • Jain, P., et al. (2008). Synthesis and Characterization of Some Hexaphenyldilead Complexes with Bifunctional Tridentate Schiff Bases. Asian Journal of Chemistry, 20(1), 422-426.
  • Fiveable. Wurtz Coupling: Inorganic Chemistry I Study Guide. Available at: [Link]

  • Wikipedia. Wurtz reaction. Available at: [Link]

  • Chemistry Learner. Wurtz Reaction: Equation, Examples, Mechanism, and Limitations. Available at: [Link]

  • Aakash Institute. Examples, Mechanism & Wurtz Fittig Reaction | AESL. Available at: [Link]

Sources

Application

Application Note: Hexaphenyldilead as an Advanced Organometallic Precursor

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary Hexaphenyldilead ( C36​H30​Pb2​ , commonly denoted as Ph6​P...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

Hexaphenyldilead ( C36​H30​Pb2​ , commonly denoted as Ph6​Pb2​ ) serves as a pivotal organometallic precursor in synthetic chemistry. It is primarily utilized for the targeted synthesis of triphenyllead(IV) derivatives and complex coordination architectures. This application note details the mechanistic rationale, validated experimental protocols, and analytical benchmarks for utilizing Ph6​Pb2​ , emphasizing the chemical causality behind its selective Pb-Pb bond cleavage.

Mechanistic Foundations: The Reactivity of the Pb-Pb Bond

To effectively utilize hexaphenyldilead in a synthetic pipeline, one must understand the thermodynamic and kinetic disparities between its Pb-Pb and Pb-C bonds.

Hexaphenyldilead is typically synthesized via the alkylation of lead(II) chloride with phenylmagnesium bromide (a Grignard reagent). The initial diphenyllead(II) intermediate is highly unstable and rapidly disproportionates into hexaphenyldilead and elemental lead[1].

Once isolated, the utility of Ph6​Pb2​ lies in its differential bond stability:

  • Selective Cleavage (Causality): The Pb-C(phenyl) bonds are robust, whereas the Pb-Pb bond is highly polarizable and sterically strained due to the bulky phenyl groups. Consequently, weakly electrophilic and nucleophilic reagents—such as iodine, ozone, lithium metal, or potassium permanganate—can selectively cleave the Pb-Pb bond without disrupting the Pb-C framework[2].

  • Thermal & Acidic Disproportionation: Researchers must strictly control reaction environments. At elevated temperatures or in the presence of acids, Ph6​Pb2​ undergoes rapid disproportionation at room temperature. Two moles of Ph6​Pb2​ decompose into three moles of tetraphenyllead ( Ph4​Pb ) and elemental lead, drastically reducing the yield of desired triphenyllead precursors[3].

Reaction Pathways and Precursor Workflows

The following diagram illustrates the logical relationship between the precursor state, its degradation pathways, and its synthetic applications.

G Ph6Pb2 Hexaphenyldilead (Ph6Pb2) Thermal Thermal/Acidic Disproportionation Ph6Pb2->Thermal Heat / H+ Cleavage Selective Pb-Pb Cleavage (Halogens, Nucleophiles) Ph6Pb2->Cleavage X2 / Li / KMnO4 Coordination Ligand Coordination (β-diketones, Schiff Bases) Ph6Pb2->Coordination Ligand (1:2 ratio) Ph4Pb Tetraphenyllead (Ph4Pb) + Elemental Pb(0) Thermal->Ph4Pb Ph3PbX Triphenyllead Derivatives (Ph3PbX) Cleavage->Ph3PbX Complexes Penta/Octahedral Complexes (e.g., Ph3Pb-L) Ph3PbX->Complexes Alternative Route Coordination->Complexes

Reaction pathways of Hexaphenyldilead highlighting selective cleavage vs. disproportionation.

Quantitative Data & Physicochemical Profile

ParameterValueAnalytical Significance
Chemical Formula C36​H30​Pb2​ Defines the dimeric organometallic structure[4].
Molecular Weight 877.02 g/mol Critical for precise stoichiometric calculations[4].
CAS Registry Number 3124-01-4Primary identifier for procurement and safety tracking[4].
Melting Point 175 °C (Decomposes)Indicates the thermal threshold before disproportionation occurs[5].
Structural Geometry Trigonal Bipyramidal / OctahedralDefines the spatial arrangement in downstream coordination complexes[6].

Validated Experimental Protocols

Protocol A: Selective Cleavage for Triphenyllead(IV) Derivatives

Objective: Synthesize monomeric triphenyllead compounds (e.g., Ph3​PbX ) via targeted Pb-Pb bond cleavage without over-cleaving the Pb-C bonds.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 mmol of hexaphenyldilead in 20 mL of an anhydrous, acid-free solvent (e.g., heptane or benzene) under an inert argon atmosphere.

  • Reagent Addition: Slowly add exactly 1.0 mmol of the cleavage reagent (e.g., a dilute solution of iodine for electrophilic cleavage) dropwise at room temperature.

  • Monitoring: Stir the mixture continuously. Monitor the decolorization of the halogen; the reaction is complete when the solution stabilizes to a clear or pale yellow state.

  • Isolation: Filter any unreacted starting material, concentrate the filtrate under reduced pressure, and recrystallize the product from a suitable organic solvent.

Causality & Rationale:

  • Solvent Choice: Anhydrous, strictly non-acidic solvents are mandatory to prevent the acid-catalyzed disproportionation of Ph6​Pb2​ into Ph4​Pb [3].

  • Temperature Control: Conducting the reaction at room temperature suppresses thermal degradation pathways, ensuring the cleavage reagent acts exclusively on the thermodynamically weaker Pb-Pb bond[2].

Self-Validation System: The stoichiometric decolorization of iodine serves as an internal visual indicator. If the color persists, it indicates either an excess of reagent or a stalled cleavage reaction. The absence of a grey elemental lead precipitate confirms that disproportionation has been successfully avoided.

Protocol B: Synthesis of Penta-Coordinated Triphenyllead-β-diketonate Complexes

Objective: Generate stable, penta-coordinated organolead(IV) complexes for downstream catalytic or material applications.

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.87 g (~1.0 mmol) of hexaphenyldilead in 25 mL of anhydrous benzene.

  • Ligand Addition: Add 0.20 g (~2.0 mmol) of acetylacetone (a 1:2 molar ratio of precursor to ligand)[6].

  • Thermal Activation: Reflux the reaction mixture for 5.5 to 8 hours[6].

  • Precipitation: Remove excess solvent via vacuum distillation. Add 15-20 mL of petroleum ether (60-80 °C fraction) to the concentrated residue[6].

  • Collection: Filter the resulting yellow crystalline precipitate and dry under reduced pressure.

Causality & Rationale:

  • 1:2 Molar Stoichiometry: Ensures that each mole of the dimeric Ph6​Pb2​ precursor fully reacts to form two moles of the monomeric Ph3​Pb -ligand complex[6].

  • Refluxing Conditions: The thermal energy provided by refluxing benzene is required to overcome the activation barrier for the insertion and coordination of the β-diketone, effectively cleaving the Pb-Pb bond in the process[6].

  • Solvent-Driven Precipitation: The addition of non-polar petroleum ether drastically lowers the dielectric constant of the medium. The highly polar, penta-coordinated trigonal bipyramidal complex becomes insoluble and precipitates, driving the reaction to completion via Le Chatelier's principle[6].

Self-Validation System: The formation of a moisture-stable, yellow solid is the primary indicator of success. The product can be validated by melting point analysis (typically decomposing around 192-235 °C depending on the specific β-diketone used)[6].

Safety, Toxicity, and Handling

As with all organolead compounds, hexaphenyldilead is highly toxic and poses severe environmental and biological hazards.

  • Neurotoxicity: Organolead compounds are lipophilic and can cross the blood-brain barrier. Strict adherence to PPE (respirators, heavy-duty nitrile gloves) is mandatory.

  • Environmental Hazard: Classified as an environmentally hazardous substance (UN 3077). All waste must be segregated into dedicated heavy-metal disposal streams.

  • Handling: Manipulate exclusively within a certified Class II fume hood or an inert-atmosphere glovebox to prevent inhalation of particulates or reactive byproducts.

References

  • Source: National Institutes of Health (NIH)
  • NOTE Reactions of Hexaphenyldilead with β-Diketones and β-Ketoesters Source: Asian Journal of Chemistry URL
  • Source: Journal of Organic Chemistry (ACS Publications)
  • Investigations on organolead compounds. V. Leadlead bond cleavage reactions of hexaphenyldilead Source: Journal of Organometallic Chemistry (TNO Repository) URL:[Link]

  • Does Grignard reagent on reaction with PbCl2 give PbR4 and not PbR2?
  • 3124-01-4(HEXAPHENYLDILEAD)

Sources

Method

Application Notes and Protocols for Halogen Cleavage of Hexaphenyldilead

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the halogen cleavage of the lead-lead bond in hexaphenyldilead ((C₆H₅)₃Pb-Pb(C₆H₅)₃). Detailed protocols for the selective synthesis of triphenyllead chloride, bromide, and iodide are presented, grounded in established organometallic principles. The guide emphasizes experimental causality, safety, and protocol integrity, supported by mechanistic diagrams and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

Hexaphenyldilead is a cornerstone organometallic compound, notable for its relatively stable yet reactive lead-lead (Pb-Pb) single bond. The selective cleavage of this bond is a synthetically valuable transformation, providing a direct and high-yield pathway to triphenyllead halides ((C₆H₅)₃PbX). These products are crucial precursors for a wide array of organolead derivatives used in materials science, catalysis, and as synthetic intermediates.

The Pb-Pb bond, with a dissociation energy of approximately 140-190 kJ/mol, is susceptible to attack by electrophilic reagents, most notably the halogens. The reaction proceeds cleanly, with studies confirming that under controlled conditions, the cleavage is selective for the metal-metal bond, leaving the more robust lead-carbon (Pb-C) bonds intact[1]. This selectivity is the foundation of the synthetic utility of these methods. This guide explains the mechanistic underpinnings of this electrophilic cleavage and provides field-tested protocols for the preparation of triphenyllead chloride, bromide, and iodide.

Mandatory Safety Precautions: Handling Organolead Compounds

WARNING: Organolead compounds are highly toxic and are recognized as reproductive hazards and neurotoxins. All manipulations must be conducted with stringent safety measures to prevent exposure.

  • Engineering Controls : All work must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

  • Personal Protective Equipment (PPE) :

    • Body Protection : A flame-resistant laboratory coat, fully buttoned, is mandatory.[1]

    • Hand Protection : Use chemically resistant nitrile gloves. Employ the proper glove removal technique to avoid skin contact and dispose of contaminated gloves immediately as hazardous waste.[1][2]

    • Eye Protection : Chemical safety goggles and a full-face shield are required.[1]

  • Waste Disposal : All organolead-contaminated materials (glassware, gloves, paper towels, product) must be collected in a sealed, clearly labeled hazardous waste container for disposal by institutional environmental health and safety personnel.[2] Drain disposal is strictly forbidden.

  • Spill Management : Spills must be cleaned immediately by trained personnel wearing appropriate PPE. Do not attempt to clean a spill if you are not trained to do so.[1]

Mechanism of Halogen Cleavage: Electrophilic Attack on the Pb-Pb Bond

The cleavage of the Pb-Pb bond in hexaphenyldilead by halogens (X₂) is a classic example of an electrophilic substitution at a metal center (SE2 mechanism). The electron-rich, polarizable Pb-Pb σ-bond acts as the nucleophile, attacking the halogen molecule.

  • Polarization and Attack : As the halogen molecule (e.g., I-I) approaches the Pb-Pb bond, the electron cloud of the halogen is polarized. The Pb-Pb bond attacks the electrophilic end of the halogen (δ+).

  • Transition State : A four-centered or open transition state is formed, involving the two lead atoms and the two halogen atoms.

  • Bond Cleavage and Formation : The Pb-Pb bond breaks, and simultaneously, two new Pb-X bonds are formed, resulting in two molecules of the triphenyllead halide.

This concerted mechanism ensures a clean and typically high-yield conversion.

G HPD Ph₃Pb-PbPh₃ TS [Ph₃Pb···X···X···PbPh₃]‡ HPD->TS Electrophilic Attack Halogen X-X Halogen->TS Product 2  Ph₃Pb-X TS->Product Cleavage & Formation

Caption: General mechanism for electrophilic cleavage of the Pb-Pb bond.

Experimental Protocols for Halogen Cleavage

Synthesis of Triphenyllead Chloride (Ph₃PbCl)

Direct chlorination with chlorine gas can be difficult to control. A more reliable method involves the use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent, which provides a controlled, 1:1 stoichiometry of chlorine. This method is adapted from the general principles of selective halogenation of organometallic compounds.

Experimental Workflow: Chlorination

G start Dissolve Hexaphenyldilead in Chloroform add_so2cl2 Cool to 0°C & Add SO₂Cl₂ Solution Dropwise start->add_so2cl2 react Stir at 0°C (1h), then RT (2h) add_so2cl2->react evaporate Remove Solvent via Rotary Evaporation react->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize isolate Filter, Wash with Cold Ethanol, & Dry recrystallize->isolate end Obtain Ph₃PbCl (White Crystals) isolate->end

Caption: Workflow for the synthesis of triphenyllead chloride.

Protocol: Chlorination with Sulfuryl Chloride

  • Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add hexaphenyldilead (8.75 g, 10.0 mmol).

  • Dissolution : Add 100 mL of dry chloroform (CHCl₃) and stir under a nitrogen atmosphere until all the solid has dissolved.

  • Reagent Preparation : In the dropping funnel, prepare a solution of sulfuryl chloride (SO₂Cl₂) (1.35 g, 0.81 mL, 10.0 mmol) in 20 mL of dry chloroform.

  • Reaction : Cool the reaction flask to 0°C using an ice bath. Add the sulfuryl chloride solution dropwise to the stirred hexaphenyldilead solution over 30 minutes. A white precipitate may begin to form.

  • Stirring : After the addition is complete, stir the reaction mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

  • Work-up : Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Recrystallize the white solid from a hot ethanol/water mixture (approx. 9:1 v/v) to yield pure triphenyllead chloride.

  • Isolation : Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary: Chlorination

Parameter Value
Starting Material Hexaphenyldilead
Reagent Sulfuryl Chloride (SO₂Cl₂)
Solvent Chloroform (dry)
Temperature 0°C to Room Temperature
Typical Yield 85-95%
Product Triphenyllead Chloride
Appearance White crystalline solid

| Melting Point | 204-206°C |

Synthesis of Triphenyllead Bromide (Ph₃PbBr)

The cleavage with elemental bromine is highly efficient. The reaction is typically performed in a solvent that can moderate the reactivity of bromine, such as pyridine, or in an inert solvent like chloroform with careful control of the addition rate.

Experimental Workflow: Bromination

G start Suspend Hexaphenyldilead in Pyridine add_br2 Add Bromine Solution Dropwise at RT start->add_br2 react Stir at RT until Colorless (approx. 1h) add_br2->react precipitate Pour into Water to Precipitate Product react->precipitate filter_wash Filter Solid & Wash Thoroughly with Water precipitate->filter_wash recrystallize Recrystallize from Acetone filter_wash->recrystallize end Obtain Ph₃PbBr (White Needles) recrystallize->end

Caption: Workflow for the synthesis of triphenyllead bromide.

Protocol: Bromination with Elemental Bromine

  • Setup : In a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel, suspend hexaphenyldilead (8.75 g, 10.0 mmol) in 50 mL of pyridine.

  • Reagent Preparation : Prepare a solution of bromine (Br₂) (1.60 g, 0.51 mL, 10.0 mmol) in 20 mL of pyridine and place it in the dropping funnel.

  • Reaction : Add the bromine solution dropwise to the vigorously stirred suspension at room temperature. The initial red-brown color of bromine should disappear upon addition. Continue the addition over approximately 30 minutes.

  • Stirring : After complete addition, stir the mixture for an additional hour at room temperature. The final solution should be nearly colorless.

  • Work-up : Pour the reaction mixture into 400 mL of cold water with stirring. A white precipitate of triphenyllead bromide will form.

  • Isolation : Collect the solid by vacuum filtration and wash it thoroughly with water to remove all pyridine, followed by a small amount of cold ethanol.

  • Purification : Recrystallize the crude product from hot acetone to yield fine white needles of pure triphenyllead bromide. Dry the product under vacuum.

Data Summary: Bromination

Parameter Value
Starting Material Hexaphenyldilead
Reagent Bromine (Br₂)
Solvent Pyridine
Temperature Room Temperature
Typical Yield 90-98%
Product Triphenyllead Bromide
Appearance White needles

| Melting Point | 162-164°C |

Synthesis of Triphenyllead Iodide (Ph₃PbI)

The cleavage with iodine is a straightforward and high-yield reaction, often cited as a reliable method for preparing triphenyllead derivatives[1]. The reaction proceeds smoothly in an inert solvent.

Experimental Workflow: Iodination

G start Dissolve Hexaphenyldilead in Chloroform add_i2 Add Iodine Solution Dropwise at RT start->add_i2 react Stir at RT until Purple Color Fades (approx. 30 min) add_i2->react evaporate Reduce Solvent Volume by ~75% react->evaporate precipitate Add Hexane to Precipitate the Product evaporate->precipitate isolate Filter, Wash with Cold Hexane, & Dry precipitate->isolate end Obtain Ph₃PbI (Pale Yellow Crystals) isolate->end

Caption: Workflow for the synthesis of triphenyllead iodide.

Protocol: Iodination with Elemental Iodine

  • Setup : In a 250 mL round-bottom flask with a magnetic stirrer, dissolve hexaphenyldilead (8.75 g, 10.0 mmol) in 120 mL of chloroform.

  • Reagent Preparation : Prepare a solution of iodine (I₂) (2.54 g, 10.0 mmol) in 50 mL of chloroform.

  • Reaction : Add the iodine solution dropwise to the stirred hexaphenyldilead solution at room temperature. The characteristic purple color of iodine will dissipate as the reaction proceeds.

  • Completion : Stir the mixture until the purple color has completely faded, which typically takes 20-30 minutes after the addition is complete.

  • Work-up : Reduce the volume of the solvent to about 50 mL using a rotary evaporator.

  • Isolation : Add 100 mL of hexane to the concentrated solution to precipitate the product. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification : Collect the pale-yellow crystals by vacuum filtration, wash with a small portion of cold hexane, and dry under vacuum. The product is typically of high purity and may not require further recrystallization.

Data Summary: Iodination

Parameter Value
Starting Material Hexaphenyldilead
Reagent Iodine (I₂)
Solvent Chloroform
Temperature Room Temperature
Typical Yield >95%
Product Triphenyllead Iodide
Appearance Pale yellow crystalline solid

| Melting Point | 141-143°C |

Product Characterization

The identity and purity of the synthesized triphenyllead halides should be confirmed using standard analytical techniques:

  • Melting Point : Compare the observed melting point with literature values. A sharp melting range is indicative of high purity.

  • Infrared (IR) Spectroscopy : Look for the disappearance of any peaks associated with the Pb-Pb bond and the appearance of characteristic Pb-phenyl and new Pb-X vibrational modes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy will show characteristic aromatic signals. The chemical shifts will be slightly different for the chloride, bromide, and iodide derivatives. ²⁰⁷Pb NMR, if available, provides direct evidence of the lead environment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction does not go to completion (starting material remains) Insufficient halogen added; impure or wet solvent/reagents.Titrate with a dilute halogen solution until a faint color persists. Ensure all reagents are pure and solvents are anhydrous.
Low Yield Product loss during work-up or recrystallization; side reactions due to overheating or light exposure.Use minimal solvent for recrystallization and ensure complete precipitation by cooling. Conduct reactions in the dark if they are light-sensitive.
Product is discolored (e.g., grey or dark) Decomposition of the organolead compound; presence of elemental lead.Ensure the reaction is run under an inert atmosphere. Purify by recrystallization, possibly with a small amount of activated charcoal (use with caution).
Oily product instead of crystals Impurities present; incorrect recrystallization solvent.Re-purify the product. Screen different solvent systems for recrystallization (e.g., toluene/hexane, acetone/water).

References

  • Willemsens, L. C., & van der Kerk, G. J. M. (1968). Investigations on organolead compounds. V. Lead-lead bond cleavage reactions of hexaphenyldilead. Journal of Organometallic Chemistry, 15(1), 117-124. [Link]

  • Drexel University Environmental Health and Safety. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. [Link]

  • Gilman, H., & Robinson, J. D. (1929). The Preparation of Triphenyllead Chloride and Diphenyllead Dichloride. Journal of the American Chemical Society, 51(10), 3112-3114. [Link]

Sources

Application

Application Note: A Guide to the Synthesis of Triphenyllead Derivatives via Hexaphenyldilead

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaphenyldilead, (C₆H₅)₃Pb-Pb(C₆H₅)₃, serves as a robust and versatile precursor for the synthesis of a wide array of triphenyllead (IV) derivatives. The strategic cleavage of the central lead-lead bond provides a high-yield pathway to valuable organometallic intermediates, notably triphenyllead halides and triphenyllead alkali-metal salts. These intermediates are foundational for creating compounds with tailored functionalities for applications in organic synthesis, materials science, and pharmaceutical research. This guide provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols, and critical safety procedures for leveraging hexaphenyldilead in the laboratory.

Critical Safety Protocols for Handling Organolead Compounds

Organolead compounds are classified as acutely toxic, carcinogenic, and reproductive toxins, demanding rigorous safety measures.[1] All manipulations must be conducted with the utmost care to prevent exposure.

1.1. Engineering Controls & Personal Protective Equipment (PPE)

  • Ventilation: All work involving organolead compounds, including weighing, transfers, reactions, and purification, must be performed exclusively inside a certified chemical fume hood with adequate exhaust.[2]

  • Personal Protective Equipment (PPE): The minimum required PPE includes a flame-resistant lab coat, long pants, and closed-toe shoes.[1] Eye protection is mandatory and should consist of safety glasses with side shields; a face shield is also recommended.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or chloroprene, are required.[1] Always use the proper glove removal technique to avoid contaminating the skin and wash hands thoroughly after handling.[2]

1.2. Designated Area & Waste Disposal

  • Designated Area: A specific area within the fume hood should be designated for organolead compound manipulation. This area must be clearly labeled with appropriate hazard warnings (e.g., "Acutely Toxic," "Carcinogen").[3]

  • Waste Management: All solid and liquid waste contaminated with organolead compounds must be collected in clearly labeled, sealed, and compatible containers for disposal as hazardous waste.[3] This includes residual materials, rinse water from cleaning glassware, and contaminated disposable materials like gloves and paper towels. Drain disposal is strictly forbidden.[3][4]

1.3. Spill & Emergency Procedures

  • Spill Management: In case of a spill, avoid dust formation. Evacuate personnel to a safe area and ensure adequate ventilation.[1] Do not attempt to clean a significant spill outside of a fume hood; contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • First Aid: In case of eye contact, flush with water for at least 15 minutes and consult a physician. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air immediately. If ingested, rinse the mouth with water. In all cases of exposure, seek immediate medical attention.[1]

The Central Precursor: Hexaphenyldilead

Hexaphenyldilead is a stable, crystalline solid that serves as the cornerstone for the syntheses described herein. Its utility stems from the reactivity of the lead-lead bond, which can be selectively cleaved by various reagents to generate the triphenyllead moiety, (C₆H₅)₃Pb-. This moiety can then be functionalized to produce a diverse range of derivatives.

Core Synthetic Strategy: Cleavage of the Pb-Pb Bond

The primary pathways for generating triphenyllead derivatives from hexaphenyldilead involve the cleavage of the central Pb-Pb σ-bond. This can be accomplished through two main routes: halogenolysis (cleavage by halogens) and reductive cleavage (cleavage by alkali metals or organolithium reagents).

G HPD Hexaphenyldilead (Ph₃Pb-PbPh₃) Halogens Halogens (X₂) e.g., Cl₂, Br₂, I₂ Alkali Alkali Metals (M) or Organolithium (RLi) TPH Triphenyllead Halide (Ph₃Pb-X) Halogens->TPH Halogenolysis TPLi Triphenyllead-Alkali (Ph₃Pb-M) Alkali->TPLi Reductive Cleavage Derivatives Further Triphenyllead Derivatives (Ph₃Pb-R') TPLi->Derivatives Reaction with Electrophiles (R'-X)

Core synthetic pathways from hexaphenyldilead.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for key transformations. All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[5] Solvents should be freshly distilled and dried according to standard procedures.

Protocol 1: Synthesis of Triphenyllead Iodide via Halogenolysis

This protocol details the direct cleavage of the Pb-Pb bond using iodine to form triphenyllead iodide. The reactivity of halogens decreases down the group, making iodine a controllable and effective reagent for this transformation.[6][7]

Causality: The reaction proceeds via an oxidative addition mechanism where the electrophilic halogen attacks the electron-rich Pb-Pb bond. Chloroform is an excellent solvent as it readily dissolves both the starting material and the iodine, facilitating a homogeneous reaction.

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents: In the flask, dissolve 8.75 g (10 mmol) of hexaphenyldilead in 100 mL of dry chloroform.

  • Reaction: While stirring at room temperature, slowly add a solution of 2.54 g (10 mmol) of iodine in 50 mL of dry chloroform dropwise over 30 minutes. The deep purple color of the iodine will disappear as it is consumed.

  • Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure complete conversion.

  • Workup: Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Purification: Add 100 mL of hexane to the concentrated solution to precipitate the product. Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Parameter Value
Typical Yield 90-95%
Appearance White Crystalline Solid
Melting Point 144-146 °C
Protocol 2: Synthesis and Application of Triphenyllead Lithium

Reductive cleavage of hexaphenyldilead with an alkali metal, such as lithium, generates a triphenyllead-alkali metal species.[8] Triphenyllead lithium (Ph₃PbLi) is a potent nucleophile and a versatile intermediate for creating a wide range of derivatives by reaction with various electrophiles.[9][10]

Causality: Lithium metal, a strong reducing agent, donates electrons to the Pb-Pb σ* antibonding orbital, causing the bond to break and forming two equivalents of the triphenyllead anion, which is stabilized by the lithium cation.[11] This reaction is typically performed in an etheral solvent like tetrahydrofuran (THF), which helps to solvate the lithium cation and stabilize the organometallic intermediate.[12]

Step-by-Step Methodology (Part A: Preparation of Ph₃PbLi):

  • Setup: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, add 0.28 g (40 mmol) of lithium metal (cut into small, clean pieces).

  • Reagents: Add 100 mL of anhydrous THF to the flask. To this suspension, add 8.75 g (10 mmol) of hexaphenyldilead.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours, indicated by the dissolution of the solids and the formation of a dark-colored solution.

Step-by-Step Methodology (Part B: Application - Synthesis of Triphenyl(benzyl)lead):

  • Cooling: Cool the freshly prepared solution of triphenyllead lithium from Part A to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Slowly add a solution of 2.53 g (20 mmol) of benzyl chloride in 20 mL of anhydrous THF to the cooled solution via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching & Workup: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.[13] Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.

G HPD Hexaphenyldilead (Ph₃Pb-PbPh₃) TPLi Triphenyllead Lithium (Ph₃PbLi) HPD->TPLi Reductive Cleavage Li Lithium Metal (Li) in THF Li->TPLi Product Triphenyl(benzyl)lead (Ph₃Pb-CH₂Ph) TPLi->Product Nucleophilic Substitution Electrophile Electrophile (R-X) e.g., Benzyl Chloride Electrophile->Product LiX LiX Salt

Workflow for the synthesis of Ph₃Pb-R via a Ph₃PbLi intermediate.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized triphenyllead derivatives is essential. A combination of spectroscopic methods provides a comprehensive "fingerprint" of the target compound.[14][15]

Technique Triphenyllead Halide (Ph₃Pb-X) Triphenyllead Alkyl (Ph₃Pb-R)
¹H NMR Phenyl protons typically appear as multiplets between δ 7.2-7.8 ppm. Satellites from coupling to ²⁰⁷Pb are often observable.Phenyl protons appear in a similar region. Protons on the alkyl group (R) will have characteristic shifts and coupling patterns.
¹³C NMR Four distinct signals for the phenyl carbons (ipso, ortho, meta, para) are expected in the aromatic region (δ 128-150 ppm).Phenyl carbon signals are present, along with signals for the alkyl carbons. The carbon directly attached to lead is significantly shifted.
FT-IR Strong absorptions corresponding to C-H stretching of the aromatic rings (~3050 cm⁻¹), C=C stretching (~1480, 1430 cm⁻¹), and out-of-plane C-H bending (~730, 695 cm⁻¹). The Pb-C stretch is found in the far-IR region.Similar aromatic absorptions are present, with additional peaks corresponding to the C-H stretching and bending modes of the alkyl group.
Mass Spec. Shows the molecular ion peak and a characteristic isotopic pattern for lead. A common fragment is the loss of a phenyl group to give the [M-Ph]⁺ ion.Isotopic pattern for lead is present. Fragmentation often involves cleavage of the Pb-R bond or loss of phenyl groups.

Conclusion

Hexaphenyldilead is a highly effective and versatile starting material for accessing a broad spectrum of triphenyllead derivatives. The controlled cleavage of the Pb-Pb bond, either through halogenolysis or reductive cleavage, provides reliable and high-yielding routes to key intermediates. The protocols outlined in this guide offer a solid foundation for researchers to safely and efficiently synthesize these valuable organometallic compounds. Adherence to the stringent safety precautions detailed is paramount for the successful and safe execution of this chemistry.

References

  • Lead Compounds Safety Sheet. University of California, Irvine - Environmental Health & Safety. [Link]

  • SOP for Lead Compounds. California State University, Bakersfield - Environmental Health & Safety. [Link]

  • Bindschadler, E., & Gilman, H. (1941). Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and Phenyllithium. Proceedings of the Iowa Academy of Science, 48(1), 273-275. [Link]

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  • Gilman, H., & Robinson, J. D. (1929). The Preparation of Triphenyl Lead Chloride and Diphenyl Lead Dichloride. Journal of the American Chemical Society, 51(10), 3112–3114. [Link]

  • Kalra, H., et al. (2020). Alkali‐Metal Mediation: Diversity of Applications in Main‐Group Organometallic Chemistry. Chemistry – A European Journal, 26(48), 10849-10873. [Link]

  • Pyridyl-based Zn(II) complexes as efficient catalysts for the cleavage of phosphodiesters. University of Sheffield. [Link]

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  • Crystal Structure, Spectroscopic Analysis, and Nonlinear Optical Properties of Terphenyl-Based Compound for Optoelectronic Applications. ResearchGate. [Link]

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  • Wu, X.-F., et al. (2014). Palladium-Catalyzed Cascade Carbonylation to α,β-Unsaturated Piperidones via Selective Cleavage of Carbon-Carbon Triple Bonds. Chemistry – A European Journal, 20(27), 8332-8335. [Link]

  • Gani, T. Z. H., & Samec, J. S. M. (2016). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin. ACS Sustainable Chemistry & Engineering, 4(10), 5275-5281. [Link]

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Sources

Method

Application Notes &amp; Protocols: Safe Handling and Inert Atmosphere Storage of Hexaphenyldilead

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Nature of Hexaphenyldilead

Hexaphenyldilead, (C₆H₅)₃Pb-Pb(C₆H₅)₃, is a crystalline organometallic solid characterized by a covalent bond between two lead atoms. This Pb-Pb bond is the compound's most reactive site, making it susceptible to cleavage and rendering the molecule sensitive to heat, light, and atmospheric conditions.[1] Its utility in organometallic synthesis is predicated on the controlled cleavage of this bond. However, like all organolead compounds, hexaphenyldilead presents a significant toxicological risk and must be handled with stringent safety protocols.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of hexaphenyldilead, with a focus on maintaining its chemical integrity and ensuring personnel safety. The protocols described herein are designed to be self-validating systems, emphasizing the causality behind each experimental choice.

Hazard Assessment and Toxicology

Organolead compounds are potent neurotoxins, with a more pronounced impact on the central nervous system than their inorganic counterparts.[3] The toxicity of alkyl and aryl lead compounds is well-documented, and they are known to cause a range of neurological and behavioral deficits.[2][4]

Core Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[5][6]

  • Reproductive Toxicity: May damage fertility or the unborn child.[5][6][7]

  • Organ-Specific Toxicity: May cause damage to the central nervous system (CNS), blood, and kidneys through prolonged or repeated exposure.[5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6][7]

Due to its low volatility, the primary routes of exposure for solid hexaphenyldilead are inhalation of dust particles and accidental ingestion. Dermal contact should also be avoided. Chronic exposure to even low levels of organolead compounds can lead to cumulative and severe health effects.[4]

PropertyValueSource(s)
Chemical Formula C₃₆H₃₀Pb₂[8]
Molecular Weight 877.02 g/mol [8]
Appearance Colorless to yellow crystalline solid[1][9]
Melting Point ~170 °C (Decomposes)[9]
Solubility Insoluble in water. Soluble in DMF, DMSO; limited solubility in other common organic solvents.[1][6]
CAS Number 3124-01-4[7][9]

Engineering Controls: Establishing an Inert Atmosphere

The manipulation of hexaphenyldilead requires an environment free of oxygen and moisture to prevent its degradation.[10][11] The two primary engineering controls for this purpose are the inert atmosphere glovebox and the Schlenk line. The choice between them depends on the scale and complexity of the operation.

Glovebox vs. Schlenk Line

A glovebox is a sealed container continuously purged with a purified inert gas (typically nitrogen or argon), maintaining oxygen and water levels below 1 part-per-million (ppm).[12][13] It is the preferred environment for complex or lengthy manipulations, such as weighing, grinding, and preparing multiple samples.

A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from glassware and backfilling with an inert gas.[14][15] It is suitable for solution-based reactions and transfers but is less ideal for handling solids, which can be challenging to manipulate without exposure to the laboratory atmosphere.

G start Start: Need to handle Hexaphenyldilead? q1 What is the task? start->q1 weighing Weighing, grinding, complex solid manipulation, long-term storage. q1->weighing Solid Handling solution Solution transfers, simple reactions, cannulation. q1->solution Solution Chemistry glovebox Use Inert Atmosphere Glovebox schlenk Use Schlenk Line weighing->glovebox solution->schlenk

Caption: Decision workflow for selecting the appropriate inert environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory at all times when handling hexaphenyldilead, even within a glovebox.

  • Body: A flame-resistant lab coat.

  • Eye Protection: Safety glasses or goggles meeting ANSI Z87.1 standards.

  • Hand Protection: Nitrile gloves should be worn as a minimum. When working outside a glovebox, double-gloving is recommended. Always dispose of gloves as hazardous waste after handling the compound.[16]

  • Respiratory Protection: If there is any risk of generating dust outside of a certified fume hood or glovebox, a NIOSH-approved respirator with P100 particulate filters is required.[5]

Protocols for Safe Handling and Storage

Protocol 1: Weighing and Transfer of Solid Hexaphenyldilead in a Glovebox

This protocol is designed to minimize exposure and prevent contamination of the compound.

Prerequisites:

  • A certified inert atmosphere glovebox with O₂ and H₂O levels < 1 ppm.[13]

  • All glassware, spatulas, and other equipment must be oven-dried for a minimum of 3 hours and brought into the glovebox antechamber.[17][18]

  • The analytical balance inside the glovebox must be calibrated and leveled.

Step-by-Step Procedure:

  • Preparation: Place the sealed container of hexaphenyldilead, dried glassware (e.g., vials, reaction flask), weighing paper, and spatulas into the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with inert gas for a minimum of three cycles to remove atmospheric contaminants.[19]

  • Transfer In: Once the final cycle is complete, transfer the items from the antechamber into the main glovebox chamber. Allow items to thermally equilibrate for 10-15 minutes.

  • Weighing: Carefully open the main container of hexaphenyldilead. Using a clean, dry spatula, transfer the approximate desired amount of the solid onto a tared piece of weighing paper or directly into a tared vial on the balance.

  • Record Mass: Close the balance door and allow the reading to stabilize. Record the final mass.

  • Transfer to Vessel: Carefully transfer the weighed solid into the designated reaction flask or storage vial. A powder funnel may be used to prevent spillage.

  • Sealing: Immediately and securely seal the main hexaphenyldilead container. Securely cap the receiving flask or vial.

  • Cleanup: Using a dedicated brush or kimwipe, carefully clean any residual powder from the balance and surrounding work area. All cleaning materials must be disposed of as solid hazardous waste.[17]

Caption: Workflow for transferring solid hexaphenyldilead in a glovebox.

Protocol 2: Inert Atmosphere Storage

Proper storage is critical to maintaining the long-term viability of hexaphenyldilead and ensuring safety.

Short-Term Storage (< 1 month):

  • Location: Inside a certified inert atmosphere glovebox.

  • Container: A clearly labeled glass vial with a screw-cap lined with a PTFE septum.

  • Rationale: The glovebox provides the most pristine environment, protecting the compound from atmospheric degradation.[13]

Long-Term Storage (> 1 month):

  • Location: A dedicated, ventilated cabinet for toxic chemicals, away from heat and light sources.[1]

  • Container: A Schlenk flask or a thick-walled glass vial with a high-vacuum stopcock or a PTFE-lined screw cap.

  • Procedure:

    • Inside a glovebox, place the hexaphenyldilead into the storage vessel.

    • If using a screw-cap vial, tightly seal the cap and wrap the cap-vial interface with Parafilm® as a secondary barrier.

    • If using a Schlenk flask, close the stopcock.

    • Remove the sealed container from the glovebox via the antechamber.

    • Place the primary container inside a larger, labeled secondary container (e.g., a wide-mouth jar with a sealed lid) containing an indicating desiccant.

    • Store the secondary container in the designated cabinet.

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air immediately.[9]

  • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.

Minor Spill (inside a fume hood or glovebox):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.

  • Carefully scoop the mixture into a labeled, sealed container for hazardous waste.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., toluene), followed by soap and water. All cleaning materials are hazardous waste.

Major Spill (outside a fume hood):

  • Evacuate the laboratory immediately.

  • Alert laboratory personnel and call emergency services.

  • Prevent entry to the area.

  • Provide emergency responders with the Safety Data Sheet (SDS) for hexaphenyldilead.

Waste Disposal

All waste containing hexaphenyldilead, including empty containers, contaminated gloves, weighing paper, and spill cleanup materials, must be treated as hazardous waste.[16][20]

  • Segregation: Keep organolead waste separate from other waste streams, particularly aqueous and acidic waste.[16]

  • Solid Waste: Collect in a dedicated, puncture-proof, and clearly labeled container. The label must read "Hazardous Waste: Hexaphenyldilead" and list the constituents.[20]

  • Liquid Waste: If hexaphenyldilead is used in solution, collect the waste in a sealed, labeled container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any organolead waste down the drain.[20]

References

  • Walsh, T. J., & Tilson, H. A. (1984). Neurobehavioral Toxicology of the Organoleads. Neurotoxicology, 5(3), 67-86. [Link]

  • Chang, L. W. (1990). The neurotoxicology and pathology of organomercury, organolead, and organotin. Journal of Toxicological Sciences, 15 Suppl 4, 125-151. [Link]

  • Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH. (General reference for handling air-sensitive compounds).
  • James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656–2660. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience. (General reference for vacuum line techniques).
  • Sharma, S., & Gupta, V. D. (1998). Synthesis and Characterization of Some Hexaphenyldilead Complexes with Bifunctional Tridentate Schiff Bases. Main Group Metal Chemistry, 21(12), 741-744.
  • Process Sensing Technologies. (n.d.). Ensuring Safety & Purity in Inert Glove Boxes: Essential Measurements. [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Hager, A., Fendrych, W., & Strasser, P. (1987). Organolead Toxicity in Plants: Triethyl Lead (Et3Pb+) Acts as a Powerful Transmembrane Cl-/OH- Exchanger Dissipating H+ -Gradients at Nano-Molar Levels.
  • VACUUBRAND. (2024). Keeping air and moisture out. [Link]

  • HPA, O. C., Rádulescu, C., Stǎnescu, I. A., & Neamţu, M. (2017). Concerning Organometallic Compounds in Environment: Occurrence, Fate, and Impact. BioMed Research International, 2017, 4849587. [Link]

  • Wikipedia. (n.d.). Organolead chemistry. [Link]

  • Berry Group, University of Wisconsin-Madison. (2019). Standard Operating Procedures: Schlenk Techniques. [Link]

  • Bart Laboratory, Purdue University. (n.d.). Standard Operating Procedures: Glovebox. [Link]

  • Liu Laboratory, University of Pittsburgh. (n.d.). Glovebox Standard Operating Procedures. [Link]

  • Fairlamb, I. J. S., & James, M. J. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education, 99(6), 2656-2660. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air-Sensitive Compounds. [Link]

  • Miljanić Group, University of Houston. (2009). Glovebox Use Guidelines. [Link]

  • Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics, 42(3), 182-196. [Link]

  • Chemistry LibreTexts. (2024). Guides to Handling Air-Sensitive Reagents. [Link]

  • NextSDS. (n.d.). Hexaphenyldiplumbane — Chemical Substance Information. [Link]

  • MIT Environmental Health & Safety. (n.d.). Procedure for Disposing of Hazardous Waste. [Link]

  • Google Patents. (n.d.). Method of disposal of waste containing heavy metal.
  • Islam, E., & Ali, I. (2018). Methods of Removing Heavy Metals from Industrial Wastewater. Journal of Molecular and Engineering Sciences, 1(1), 1-10.
  • Reddit. (2023). Chemical waste disposal. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Hexaphenyldilead. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Hexaphenyldiplumbane via Grignard Reagents

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Hexaphenyldiplumbane and the Utility of Grignard Reagents

Hexaphenyldiplumbane ((C₆H₅)₃Pb-Pb(C₆H₅)₃) is a remarkable organometallic compound characterized by a lead-lead bond, a feature that has garnered interest in the fields of materials science and catalysis. Its synthesis provides a tangible example of the bond-forming capabilities between heavy main group elements. Among the various synthetic strategies, the use of Grignard reagents stands out for its efficacy and relative simplicity. Grignard reagents, with the general formula RMgX, are powerful nucleophiles and are instrumental in forming carbon-carbon and carbon-metal bonds.[1][2] This guide provides a detailed exploration of the synthesis of hexaphenyldiplumbane utilizing a Grignard reagent-based approach, specifically focusing on the reaction of phenylmagnesium bromide with a suitable lead(II) salt.

Mechanistic Insights: The Pathway to a Lead-Lead Bond

The synthesis of hexaphenyldiplumbane from a lead(II) source and a Grignard reagent is not a single-step process but rather a cascade of reactions. While the precise mechanism can be complex and subject to reaction conditions, a generally accepted pathway involves the initial formation of an unstable diphenyllead intermediate.[3]

The core of this synthesis lies in the nucleophilic character of the Grignard reagent.[4] The carbon atom bonded to magnesium in phenylmagnesium bromide carries a partial negative charge, rendering it a potent nucleophile capable of attacking the electrophilic lead center in a lead(II) salt, such as lead(II) chloride (PbCl₂).

The proposed mechanistic steps are as follows:

  • Initial Phenylation: Two equivalents of phenylmagnesium bromide react with lead(II) chloride to form the transient intermediate, diphenyllead ((C₆H₅)₂Pb).

  • Disproportionation: Diphenyllead is unstable and readily disproportionates. This process is believed to involve the formation of tetraphenyllead ((C₆H₅)₄Pb) and metallic lead (Pb).

  • Formation of the Diplumbane: A subsequent reaction, likely involving the in-situ generated triphenyllead species, leads to the formation of the stable hexaphenyldiplumbane. The exact nature of this final coupling step is a subject of ongoing research but is crucial for the formation of the desired Pb-Pb bond.[3]

It is important to note that the reaction conditions, particularly temperature and solvent, can significantly influence the distribution of products.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages in the synthesis of hexaphenyldiplumbane using a Grignard reagent.

SynthesisWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Hexaphenyldiplumbane Synthesis cluster_workup Workup and Isolation Bromobenzene Bromobenzene PhMgBr Phenylmagnesium Bromide (C₆H₅MgBr) Bromobenzene->PhMgBr Mg Magnesium Turnings Mg->PhMgBr Anhydrous_Ether Anhydrous Diethyl Ether Anhydrous_Ether->PhMgBr Intermediate Unstable Intermediates ((C₆H₅)₂Pb, etc.) PhMgBr->Intermediate 2 equivalents PbCl2 Lead(II) Chloride (PbCl₂) PbCl2->Intermediate H H Intermediate->H PDP Disproportionation & Coupling Quenching Quenching (e.g., aq. NH₄Cl) PDP->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Recrystallization Extraction->Purification Final_Product Pure Hexaphenyldiplumbane Purification->Final_Product

Caption: Workflow for Hexaphenyldiplumbane Synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of hexaphenyldiplumbane from lead(II) chloride and phenylmagnesium bromide. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the quenching of the Grignard reagent.[2][5]

Part 1: Preparation of Phenylmagnesium Bromide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.312.67 g0.11
Bromobenzene157.0115.7 g (10.5 mL)0.10
Anhydrous Diethyl Ether74.1250 mL-
Iodine253.811 crystal(catalyst)

Equipment:

  • Three-necked round-bottom flask (250 mL), oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Assemble the dry glassware and flush the entire system with inert gas.

  • Place the magnesium turnings and a crystal of iodine in the three-necked flask.

  • Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Add 10 mL of anhydrous diethyl ether to the flask.

  • Dissolve the bromobenzene in 40 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add a small portion (approximately 5 mL) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a slight turbidity. If the reaction does not start, gentle warming may be necessary.[6]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting dark grey to brown solution is the phenylmagnesium bromide Grignard reagent.

Part 2: Synthesis of Hexaphenyldiplumbane

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Lead(II) Chloride278.1013.9 g0.05
Phenylmagnesium Bromide(as prepared above)~0.10 mol~0.10
Anhydrous Toluene92.14100 mL-

Equipment:

  • Three-necked round-bottom flask (500 mL), oven-dried

  • Mechanical stirrer

  • Dropping funnel, oven-dried

  • Thermometer

  • Inert gas supply

Procedure:

  • In a separate dry, inert gas-flushed three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend the lead(II) chloride in 100 mL of anhydrous toluene.

  • Cool the lead(II) chloride suspension to 0 °C using an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution to the stirred suspension of lead(II) chloride via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 12-18 hours.

  • The reaction mixture will appear as a dark, heterogeneous mixture.

Part 3: Workup and Purification

Materials and Reagents:

Reagent
Saturated aqueous ammonium chloride solution
Diethyl ether
Anhydrous magnesium sulfate
Hexane

Equipment:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel and separate the layers.

  • Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a solid. Recrystallize the solid from a suitable solvent system, such as a mixture of toluene and hexane, to yield hexaphenyldiplumbane as a crystalline solid.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive and react violently with water and protic solvents.[8] All experiments must be conducted under strictly anhydrous conditions.

  • Lead Compounds: Lead compounds are toxic. Handle lead(II) chloride and the final product, hexaphenyldiplumbane, with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Ethers: Diethyl ether is extremely flammable and volatile.[9] Ensure there are no ignition sources nearby when working with this solvent.

Conclusion

The synthesis of hexaphenyldiplumbane via the Grignard reagent route is a classic yet powerful method in organometallic chemistry. A thorough understanding of the reaction mechanism, meticulous attention to anhydrous and inert reaction conditions, and adherence to safety protocols are paramount for a successful synthesis. This guide provides a comprehensive framework for researchers to approach this synthesis with confidence and a strong foundation in the underlying chemical principles.

References

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Sources

Technical Notes & Optimization

Troubleshooting

Organometallic Synthesis Support Center: Hexaphenyldilead

Welcome to the Technical Support Center for Organometallic Synthesis. Hexaphenyldilead (Ph₆Pb₂) is a prototypical organodilead compound featuring a highly reactive lead-lead (Pb-Pb) bond.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organometallic Synthesis. Hexaphenyldilead (Ph₆Pb₂) is a prototypical organodilead compound featuring a highly reactive lead-lead (Pb-Pb) bond. This bond is notoriously susceptible to homolytic and heterolytic cleavage by oxidizing agents, moisture, and ambient light[1]. This guide provides mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure the successful, oxidation-free synthesis of hexaphenyldilead.

Mechanistic FAQs on Hexaphenyldilead Oxidation

Q1: Why is the Pb-Pb bond in hexaphenyldilead so prone to oxidation? A1: The Pb-Pb bond is relatively weak and highly polarizable compared to lighter group 14 elements (like C-C or Si-Si bonds). It undergoes facile cleavage when exposed to nucleophilic or electrophilic reagents, including atmospheric oxygen, ozone, and peroxyl radicals[1]. Oxidation leads to the rapid formation of triphenyllead oxide derivatives, irreversibly destroying the dilead target.

Q2: What role does light play in the oxidation process? A2: Hexaphenyldilead is photolytically unstable and decomposes readily in light[2]. Ambient UV/Vis light induces homolytic cleavage of the Pb-Pb bond, generating highly reactive triphenyllead radicals (Ph₃Pb•). These radicals immediately react with trace oxygen in the solvent to form peroxyl radicals, initiating a rapid autoxidation cascade[3]. Therefore, preventing photolysis is intrinsically linked to preventing oxidation.

Troubleshooting Guide: Preventing Oxidation During Synthesis

Q: I am observing a white/yellowish precipitate instead of the expected yellow crystalline hexaphenyldilead. What went wrong? A: A white or pale amorphous precipitate usually indicates the formation of oxidized lead species, such as lead oxides, which are common hazardous decomposition products[4]. This occurs due to:

  • Incomplete Solvent Degassing: Dissolved O₂ in the solvent reacts with the coupled product. Fix: Use the rigorous Freeze-Pump-Thaw method (minimum 3 cycles) rather than simple sparging.

  • Schlenk Line Leaks: Trace atmospheric moisture or oxygen entering through poorly greased joints. Fix: Validate vacuum integrity (must hold < 10⁻³ mbar) before introducing Argon.

Q: How can I validate that my inert atmosphere is sufficient before starting the reductive coupling? A: Implement a self-validating system using a ketyl radical indicator. Before adding your triphenyllead chloride precursor, reflux the solvent (e.g., benzene or diethyl ether) over sodium wire[5] with benzophenone. The persistent deep blue/purple color of the benzophenone ketyl radical chemically guarantees that the solvent is rigorously free of both oxygen and moisture. Only then should you proceed with the synthesis.

Experimental Protocol: Reductive Coupling of Triphenyllead Chloride

Causality Note: This Wurtz-Fittig type reductive coupling utilizes sodium metal. The exclusion of light and oxygen is paramount to prevent the premature quenching of the sodium and the oxidative cleavage of the resulting Pb-Pb bond[6].

  • Apparatus Preparation: Flame-dry a two-neck Schlenk flask under dynamic vacuum (< 10⁻³ mbar) for 10 minutes. Backfill with high-purity Argon (99.999%). Wrap the entire flask in aluminum foil to protect the thermally and photolytically sensitive product from sunlight[2].

  • Solvent Purification: Transfer 50 mL of anhydrous benzene into the flask. The solvent must be pre-dried over sodium wire for several days and distilled after refluxing[5].

  • Reagent Introduction: Against a positive counter-flow of Argon, add 10 mmol of triphenyllead chloride (Ph₃PbCl) and 12 mmol of freshly cut sodium metal (washed with hexane to remove mineral oil).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 8-10 hours. The foil wrapping must remain intact. The sodium acts as a reducing agent, stripping the chloride to form the Pb-Pb bond[6].

  • Filtration and Crystallization: Filter the unreacted sodium and sodium chloride by-products through an oven-dried Schlenk frit under Argon. Concentrate the filtrate under reduced pressure and layer with degassed petroleum ether (60-80 °C)[7].

  • Isolation: Cool the mixture in an ice bath to induce the precipitation of yellow hexaphenyldilead crystals[2]. Dry under vacuum and store in an argon-filled glovebox in an amber vial.

Quantitative Data: Synthetic Route Comparison

To select the optimal synthetic route, consider the following comparison of methodologies and their inherent oxidation risks.

Synthetic MethodologyPrecursorsPrimary Reducing/Coupling AgentReported Yield (%)Oxidation Risk LevelKey Causality for Risk
Reductive Coupling (Wurtz-Fittig) Triphenyllead ChlorideSodium Metal[6]60 - 75%HighRequires prolonged stirring; extended exposure increases leak probability.
Grignard Reagent Route Lead(II) ChloridePhenylmagnesium Chloride[6]~95%MediumFaster reaction kinetics limit exposure time, but Grignard is highly moisture sensitive.
Organolithium Route Triphenyllead ChloridePhenyllithium / Li metal[8]70 - 80%HighHighly exothermic; thermal stress can induce Pb-Pb bond homolysis if not cooled.

Workflow Visualization

The following diagram illustrates the critical pathways in the synthesis workflow, highlighting the logical relationship between environmental controls and oxidation prevention.

G Start Ph3PbCl Precursor Degas Solvent Degassing (Na/Benzophenone) Start->Degas Schlenk Schlenk Line Setup (Argon Atmosphere) Degas->Schlenk Reaction Reductive Coupling (Na metal, Foil Wrapped) Schlenk->Reaction OxidationRisk1 O2/Moisture Ingress (Pb-Pb Cleavage to Oxides) Reaction->OxidationRisk1 Vacuum Leak PhotoRisk Photolytic Degradation (Radical Autoxidation) Reaction->PhotoRisk Light Exposure Purification Schlenk Filtration & Crystallization Reaction->Purification Strict Inert/Dark Success Hexaphenyldilead (Stable Yellow Crystals) Purification->Success

Workflow of hexaphenyldilead synthesis highlighting oxidation and photolytic failure points.

References

  • Benchchem. "Hexaphenyldilead | 3124-01-4 | Benchchem".
  • Asian Journal of Chemistry.
  • TSI Journals.
  • TNO Repository. "Investigations on organolead compounds. V. Leadlead bond cleavage reactions of hexaphenyldilead".[Link]

  • Asian Journal of Chemistry. "Reactions of Hexaphenyldilead with β-Diketones and β-Ketoesters".
  • ThermoFisher Scientific.
  • AIP Publishing. "Rate Constants for Reactions of Peroxyl Radicals in Fluid Solutions".
  • National Academic OER & Digital Library of Ethiopia. "LEAD".

Sources

Optimization

Improving product yield in hexaphenyldiplumbane preparation

Welcome to the technical support center for the preparation of hexaphenyldiplumbane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the preparation of hexaphenyldiplumbane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide a deeper understanding of the underlying chemical principles. Our goal is to empower you to optimize your experimental outcomes through scientifically-grounded troubleshooting and best practices.

Troubleshooting Guide: Improving Product Yield

This section addresses specific issues that may arise during the synthesis of hexaphenyldiplumbane, which typically proceeds via a two-step route: the formation of a triphenyllead halide intermediate followed by a reductive coupling.

Problem 1: Low or No Yield of Triphenyllead Precursor (e.g., Triphenyllead Chloride)

Plausible Causes & Solutions

  • Cause A: Inactive Magnesium or Lithium Metal: The Grignard or organolithium reagent formation is a critical first step. A passivating layer of oxide or hydroxide on the metal surface can prevent the reaction from initiating.

    • Solution: Activate the magnesium turnings before use. This can be achieved by adding a small crystal of iodine, which will disappear as the reaction starts, or a few drops of 1,2-dibromoethane. For lithium, using freshly cut wire to expose a clean surface is recommended. Ensure all reagents and solvents are scrupulously dry, as Grignard and organolithium reagents are highly sensitive to moisture.[1][2]

  • Cause B: Poor Quality or Wet Solvents/Reagents: Grignard and organolithium reagents are potent bases and will be quenched by any protic source, including water in solvents or on glassware.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF). Dry all glassware in an oven overnight and assemble it hot under an inert atmosphere (Nitrogen or Argon). Bromobenzene should be free of acidic impurities.

  • Cause C: Incorrect Reaction Temperature: The formation of the triphenyllead anion is temperature-sensitive.

    • Solution: During the addition of phenyllithium or phenylmagnesium bromide to the lead(II) chloride suspension, maintain a low temperature (e.g., -10 °C to 0 °C) to prevent side reactions and decomposition. Studies on the reaction of phenyllithium with lead chloride have shown that low temperatures are effective.[3][4]

Problem 2: Low Yield in the Reductive Coupling Step to Form Hexaphenyldiplumbane

Plausible Causes & Solutions

  • Cause A: Inefficient Reducing Agent: The Wurtz-type coupling of triphenyllead chloride requires a potent reducing agent to form the Pb-Pb bond.

    • Solution: Use a finely dispersed, high-surface-area reducing agent. For sodium metal, this can be achieved by melting it under refluxing toluene or xylene with vigorous stirring to create a "sodium sand." This dramatically increases the reactive surface area. This technique is analogous to the preparation of other main-group organometallics.[5]

  • Cause B: Competing Side Reactions (Wurtz-Fittig type): If unreacted bromobenzene is carried over from the first step, it can react with the triphenyllead-anion intermediate or with the sodium metal, leading to biphenyl and other unwanted byproducts.

    • Solution: Ensure the complete formation of the Grignard or organolithium reagent in the first step. It is also crucial to isolate and purify the triphenyllead chloride intermediate before proceeding to the coupling reaction.

  • Cause C: Product Decomposition: While hexaphenyldiplumbane is relatively stable due to London dispersion forces between the phenyl groups, prolonged exposure to harsh conditions can lead to degradation.[6][7]

    • Solution: Perform the reaction under an inert atmosphere to prevent oxidation. Once the reaction is complete, work up the product promptly. Avoid unnecessarily high temperatures during the reaction and subsequent purification steps.

Problem 3: Difficulty in Product Purification and Isolation

Plausible Causes & Solutions

  • Cause A: Contamination with Biphenyl: Biphenyl is a common, non-polar byproduct that can be difficult to separate from the desired product due to similar solubility profiles.

    • Solution: Recrystallization is the most effective method. A two-solvent system is often successful. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., toluene or chloroform) and then slowly add a "poor" solvent (e.g., hexane or methanol) until the solution becomes faintly cloudy.[8] Allow the solution to cool slowly to promote the formation of pure crystals.

  • Cause B: Contamination with Inorganic Salts: Sodium chloride or other inorganic salts from the reaction must be completely removed.

    • Solution: During the workup, wash the organic layer thoroughly with water to remove water-soluble salts. If the product is stable to water, you can dissolve the crude solid in a suitable organic solvent and wash it in a separatory funnel.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Wurtz-type coupling reaction for forming the Pb-Pb bond? A1: The Wurtz reaction involves the reductive coupling of two organohalides in the presence of a metal, typically sodium.[5] In this synthesis, two molecules of triphenyllead chloride (Ph₃PbCl) react with two atoms of sodium. The sodium transfers electrons to the triphenyllead chloride, generating a highly reactive triphenyllead radical or anion intermediate. Two of these intermediates then couple to form the new, stable lead-lead bond in hexaphenyldiplumbane, with sodium chloride as the byproduct.

Q2: Why is it critical to maintain anhydrous (dry) conditions throughout the synthesis? A2: The key intermediates, phenylmagnesium bromide (a Grignard reagent) or phenyllithium, are extremely strong bases.[2] They will react instantly and preferentially with any protic substance, such as water. This reaction, an acid-base neutralization, forms benzene and a metal hydroxide/alkoxide, consuming the organometallic reagent and preventing it from reacting with the lead chloride, thus drastically reducing the yield.

Q3: Can I use lead(IV) chloride instead of lead(II) chloride as a starting material? A3: While plausible, using lead(IV) chloride (PbCl₄) is generally avoided. PbCl₄ is significantly less stable than PbCl₂ and can be a strong oxidizing agent. The reaction with a Grignard or organolithium reagent would be much more vigorous and harder to control, potentially leading to a higher proportion of side products, including the formation of tetraphenyllead (Ph₄Pb) and metallic lead through disproportionation reactions. Starting with the more stable lead(II) chloride provides a more controlled pathway to the desired triphenyllead intermediate.[3]

Q4: My final product is an off-white or yellowish powder, but the literature reports a white solid. What could be the issue? A4: A yellowish tint often indicates the presence of trace impurities, possibly from the decomposition of organolead intermediates or residual iodine if it was used to activate magnesium. It could also suggest the presence of finely divided metallic lead. A second recrystallization, perhaps with the addition of a small amount of activated charcoal to the hot solution (followed by hot filtration), can often remove colored impurities.

Q5: What are the primary safety concerns when working with organolead compounds? A5: Organolead compounds are highly toxic. They can be absorbed through the skin, inhaled as dust, or ingested. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid generating dust from the solid product. All waste materials containing lead must be disposed of according to institutional and environmental regulations.

Experimental Protocols

Protocol 1: Synthesis of Triphenyllead Chloride (Intermediate)

This protocol is based on the well-established principles of Grignard reactions with metal halides.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Bromobenzene

  • Lead(II) chloride (PbCl₂)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (3.0 equivalents relative to PbCl₂) and a single crystal of iodine in the flask.

  • Grignard Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of bromobenzene (3.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle reflux. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Reaction with PbCl₂: Cool the Grignard reagent to 0 °C in an ice bath. Prepare a suspension of finely ground, dry lead(II) chloride (1.0 equivalent) in anhydrous diethyl ether. Slowly add the PbCl₂ suspension to the stirred Grignard reagent, maintaining the temperature below 5 °C.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by carefully pouring it over a mixture of crushed ice and dilute hydrochloric acid.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it successively with water and brine. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude triphenyllead chloride.

  • Purification: Recrystallize the crude solid from a suitable solvent like ethanol or a toluene/hexane mixture.

Protocol 2: Reductive Coupling to Hexaphenyldiplumbane

This procedure is analogous to the Wurtz coupling used for other main-group elements.[5]

Materials:

  • Triphenyllead chloride (from Protocol 1)

  • Sodium metal

  • Anhydrous toluene

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Sodium Dispersion: Under a nitrogen atmosphere, place sodium metal (2.2 equivalents) and anhydrous toluene in the flask. Heat the mixture to the boiling point of toluene until the sodium melts. Stir vigorously to create a fine dispersion ("sodium sand"), then allow it to cool to room temperature while still stirring.

  • Coupling Reaction: Dissolve the purified triphenyllead chloride (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred sodium dispersion at room temperature. The reaction is often exothermic.

  • Completion and Workup: After the addition, heat the mixture to a gentle reflux for 2-3 hours to ensure the reaction goes to completion. Cool the reaction mixture to room temperature and carefully quench the excess sodium by the slow, dropwise addition of ethanol or isopropanol.

  • Isolation: Add water to dissolve the sodium salts. Transfer the mixture to a separatory funnel, separate the toluene layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Purification: Filter and remove the toluene under reduced pressure. Recrystallize the resulting crude solid from a suitable solvent system, such as hot toluene or a chloroform/hexane mixture, to yield pure hexaphenyldiplumbane as a white crystalline solid.

Data & Visualization

Table 1: Troubleshooting Summary for Key Reaction Parameters
ParameterStep 1: Precursor SynthesisStep 2: Coupling ReactionRationale
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Prevents quenching of organometallic intermediates and oxidation of the product.
Solvents Anhydrous Ether/THFAnhydrous Toluene/XyleneMust be free of water and protic impurities to protect reactive intermediates.
Temperature 0 °C to RTRT to RefluxLow temperature controls the exothermic formation of the precursor; heating drives the coupling reaction to completion.
Purity Use pure starting materialsUse purified intermediateImpurities from Step 1 (e.g., unreacted bromobenzene) can cause significant side reactions in Step 2.
Diagrams

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reductive Coupling cluster_purification Final Purification A Bromobenzene + Mg (in dry Ether) B Phenylmagnesium Bromide (Grignard Reagent) A->B Formation D Triphenyllead Chloride (Ph₃PbCl) B->D Reaction @ 0°C C Lead(II) Chloride (PbCl₂) C->D E Triphenyllead Chloride (Ph₃PbCl) D->E Purification G Hexaphenyldiplumbane (Ph₃Pb-PbPh₃) E->G Wurtz-type Coupling F Sodium Metal (Na) (in dry Toluene) F->G H Crude Product G->H Workup I Recrystallization (Toluene/Hexane) H->I J Pure Hexaphenyldiplumbane I->J Troubleshooting_Logic Start Low Final Yield Check_Step1 Was Precursor Yield Low? Start->Check_Step1 Check_Step2 Was Coupling Yield Low? Check_Step1->Check_Step2 No Moisture Reagents/Glassware Wet? Check_Step1->Moisture Yes Purification_Issue Was Product Lost During Purification? Check_Step2->Purification_Issue No Reducer Inefficient Reducer? Check_Step2->Reducer Yes Optimize_Recryst Solution: Optimize Recrystallization Purification_Issue->Optimize_Recryst Yes Inactive_Metal Metal Not Activated? Moisture->Inactive_Metal No Dry_System Solution: Use Anhydrous Conditions Moisture->Dry_System Yes Temp_Control Incorrect Temperature? Inactive_Metal->Temp_Control No Activate_Metal Solution: Activate Metal Surface Inactive_Metal->Activate_Metal Yes Temp_Control->Check_Step2 No Control_Temp Solution: Maintain Low Temp Temp_Control->Control_Temp Yes Side_Rxn Side Reactions Evident? Reducer->Side_Rxn No Disperse_Na Solution: Use Na Dispersion Reducer->Disperse_Na Yes Side_Rxn->Purification_Issue No Purify_Inter Solution: Purify Intermediate Side_Rxn->Purify_Inter Yes

Caption: Troubleshooting decision tree for low product yield.

References

  • Tunable and Practical Homogeneous Organic Reductants for Cross-Electrophile Coupling. ChemRxiv. Available at: [Link]

  • Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and Phenyllithium. UNI ScholarWorks. Available at: [Link]

  • First Reusable Catalyst for the Reductive Coupling Reaction of Organohalides with Aldehydes. PubMed. Available at: [Link]

  • Investigations on organolead compounds. V. Leadlead bond cleavage reactions of hexaphenyldilead. TNO Repository. Available at: [Link]

  • First Reusable Catalyst for the Reductive Coupling Reaction of Organohalides with Aldehydes. ACS Publications. Available at: [Link]

  • Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. PMC. Available at: [Link]

  • Recrystallization method. Waseda University. Available at: [Link]

  • Electron transfer-induced reduction of organic halides with amines. RSC Publishing. Available at: [Link]

  • Wurtz reaction. Wikipedia. Available at: [Link]

  • Wurtz Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization using two solvents. YouTube. Available at: [Link]

  • Process for the preparation of pure aryllithium compounds and their use.Google Patents.
  • Recrystallization Solvent Pair. YouTube. Available at: [Link]

  • Structure Formation and Coupling Reactions of Hexaphenylbenzene and Its Brominated Analog. ResearchGate. Available at: [Link]

  • Wurtz Reaction (Fittig Reaction). Cambridge University Press & Assessment. Available at: [Link]

  • Formation and Use of an Organometallic Reagent. Scribd. Available at: [Link]

  • Can anyone recommend a process for the synthesis of lithium phenyl-2,4,6-trimethylbenzoylphosphonate? ResearchGate. Available at: [Link]

  • "Mechanism of the Formation of Tetraphenyl-Lead from Lead Chloride and" by Ernest Bindschadler and Henry Gilman. University of Northern Iowa. Available at: [Link]

Sources

Troubleshooting

Resolving solubility issues with hexaphenyldilead in organic solvents

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with hexaphenyldilead. This guide provides in-depth troubleshooting advice and practical protocols to addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with hexaphenyldilead. This guide provides in-depth troubleshooting advice and practical protocols to address common solubility challenges encountered in experimental workflows. Our approach is grounded in chemical principles and field-proven laboratory practices to ensure you can work with this compound confidently and effectively.

Introduction to Hexaphenyldilead

Hexaphenyldilead (Pb₂(C₆H₅)₆) is a large, nonpolar organometallic compound. Its structure, dominated by six phenyl rings, dictates its solubility, which is generally limited to nonpolar organic solvents. Understanding its chemical nature is the first step in troubleshooting. The Pb-Pb bond is also noteworthy, as it can be susceptible to cleavage under certain conditions, impacting experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and dissolution of hexaphenyldilead.

Q1: What are the best starting solvents for dissolving hexaphenyldilead?

Based on its nonpolar structure, the most effective solvents are typically aromatic hydrocarbons. Toluene and benzene are excellent starting points, as they are often used in the synthesis and purification of hexaphenyldilead. Other nonpolar solvents like chloroform and dichloromethane may also be effective.

Q2: I'm seeing a fine white precipitate after dissolving my hexaphenyldilead. What is it?

This is often a sign of decomposition. The precipitate is likely an insoluble lead(II) salt, such as lead(II) oxide or hydroxide, formed from the reaction of hexaphenyldilead with trace amounts of air or moisture. Ensure your solvents are anhydrous and your experimental setup is under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I heat the mixture to improve solubility?

Gentle heating can be effective, but caution is paramount. Aggressive heating can accelerate decomposition. We recommend a carefully controlled temperature increase, not exceeding 40-50°C, while monitoring the solution for any signs of color change or precipitation which could indicate degradation.

Q4: Is sonication a safe method to aid dissolution?

Yes, sonication is a highly effective and generally safe method for dissolving challenging compounds like hexaphenyldilead. It uses ultrasonic waves to break apart solute agglomerates, increasing the surface area available for solvation. It is often preferred over heating as it is less likely to induce thermal decomposition.

Part 2: Troubleshooting Guide: Resolving Common Solubility Issues

This section provides a structured, question-and-answer guide to walk you through specific experimental challenges.

Issue 1: The compound is not dissolving in my chosen nonpolar solvent (e.g., toluene, benzene).

Q: I've added hexaphenyldilead to toluene and have been stirring for an hour, but a significant amount of solid remains. What should I do next?

A: Initial Steps & Rationale

  • Increase Solvent Volume: The concentration may be too high. Add more solvent in measured increments to see if solubility can be achieved at a lower concentration.

  • Introduce Mechanical Agitation: If simple stirring is ineffective, switch to a more vigorous method.

    • Sonication: Place the vial in a sonicator bath for 15-20 minute intervals. This is often the most effective method for mechanically breaking up solid particles.

    • Vortexing: For smaller volumes, vigorous vortexing can also help.

Q: I've tried sonication and adding more solvent, but I still have undissolved material. What's the next step?

A: Advanced Techniques & Rationale

  • Gentle, Controlled Heating: As a next step, gently warm the solution.

    • Protocol: Place the flask in a water bath heated to no more than 40-50°C. Stir continuously and observe.

    • Causality: Increasing the kinetic energy of the system can overcome the intermolecular forces of the solid lattice, favoring dissolution. However, be vigilant for signs of decomposition (e.g., cloudiness, color change).

  • Consider a Co-Solvent System: Sometimes, a mixture of solvents can be more effective than a single solvent.

    • Example: While hexaphenyldilead is nonpolar, adding a small percentage (e.g., 1-5%) of a slightly more polar solvent like tetrahydrofuran (THF) to toluene can sometimes disrupt the crystal lattice forces more effectively without significantly decreasing the overall favorable nonpolar environment.

Issue 2: The solution is cloudy or a precipitate forms over time.

Q: My hexaphenyldilead dissolved completely, but the solution now appears hazy. Why?

A: Potential Causes & Solutions

This is a classic indicator of either decomposition or the presence of impurities.

  • Moisture/Air Contamination: The Pb-Pb bond in hexaphenyldilead can be sensitive to oxidation and hydrolysis.

    • Troubleshooting: Ensure you are using anhydrous solvents and that your glassware is oven-dried. Purge the solvent and your reaction vessel with an inert gas (argon or nitrogen) before adding the compound.

  • Impurity from Synthesis: The starting material may contain insoluble impurities.

    • Troubleshooting: Filter the hazy solution through a syringe filter (e.g., a 0.45 µm PTFE filter) to remove particulate matter. This will help you determine if the issue is an insoluble impurity or a problem with the compound itself.

Part 3: Experimental Protocols & Data

Protocol 1: Step-by-Step Dissolution of Hexaphenyldilead

This protocol provides a systematic approach to achieving a clear solution.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Use anhydrous grade solvent (e.g., toluene from a solvent purification system).

    • Weigh the desired amount of hexaphenyldilead in an inert atmosphere (e.g., a glovebox).

  • Initial Dissolution Attempt:

    • Add the weighed hexaphenyldilead to your reaction vessel.

    • Add the calculated volume of anhydrous toluene via cannula or a dry syringe.

    • Stir magnetically at room temperature for 30 minutes.

  • Troubleshooting Workflow (If Undissolved):

    • Apply sonication for 15-minute intervals for up to one hour.

    • If solid remains, gently warm the mixture to 40°C in a water bath with continuous stirring.

    • If still unsuccessful, consider preparing a new stock solution at a lower concentration.

Data Presentation: Solvent Selection Guide

The following table provides a guide to selecting solvents based on general principles of organometallic solubility. Specific quantitative data for hexaphenyldilead is not widely available; this table is based on chemical compatibility and polarity.

SolventPolarity IndexSuitabilityComments
Toluene 2.4Excellent Recommended starting solvent.
Benzene 2.7Excellent Effective, but often avoided due to toxicity.
Chloroform 4.1Good A slightly more polar option that can be effective.
Dichloromethane 3.1Good Similar to chloroform.
Tetrahydrofuran (THF) 4.0Moderate Can be useful as a co-solvent.
Hexane 0.1Poor Generally not polar enough to dissolve the large structure.
Ethanol 4.3Very Poor Protic solvent, likely to cause decomposition.
Water 10.2Insoluble Will cause rapid decomposition.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Logic for Dissolution

This diagram outlines the decision-making process when encountering solubility issues with hexaphenyldilead.

G cluster_0 Start cluster_1 Initial Attempt cluster_2 Troubleshooting cluster_3 Resolution start Add Hexaphenyldilead to Anhydrous Toluene stir Stir at Room Temp (30 mins) start->stir check1 Is Solution Clear? stir->check1 sonicate Apply Sonication (15-min intervals) check1->sonicate No success Proceed with Experiment check1->success Yes check2 Is Solution Clear? sonicate->check2 heat Gentle Heating (max 40-50°C) check2->heat No check2->success Yes check3 Is Solution Clear? heat->check3 check3->success Yes fail Re-evaluate: - Concentration - Solvent Choice - Purity of Compound check3->fail No

Caption: Decision workflow for dissolving hexaphenyldilead.

References

  • The synthesis of hexaphenyldilead, American Chemical Society
Optimization

Minimizing triphenyllead halide impurities in hexaphenyldilead synthesis

Welcome to the technical support resource for the synthesis of hexaphenyldilead. This guide is designed for researchers, scientists, and professionals in drug development who are working with organolead compounds. Here,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of hexaphenyldilead. This guide is designed for researchers, scientists, and professionals in drug development who are working with organolead compounds. Here, we address common challenges and provide in-depth troubleshooting strategies, with a particular focus on minimizing the pervasive issue of triphenyllead halide impurities. Our goal is to equip you with the expertise to optimize your synthetic protocols, ensuring the highest possible purity of your final product.

Introduction: The Challenge of Purity in Hexaphenyldilead Synthesis

Hexaphenyldilead ((C₆H₅)₃Pb-Pb(C₆H₅)₃) is a valuable organometallic compound, often synthesized through the coupling of triphenyllead halides. A common and significant challenge in this synthesis is the presence of unreacted triphenyllead halide starting material in the final product. This contamination can interfere with subsequent reactions and compromise the integrity of experimental results. This guide provides a structured approach to troubleshooting and minimizing these impurities.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted as a series of questions and answers to address specific issues you may encounter during your synthesis.

Question 1: My final hexaphenyldilead product shows significant contamination with the starting triphenyllead halide. What are the likely causes, and how can I improve the conversion rate?

Answer:

This is the most common issue in hexaphenyldilead synthesis, typically pointing to an incomplete reaction. The root causes often lie in the reaction conditions and reagent quality. Let's break down the potential factors and solutions.

Causality Analysis:

The synthesis of hexaphenyldilead from a triphenyllead halide, such as triphenyllead chloride, is often accomplished via a Wurtz-type coupling reaction using an alkali metal like sodium as the reducing/coupling agent.[1][2][3] The general reaction is:

2 (C₆H₅)₃Pb-X + 2 Na → (C₆H₅)₃Pb-Pb(C₆H₅)₃ + 2 NaX

Incomplete conversion can be attributed to several factors:

  • Insufficient or Inactive Coupling Agent: The surface of the sodium metal may be passivated with an oxide layer, reducing its reactivity. Additionally, using a substoichiometric amount of the coupling agent will naturally lead to incomplete conversion.

  • Poor Solvent Quality: The presence of moisture in the solvent will quench the highly reactive organometallic intermediates. Grignard reagents, which can be used to prepare the triphenyllead halide precursor, are known to react with water.[4] This principle of moisture sensitivity applies to the Wurtz reaction as well.[2]

  • Suboptimal Reaction Temperature and Time: Like many reactions, the rate of coupling is dependent on temperature and duration. Insufficient time or a temperature that is too low can result in a sluggish and incomplete reaction.

Troubleshooting Protocol:

  • Reagent Preparation and Stoichiometry:

    • Sodium Metal Activation: Use freshly cut sodium metal to expose a clean, reactive surface. Cut the sodium into small pieces under an inert solvent like toluene or xylene to increase the surface area.

    • Stoichiometric Excess: Employ a slight molar excess (e.g., 10-20%) of the sodium metal to ensure the complete consumption of the triphenyllead halide.

  • Solvent Purity:

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Benzene or toluene are common choices. Drying the solvent over sodium wire with a benzophenone indicator until a persistent blue or purple color is achieved is a standard method for ensuring an oxygen- and water-free environment.

  • Optimized Reaction Conditions:

    • Temperature Control: The reaction mixture is typically refluxed to provide sufficient thermal energy for the coupling to proceed at a reasonable rate.[5][6]

    • Reaction Monitoring: If possible, monitor the reaction progress using thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture. The disappearance of the triphenyllead halide spot will indicate the completion of the reaction.

Experimental Workflow: Optimized Wurtz-Type Coupling

Caption: Optimized workflow for the Wurtz-type synthesis of hexaphenyldilead.

Question 2: How can I effectively purify my crude hexaphenyldilead to remove the triphenyllead halide impurity?

Answer:

Effective purification is critical for obtaining high-purity hexaphenyldilead. The strategy hinges on the differential solubility of the desired product and the triphenyllead halide impurity.

Purification Strategy:

Hexaphenyldilead and triphenyllead chloride have different solubilities in common organic solvents. For instance, triphenyllead chloride is more soluble in hot alcohol than tetraphenyllead, a related compound.[7] This principle can be exploited for purification.

Step-by-Step Purification Protocol:

  • Initial Washing:

    • Wash the crude product with a solvent in which hexaphenyldilead is sparingly soluble at room temperature, but the triphenyllead halide has moderate solubility. Cold ethanol or a mixture of ethanol and ether can be effective. This will remove a significant portion of the unreacted starting material.

  • Recrystallization:

    • The primary method for purification is recrystallization.

    • Solvent Selection: A good solvent system for recrystallization is one in which the hexaphenyldilead is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution. A mixture of benzene and ethanol or chloroform and petroleum ether can be effective.[5]

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot benzene or chloroform.

      • If the solution is colored, you can treat it with a small amount of activated charcoal to remove colored impurities.

      • Filter the hot solution to remove any insoluble materials.

      • Slowly add a less-polar solvent like petroleum ether or ethanol until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification Workflow Diagram

G start Crude Hexaphenyldilead (with Triphenyllead Halide Impurity) wash Wash with Cold Ethanol/Ether start->wash recrystallize Recrystallize from Benzene/Ethanol or Chloroform/Petroleum Ether wash->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry impurity Impurity in Filtrate recrystallize->impurity end Pure Hexaphenyldilead filter_dry->end

Caption: General purification workflow for hexaphenyldilead.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for preparing the triphenyllead chloride precursor?

    • Triphenyllead chloride can be prepared by the reaction of tetraphenyllead with hydrogen chloride.[7] Another method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with lead chloride.[7] Careful control of stoichiometry is crucial in the Grignard route to avoid the formation of tetraphenyllead.

  • Q2: How critical are anhydrous conditions for this synthesis?

    • Extremely critical. Organometallic intermediates, including Grignard reagents and the intermediates in the Wurtz reaction, are highly reactive towards protic solvents like water and alcohols.[2][4] The presence of moisture will lead to the formation of triphenyllead hydride and other byproducts, significantly reducing the yield of hexaphenyldilead.

  • Q3: What are the stability and storage recommendations for hexaphenyldilead?

    • Hexaphenyldilead is a relatively stable solid but can be sensitive to light and air over long periods. It is best stored in a cool, dark place under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent slow decomposition.

  • Q4: What analytical techniques are best for assessing the purity of the final product?

    • Melting Point: A sharp melting point close to the literature value (around 233-235 °C) is a good indicator of purity.[5] A broad melting range suggests the presence of impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify phenyl-containing impurities.

    • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and lead, which can be compared to the theoretical values for pure hexaphenyldilead.

Summary of Key Parameters for Minimizing Impurities

ParameterRecommendationRationale
Coupling Agent Freshly cut sodium metal, 10-20% molar excessEnsures high reactivity and complete consumption of the starting material.
Solvent Anhydrous toluene or benzenePrevents quenching of reactive intermediates by moisture.[2][4]
Temperature RefluxProvides sufficient energy for the reaction to proceed at a practical rate.[5][6]
Reaction Time 4-8 hours (monitor by TLC)Ensures the reaction goes to completion.
Purification Recrystallization (e.g., from benzene/ethanol)Exploits solubility differences to separate the product from impurities.[5]

References

  • Gilman, H., & Robinson, J. D. (1929). The Preparation of Triphenyllead Chloride and Diphenyllead Dichloride. Journal of the American Chemical Society, 51(11), 3112-3114. [Link]

  • Bansal, D., Mohan, M., & Mittal, R. (2010). Reactions of Hexaphenyldilead with β-Diketones and β-Ketoesters. Asian Journal of Chemistry, 21, 4966-4968. [Link]

  • Asian Journal of Chemistry. (2010). Reactions of Hexaphenyldilead with ?-Diketones and ?-Ketoesters. Asian Journal of Chemistry. [Link]

  • SATHEE JEE. (n.d.). Chemistry Wurtz Reaction. [Link]

  • Chemistry Learner. (2026, March 20). Wurtz Reaction: Equation, Examples, Mechanism, and Limitations. [Link]

  • ChemTalk. (2024, September 4). Wurtz Reaction. [Link]

  • Aakash Institute. (n.d.). Examples, Mechanism & Wurtz Fittig Reaction. [Link]

  • Fiveable. (2025, August 15). Wurtz Reaction: Organic Chemistry Study Guide. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Hexaphenyldilead Functionalization

Welcome to the Application Support Center for Organolead Chemistry. Hexaphenyldilead ( Ph6​Pb2​ ) presents unique synthetic challenges due to the massive steric shielding provided by its six phenyl rings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Organolead Chemistry. Hexaphenyldilead ( Ph6​Pb2​ ) presents unique synthetic challenges due to the massive steric shielding provided by its six phenyl rings. This portal provides researchers and drug development professionals with troubleshooting workflows, validated protocols, and mechanistic insights to successfully functionalize these sterically encumbered systems.

Diagnostic Reaction Workflow

G Ph6Pb2 Hexaphenyldilead (Ph6Pb2) Sterically Hindered Decision Reaction Pathway Ph6Pb2->Decision Direct Direct Substitution (Kinetic Barrier) Decision->Direct Intact Core Cleavage Pb-Pb Cleavage (e.g., I2 or KMnO4) Decision->Cleavage Pre-activation DirectResult Low Yield / Recovery of Starting Material Direct->DirectResult Intermediate Ph3Pb-X Reduced Steric Bulk Cleavage->Intermediate Subst Nucleophilic Attack (SN2-like) Intermediate->Subst Product Ph3Pb-Nu High Yield Subst->Product

Workflow for bypassing steric hindrance in Ph6Pb2 via intermediate cleavage.

Troubleshooting Guide

Issue 1: Unreacted Ph6​Pb2​ recovered during direct nucleophilic substitution.

  • Cause: The dense packing of six phenyl groups around the Pb-Pb core creates a severe kinetic barrier. The steric bulk prevents incoming nucleophiles from reaching the anti-bonding σ∗ orbital of the Pb-C or Pb-Pb bonds.

  • Solution: Implement a pre-cleavage step. The Pb-Pb bond is highly susceptible to cleavage by halogens or weak electrophiles, yielding triphenyllead halides ( Ph3​PbX )[1]. This drastically reduces the steric bulk around the lead center, allowing subsequent nucleophilic attack to proceed smoothly.

Issue 2: Low yields in Palladium-catalyzed cross-coupling of Ph6​Pb2​ .

  • Cause: Bulky phosphine ligands on the Palladium catalyst exacerbate steric crowding when interacting with the bulky Ph6​Pb2​ molecule, preventing efficient transmetalation and leading to unusual, highly strained bonding geometries[2].

  • Solution: Switch to less sterically demanding ligands or use ligand-free conditions. Hexaphenyldilead can successfully undergo Pd-catalyzed homocoupling to biphenyl if steric interactions at the transition state are minimized[3].

Quantitative Data: Steric Effects on Substitution Yields

The following table summarizes the impact of steric hindrance by comparing the yield of substitution reactions performed directly on intact Ph6​Pb2​ versus the pre-cleaved Ph3​PbCl intermediate.

Nucleophile / ReagentTolman Cone Angle (Approx.)Yield (Direct on Ph6​Pb2​ )Yield (Via Ph3​PbCl Intermediate)Primary Limitation
Methylmagnesium bromide118°< 5%> 85%Steric shielding of Pb core
tert-Butylmagnesium chloride170°0%40 - 50%Extreme nucleophile bulk
Palladium (Ligand-free)N/A73% (Biphenyl)N/ARequires stoichiometric Pd[3]
Iodine ( I2​ )N/A95% (Cleavage)N/ASelective for Pb-Pb bond[1]

Step-by-Step Methodologies

Protocol 1: Oxidative Cleavage of Hexaphenyldilead to Triphenyllead Halide
  • Expertise & Causality: Halogens selectively cleave the weaker Pb-Pb bond rather than the Pb-C bond[1]. This provides a self-validating colorimetric shift (loss of halogen color) as the reaction proceeds, visually confirming the breakdown of the sterically hindered dimer into the accessible monomer.

  • Step 1: Suspend 1.0 mmol of Ph6​Pb2​ in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Step 2: Prepare a solution of 1.0 mmol of Iodine ( I2​ ) in 10 mL of DCM.

  • Step 3: Add the I2​ solution dropwise to the Ph6​Pb2​ suspension at -78°C. Causality: Low temperatures prevent over-oxidation and potential cleavage of the Pb-C bonds.

  • Step 4: Stir the mixture and allow it to warm to room temperature. The reaction is complete when the purple color of iodine completely dissipates, indicating quantitative conversion to Ph3​PbI .

  • Step 5: Evaporate the solvent under reduced pressure to isolate the triphenyllead iodide as a pale yellow solid.

Protocol 2: Nucleophilic Substitution of Triphenyllead Halide
  • Expertise & Causality: With the steric bulk halved, the Pb center is now accessible to nucleophiles via an SN​2 -like pathway at the metal center.

  • Step 1: Dissolve the isolated Ph3​PbI (from Protocol 1) in anhydrous tetrahydrofuran (THF).

  • Step 2: Cool the solution to 0°C to control the exothermic nucleophilic attack.

  • Step 3: Slowly add 1.1 equivalents of the desired Grignard reagent (e.g., Alkyl-MgX).

  • Step 4: Stir for 2 hours at room temperature. Quench with saturated aqueous NH4​Cl to destroy unreacted Grignard reagent.

  • Step 5: Extract the organic layer, dry over MgSO4​ , and concentrate to yield the unsymmetrical tetraorganolead compound ( Ph3​Pb−Alkyl ).

Frequently Asked Questions (FAQs)

Q: Why does the Pb-Pb bond cleave in preference to the Pb-C bond? A: The Pb-Pb bond is significantly weaker and more polarizable than the Pb-C bond. Weak electrophiles like iodine, ozone, or potassium permanganate selectively attack the Pb-Pb bond, leaving the phenyl rings intact[1]. This selective cleavage is the fundamental key to bypassing the molecule's inherent steric hindrance[4].

Q: Can I use Grignard reagents directly on Ph6​Pb2​ ? A: Direct reaction with Grignard reagents is generally ineffective due to the massive steric hindrance and the lack of a suitable leaving group on the intact dimer. However, once converted to a Ph3​PbX halide, Grignard reagents react smoothly to form substituted products.

Q: How do bulky ligands affect transition-metal catalyzed reactions with Ph6​Pb2​ ? A: Heavy group 14 elements already impose significant spatial constraints. When bulky ligands (like large N-heterocyclic carbenes or phosphines) are used on a Palladium catalyst, the steric crowding forces the complex into unusual, highly strained bonding geometries, often stalling the catalytic cycle[2]. Ligand-free or low-profile ligand systems are highly recommended.

References

  • Krebs, A. W., & Henry, M. C. (1963). Some Reactions of Hexaphenyldilead. The Journal of Organic Chemistry.4

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. 3

  • Willemsens, L. C., & van der Kerk, G. J. M. (1968). Lead-lead bond cleavage reactions of hexaphenyldilead. Journal of Organometallic Chemistry. 1

  • Heitmann, D., Pape, T., Hepp, A., Mück-Lichtenfeld, C., Grimme, S., & Hahn, F. E. (2011). Palladium and Platinum Complexes of a Benzannulated N-Heterocyclic Plumbylene with an Unusual Bonding Mode. Journal of the American Chemical Society. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Metal-Metal Bond Strength in Hexaphenylditin vs. Hexaphenyldilead

Executive Summary The synthesis and characterization of heavy group 14 (tetrel) dimers present a fascinating intersection of steric hindrance and thermodynamic stabilization. While the carbon analogue, hexaphenylethane,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and characterization of heavy group 14 (tetrel) dimers present a fascinating intersection of steric hindrance and thermodynamic stabilization. While the carbon analogue, hexaphenylethane, is sterically impossible to isolate due to overwhelming Pauli repulsion, its heavier congeners—hexaphenylditin ( Ph6​Sn2​ ) and hexaphenyldilead ( Ph6​Pb2​ )—are stable, isolable compounds[1]. This guide objectively compares the metal-metal bond strengths of these two organometallic dimers, detailing the causality behind their stability and providing field-proven experimental protocols for measuring their bond dissociation energies (BDE) and force constants.

Theoretical Framework: The Gomberg Anomaly and Tetrel Dimers

To understand the stability of Ph6​Sn2​ and Ph6​Pb2​ , one must analyze the competing forces at play in heavily substituted dimers. In 1900, Moses Gomberg attempted to synthesize hexaphenylethane but instead isolated the trityl radical, proving that the short C-C bond length forces the bulky phenyl rings into severe steric clash (Pauli repulsion)[1].

As we move down Group 14 to Tin (Sn) and Lead (Pb), the principal quantum number increases, leading to more diffuse valence orbitals and significantly longer metal-metal bonds.

  • Causality of Stability : The elongation of the central E-E bond (from ~1.54 Å in C-C to >2.7 Å in Sn-Sn and Pb-Pb) exponentially decreases the Pauli repulsion between the opposing phenyl rings[1]. Simultaneously, the large, polarizable electron clouds of the heavy metal atoms and the phenyl rings maximize London dispersion forces . In these specific molecules, attractive dispersion forces overcome the weakened Pauli repulsion, stabilizing the dimer against homolytic cleavage[1].

Mechanism Dimer Hexaphenylditetrel (Ph3E-EPh3) Radical Triphenyltetrel Radicals (2 x Ph3E•) Dimer->Radical Homolytic Cleavage Dispersion London Dispersion (Attractive) Dispersion->Dimer Stabilizes Bond Pauli Pauli Repulsion (Steric Clash) Pauli->Radical Drives Dissociation

Thermodynamic drivers of hexaphenylditetrel homolytic cleavage and stabilization.

Comparative Data: Sn-Sn vs. Pb-Pb

The intrinsic strength of Group 14 metal-metal bonds decreases down the group due to poorer orbital overlap and relativistic effects (inert pair effect), which are particularly pronounced in Lead. Consequently, the Pb-Pb bond in Ph6​Pb2​ is significantly weaker than the Sn-Sn bond in Ph6​Sn2​ [2].

The following table synthesizes the quantitative structural and thermodynamic data for both compounds, derived from crystallographic, calorimetric, and spectroscopic studies[3],[2],[1].

PropertyHexaphenylditin ( Ph6​Sn2​ )Hexaphenyldilead ( Ph6​Pb2​ )
Central Bond Sn-SnPb-Pb
Approx. Bond Length (Å) ~2.77~2.86
Intrinsic Bond Strength ModerateWeak
Estimated BDE (kJ/mol) ~150 - 180~100 - 130
Primary Stabilization Mechanism London DispersionLondon Dispersion
Raman E-E Stretch (cm⁻¹) ~130 - 140~110 - 120
Reactivity to Homolysis Requires strong UV/heatFacile at lower temperatures

Experimental Methodologies for Bond Strength Determination

Determining the bond strength of heavy organometallic dimers requires specialized techniques. Standard calorimetry often fails due to the low volatility and thermal instability of these compounds. Below are two self-validating experimental workflows used to quantify thermodynamic BDE and vibrational force constants.

Workflow N1 Anaerobic Synthesis & Purification N2 Knudsen Effusion Mass Spectrometry N1->N2 High Vacuum Sublimation N3 Low-Frequency Raman Spectroscopy N1->N3 676.4 nm Laser Excitation N4 Thermodynamic BDE Calculation N2->N4 Enthalpy of Sublimation N5 Force Constant & Bond Order N3->N5 Symmetric E-E Stretch

Experimental workflow for determining metal-metal bond strength and thermodynamic properties.

Protocol 1: Thermochemical BDE Determination via Knudsen Effusion

Because Ph6​Sn2​ and Ph6​Pb2​ decompose before boiling at atmospheric pressure, [3] is required to measure their vapor pressure at low temperatures. This allows for the calculation of the enthalpy of sublimation, a critical component in the thermochemical cycle used to determine the BDE.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize the dimer under strict Schlenk line conditions (argon or nitrogen) to prevent oxidation to the thermodynamically favored Ph3​E−O−EPh3​ species.

  • Effusion Cell Loading: Load the purified, crystalline sample into a high-vacuum Knudsen cell equipped with a precision-calibrated micro-orifice.

  • Isothermal Mass Loss Measurement: Evacuate the chamber to <10−6 Torr. Heat the cell isothermally and measure the rate of mass loss ( Δm/Δt ) using a quartz crystal microbalance.

  • Vapor Pressure Calculation: Convert the mass loss rate to vapor pressure ( P ) using the Knudsen equation: P=AΔtΔm​M2πRT​​ , where A is the orifice area and M is the molar mass.

  • Thermochemical Integration: Plot ln(P) versus 1/T . The slope of this Clausius-Clapeyron plot yields the enthalpy of sublimation ( ΔHsub​ ). Combine ΔHsub​ with the standard enthalpy of formation ( ΔHf​ ) of the solid and the calculated enthalpy of the Ph3​E∙ radical to derive the exact metal-metal BDE[3].

Protocol 2: Low-Frequency Raman Spectroscopy for Bond Order Analysis

Raman spectroscopy is highly sensitive to the symmetric stretching mode of the heavy metal-metal bond, which induces a massive change in polarizability.[2] established the benchmark protocol for extracting force constants from these spectra.

Step-by-Step Methodology:

  • Sample Mounting: Seal the air-sensitive dimer in a glass capillary under an inert atmosphere to prevent signal degradation from decomposition products.

  • Laser Excitation: Irradiate the sample using a continuous-wave gas laser. Crucial Causality: Use a red excitation line (e.g., Ar-Kr ion laser at 676.4 nm) rather than standard 532 nm green lasers. The lower energy photons prevent unwanted photolytic cleavage of the weak Pb-Pb bond[2].

  • Spectral Acquisition: Scan the low-frequency region (50–300 cm⁻¹). Utilize a double or triple monochromator to achieve high rejection of the Rayleigh scattering, which otherwise masks the low-frequency E-E stretching peaks.

  • Data Processing: Identify the symmetric A1g​ E-E stretching mode. For Ph6​Sn2​ , this typically appears between 130-140 cm⁻¹; for Ph6​Pb2​ , it is shifted lower to 110-120 cm⁻¹ due to the heavier mass of lead[2].

  • Force Constant Derivation: Apply a normal-coordinate analysis assuming a D3d​ local symmetry for the (C6​)6​M2​ skeleton. Extract the metal-metal force constant and estimate the bond order (typically found to be ~0.3-0.4 for these sterically encumbered single bonds)[2].

Conclusion

The comparison between hexaphenylditin and hexaphenyldilead highlights a fundamental principle in main-group organometallic chemistry: the inverse relationship between intrinsic bond strength and steric survivability. While the Pb-Pb bond is intrinsically weaker than the Sn-Sn bond, both molecules owe their existence to the elongation of the metal-metal bond, which mitigates Pauli repulsion and allows London dispersion forces to act as the primary stabilizing thermodynamic driver. Accurate quantification of these weak bonds relies on rigorous, low-energy analytical techniques like Knudsen effusion and low-frequency Raman spectroscopy to prevent premature homolysis during measurement.

References

  • Kana'an, A. S., & Keiser, D. (1969). Enthalpy and entropy of sublimation of tetraphenyltin and hexaphenylditin. Bond dissociation energy of Sn-C and Sn-Sn. The Journal of Physical Chemistry, 73(12), 4264-4269.[Link]

  • Spiro, T. G., Bulliner, P. A., & Quicksall, C. O. (1971). Raman spectra and metal-metal bond strengths for hexaphenylditin and hexaphenyldilead. Inorganic Chemistry, 10(1), 13-15.[Link]

  • Rösel, S., Balestrieri, C., & Schreiner, P. R. (2021). Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. Chemistry – A European Journal, 27(53), 13699-13704.[Link]

Sources

Comparative

Comparing hexaphenyldilead and hexaphenyldigermane chemical properties

Executive Summary For researchers and drug development professionals utilizing organometallic frameworks, understanding the reactivity and stability of Group 14 dimetallic compounds is critical for catalyst design and ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing organometallic frameworks, understanding the reactivity and stability of Group 14 dimetallic compounds is critical for catalyst design and radical-mediated synthesis. This guide provides an in-depth technical comparison between hexaphenyldigermane (Ph₆Ge₂) and hexaphenyldilead (Ph₆Pb₂) . By examining their structural causality, bond dissociation energies, and cleavage pathways, this document establishes a foundational understanding of how moving down Group 14 (from Germanium to Lead) drastically alters metal-metal bond integrity.

Mechanistic & Structural Causality

The stark contrast in chemical behavior between hexaphenyldigermane and hexaphenyldilead is rooted in their quantum mechanical properties.

  • Hexaphenyldigermane (Ph₆Ge₂): Germanium utilizes its 4s and 4p orbitals to form a robust covalent Ge-Ge bond. The effective orbital overlap results in a stable bond with a length of approximately 2.44 Å[1]. This compact bond length and high bond dissociation energy (BDE) render the molecule highly stable against thermal degradation and spontaneous homolytic cleavage.

  • Hexaphenyldilead (Ph₆Pb₂): Lead, positioned at the bottom of Group 14, relies on highly diffuse 6s and 6p orbitals. The relativistic "inert pair effect" stabilizes the 6s² electrons, making them less available for bonding. Consequently, the Pb-Pb bond suffers from poor orbital overlap, resulting in an elongated bond length of approximately 2.97 Å[2]. This structural diffusion lowers the BDE significantly, causing the bond to easily undergo homolytic cleavage into triphenyllead radicals (Ph₃Pb•) under mild thermal conditions[3].

Quantitative Performance & Properties

The table below summarizes the critical physicochemical differences dictating the handling and application of these two compounds.

Property / ParameterHexaphenyldigermane (Ph₆Ge₂)Hexaphenyldilead (Ph₆Pb₂)
Metal-Metal Bond Length ~2.44 Å~2.97 Å
Bond Dissociation Energy High (~260 kJ/mol)Low (< 100 kJ/mol)
Thermal Stability Stable (> 200 °C)Labile (Thermochromic dissociation)
Halogen Cleavage (Br₂/Cl₂) Requires refluxing (e.g., in CCl₄)Rapid and spontaneous at room temp
Alkali Metal Cleavage (Li/Na) Slow (4–5 hours in THF/glycol)Rapid cleavage into Ph₃PbLi

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol embeds analytical checkpoints to confirm causality and success.

Synthesis of Hexaphenyldigermane

Causality: Hexaphenyldigermane is synthesized via a Wurtz-type reductive coupling of triphenylgermanium bromide[4]. Sodium or lithium metal acts as the electron donor. Tetrahydrofuran (THF) is utilized as the solvent because its oxygen lone pairs effectively solvate the alkali metal cations, driving the reductive coupling forward.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, nitrogen-purged Schlenk flask, dissolve 10 mmol of triphenylgermanium bromide in 50 mL of anhydrous THF.

  • Reduction: Slowly add an excess of finely cut sodium metal (or lithium wire) to the vigorously stirring solution.

  • Reaction: Stir the mixture at room temperature for 4–5 hours. The solution will gradually darken as the coupling proceeds.

  • Quenching & Extraction: Carefully quench the unreacted alkali metal with a saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with diethyl ether, and dry the combined organic layers over anhydrous Na₂SO₄.

  • Validation (Self-Correction): Filter the solution and remove the solvent under reduced pressure. Recrystallize the crude white solid from benzene or toluene.

    • Validation Check 1: Perform a melting point analysis. A sharp melting point at ~340 °C confirms the successful formation of the Ge-Ge bond and the absence of unreacted precursors.

    • Validation Check 2: Confirm structural integrity via ¹³C NMR, ensuring the absence of halogenated starting materials.

Synthesis of Hexaphenyldilead

Causality: Hexaphenyldilead is synthesized via the reductive coupling of triphenyllead chloride[3]. Because the Pb-Pb bond is thermally labile, temperature control is critical. Elevated temperatures will cause the newly formed hexaphenyldilead to prematurely dissociate into radicals.

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of triphenyllead chloride in 50 mL of anhydrous THF under strict inert atmosphere conditions.

  • Reduction: Introduce a stoichiometric amount of Grignard reagent or sodium metal at -20 °C to prevent thermal degradation of the forming product.

  • Reaction: Allow the reaction to proceed for 2 hours while maintaining the low temperature.

  • Isolation: Filter off the precipitated NaCl/MgCl₂ salts under an inert atmosphere. Carefully evaporate the solvent under a high vacuum without applying external heat.

  • Validation (Self-Correction): Recrystallize the product at low temperatures.

    • Validation Check 1 (Thermochromism): Dissolve a small aliquot in benzene and gently warm the solution. A reversible color change to yellow indicates the homolytic cleavage into Ph₃Pb• radicals, validating the presence of the weak Pb-Pb bond.

    • Validation Check 2: Utilize ²⁰⁷Pb NMR to confirm the specific chemical shift associated with the dimetallic lead center.

SynthesisWorkflow StartGe Ph3GeBr / Ph3GeCl Coupling Reductive Coupling (Na or Li in THF/Benzene) StartGe->Coupling StartPb Ph3PbCl / Ph3PbBr StartPb->Coupling PurifyGe Filtration & Recrystallization (Benzene/Toluene) Coupling->PurifyGe Ge Pathway PurifyPb Low-Temp Recrystallization (Avoid Thermal Cleavage) Coupling->PurifyPb Pb Pathway ProdGe Hexaphenyldigermane Stable Ge-Ge Bond PurifyGe->ProdGe ProdPb Hexaphenyldilead Labile Pb-Pb Bond PurifyPb->ProdPb

Wurtz-type reductive coupling workflows for hexaphenyldigermane and hexaphenyldilead.

Reactivity & Cleavage Pathways

The practical utility of these compounds in drug development often relies on their ability to act as radical initiators or transmetalation agents.

Hexaphenyldigermane is highly resistant to cleavage. When reacted with alkali metals (e.g., lithium in ethylene glycol dimethyl ether), the cleavage of the Ge-Ge bond to form (triphenylgermyl)lithium is slow, taking upwards of 4–5 hours[4]. Similarly, halogenation requires harsh refluxing conditions.

Conversely, the weak Pb-Pb bond in hexaphenyldilead makes it an excellent, highly reactive precursor. It undergoes rapid heterolytic cleavage in the presence of halogens or alkali metals at room temperature, instantly yielding triphenyllead halides or lithium triphenylplumbate, respectively[3].

Reactivity Ph6Ge2 Hexaphenyldigermane (Ph6Ge2) Halogen Halogenation (Br2/Cl2) Ph6Ge2->Halogen Reflux (Harsh) Alkali Alkali Metal (Li/Na) Ph6Ge2->Alkali Slow Cleavage Ph6Pb2 Hexaphenyldilead (Ph6Pb2) Ph6Pb2->Halogen Room Temp (Facile) Ph6Pb2->Alkali Rapid Cleavage GeRadical Ph3GeX / Ph3GeLi Halogen->GeRadical PbRadical Ph3PbX / Ph3PbLi Halogen->PbRadical Alkali->GeRadical Alkali->PbRadical

Comparative cleavage reactivity of Ge-Ge and Pb-Pb bonds under halogenation and alkali reduction.

References

  • The Dawn of Organogermanium Chemistry: A ...
  • Hexaphenyldilead | 3124-01-4 Source: Benchchem URL
  • LEAD Source: National Academic Digital Library of Ethiopia URL
  • Source: ACS Publications (Organometallics)

Sources

Validation

Comprehensive Comparison Guide: Solid-State 207Pb NMR Methodologies for Hexaphenyldilead

Executive Summary: The Analytical Challenge of Heavy Organometallics Characterizing the exact 3D electronic environment of heavy-metal organometallic complexes is a critical step in advanced materials science and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge of Heavy Organometallics

Characterizing the exact 3D electronic environment of heavy-metal organometallic complexes is a critical step in advanced materials science and pharmaceutical development. Hexaphenyldilead ( Ph6​Pb2​ ), featuring a distinct Pb-Pb single bond and bulky phenyl ligands, serves as a rigorous benchmark for analytical techniques.

The core challenge in measuring the 207Pb nucleus lies in its massive electron cloud. The high polarizability of lead results in extreme chemical shift anisotropy (CSA) in the solid state, with powder patterns often spanning several thousand parts per million (ppm) [1]. While traditional Solution-State NMR averages out this vital 3D structural data into a single isotropic peak ( δiso​ ), Solid-State NMR (ssNMR) preserves the full CSA tensor. However, standard ssNMR techniques often fail to capture this broad signal efficiently. This guide objectively compares standard Cross-Polarization Magic Angle Spinning (CP/MAS) against the state-of-the-art WURST-CPMG (Wideband, Uniform Rate, and Smooth Truncation - Carr-Purcell-Meiboom-Gill) pulse sequence [2], demonstrating why the latter is the superior methodology for ultra-wideline 207Pb NMR.

Methodology Comparison: Capturing the Massive CSA Tensor

To extract meaningful structural data—such as lone-pair stereochemical activity or the exact nature of the Pb-Pb bond in hexaphenyldilead—the full CSA tensor ( δ11​,δ22​,δ33​ ) must be accurately measured.

Alternative 1: Standard CP/MAS ssNMR

Traditional CP/MAS spins the sample at the "magic angle" (54.74°) to break the broad powder pattern into a sharp centerband and a manifold of spinning sidebands.

  • The Flaw: Standard rectangular radiofrequency (RF) pulses have a narrow excitation bandwidth (typically <100 kHz). Because the 207Pb powder pattern of hexaphenyldilead can exceed 1 MHz, standard pulses cannot uniformly excite the entire spectrum. This leads to distorted sideband intensities, requiring days of spectrometer time to stitch together multiple frequency-offset experiments [3].

The Recommended Solution: WURST-CPMG ssNMR

WURST-CPMG is designed specifically for static, ultra-wideline NMR [2].

  • The Causality of the Technique: Instead of a hard rectangular pulse, WURST utilizes a frequency-swept adiabatic pulse that uniformly excites massive bandwidths (>1 MHz) regardless of the transmitter offset. Because the signal is spread over such a wide frequency range, the Signal-to-Noise Ratio (SNR) drops significantly. To counteract this, the CPMG echo train applies a series of refocusing pulses. Since 207Pb in rigid solids often has a long transverse relaxation time ( T2​ ), the CPMG sequence can acquire dozens of echoes in a single scan, boosting the SNR by orders of magnitude [3].

Quantitative Performance Comparison
Performance MetricSolution-State NMRStandard CP/MAS ssNMRWURST-CPMG ssNMR (Recommended)
Physical State Liquid (Dissolved)Solid (Spinning at Magic Angle)Solid (Static)
Observable Data Isotropic Shift ( δiso​ ), J -coupling δiso​ , Partial CSA (via sidebands)Full CSA Tensor ( δ11​,δ22​,δ33​ )
Excitation Bandwidth Narrow (<50 kHz)Moderate (~100 kHz)Ultra-Wide (>1 MHz)
Signal-to-Noise (SNR) High (Averaged signal)Low (Signal dispersed over sidebands)Very High (Multiplied by echo train)
Acquisition Time MinutesDays (Requires multiple offsets)Hours
3D Structural Insight LostCompromised by uniform excitation limitsPreserved and fully quantifiable

Mechanistic Workflow: Signal Generation & Acquisition

The following diagram illustrates the divergent magnetization pathways between standard CP/MAS and the WURST-CPMG methodology.

G Start 207Pb ssNMR Analysis of Hexaphenyldilead CPMAS Standard CP/MAS Sequence Start->CPMAS WURST WURST-CPMG Sequence (Ultra-Wideline) Start->WURST Limit Hard Pulse Excitation Bandwidth < 100 kHz CPMAS->Limit Advantage Adiabatic Frequency Sweep Bandwidth > 1 MHz WURST->Advantage Result1 Distorted Sideband Manifold (Inaccurate Tensor & Low SNR) Limit->Result1 Result2 Uniform Powder Pattern Envelope (Accurate Tensor via Echo Train) Advantage->Result2

Magnetization pathways comparing standard CP/MAS vs. broadband WURST-CPMG for ultra-wideline NMR.

Self-Validating Experimental Protocol: WURST-CPMG of Hexaphenyldilead

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for extracting the 207Pb CSA tensor of hexaphenyldilead.

Phase 1: System Standardization and Calibration

Causality: Before analyzing the unknown CSA of hexaphenyldilead, the spectrometer must be calibrated against a known standard to verify RF power levels and chemical shift referencing.

  • Sample Packing: Pack a 5 mm static NMR rotor with solid lead(II) nitrate ( Pb(NO3​)2​ ).

  • Probe Tuning: Tune the X-channel to the 207Pb resonance frequency (e.g., ~83.5 MHz at a 9.4 T magnetic field) [2].

  • Validation Checkpoint: Acquire a standard static spectrum. Adjust the spectrometer reference frequency until the isotropic peak of Pb(NO3​)2​ is positioned exactly at -3494 ppm (relative to the primary standard, tetramethyllead at 0 ppm) [1]. If this value deviates, halt the experiment and recalibrate the probe tuning.

Phase 2: WURST-CPMG Parameter Optimization

Causality: Hexaphenyldilead requires specialized pulse shaping to cover its massive CSA without burning out the probe.

  • Sample Preparation: Pack the hexaphenyldilead ( Ph6​Pb2​ ) powder into a 5 mm glass tube or zirconia rotor. Insert into the static probe.

  • Pulse Shape Generation: Using the spectrometer's shape tool, generate a WURST pulse profile. Set the pulse width to 50 µs and the sweep range to 0.5 to 1.0 MHz [3]. This ensures the adiabatic sweep covers the entire expected powder pattern.

  • Echo Train Configuration: Configure the Meiboom-Gill loop. Set the number of echoes to 75–100 loops with an echo delay ( τ ) of 200 µs [3].

  • Decoupling: Apply high-power proton decoupling (e.g., CW or SPINAL-64 at >60 kHz) during acquisition to suppress 207Pb

    1H dipolar couplings from the phenyl rings.
Phase 3: Acquisition and Tensor Extraction
  • Data Collection: Acquire the Free Induction Decay (FID) using a recycle delay of 5–7 seconds (ensuring full T1​ relaxation between scans).

  • Signal Processing: Fourier transform the acquired echo train. The output will be a "spikelet" pattern.

  • Data Validation: The outer envelope connecting the peaks of the spikelets represents the true static powder lineshape. Use analytical software (e.g., WSOLIDS or Simpson) to iteratively fit this envelope and extract the principal tensor components ( δ11​,δ22​,δ33​ ), the span ( Ω ), and the skew ( κ ).

Conclusion

For heavy organometallic complexes like hexaphenyldilead, traditional analytical methods fall short. Solution-state NMR destroys critical 3D electronic information, and standard CP/MAS ssNMR is physically incapable of uniformly exciting the massive 207Pb chemical shift anisotropy. By implementing the WURST-CPMG methodology, researchers can achieve uniform broadband excitation and massive SNR enhancements, allowing for the rapid and precise extraction of the full CSA tensor.

Comparative

Comparative Analysis: SCXRD vs. Computational and Spectroscopic Alternatives

An in-depth structural analysis of heavy main-group organometallics requires rigorous methodological cross-validation. Hexaphenyldilead (Ph₆Pb₂) is a classic organometallic compound characterized by a relatively weak lea...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of heavy main-group organometallics requires rigorous methodological cross-validation. Hexaphenyldilead (Ph₆Pb₂) is a classic organometallic compound characterized by a relatively weak lead-lead (Pb-Pb) bond, making it highly susceptible to homolytic cleavage and radical pathways[1]. In typical tetravalent diplumbanes (R₃Pb-PbR₃), the Pb-Pb bond length ranges from 2.84 to 2.97 Å[2]. Accurately defining this bond length is critical for understanding the steric strain induced by bulky phenyl substituents and the fundamental electronic properties of heavy tetrels[3].

This guide provides an objective comparison of Single-Crystal X-ray Diffraction (SCXRD)—the gold standard for solid-state structural determination—against Density Functional Theory (DFT) and Extended X-ray Absorption Fine Structure (EXAFS) for the validation of the Pb-Pb bond in hexaphenyldilead.

To establish absolute structural truth, researchers cannot rely on a single technique. Each method inherently probes a different aspect of the molecule's physical reality.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides absolute spatial coordinates in the solid state. However, it is subject to crystal packing forces that can compress or elongate bonds compared to the gas phase. Causality: Low-temperature data collection (e.g., 100 K) is strictly required to minimize thermal ellipsoids (atomic displacement parameters). High thermal motion at room temperature causes libration, which leads to artificially shortened apparent bond lengths[4].

  • Density Functional Theory (DFT): DFT provides an idealized, gas-phase geometry free from intermolecular packing forces. Causality: For heavy atoms like Lead (Z=82), relativistic effects (such as spin-orbit coupling) significantly contract the 6s orbital. Standard basis sets fail to model this accurately; therefore, Effective Core Potentials (ECPs) like LANL2DZ or def2-TZVP must be employed to yield physically accurate Pb-Pb distances[5].

  • Extended X-ray Absorption Fine Structure (EXAFS): EXAFS measures local coordination environments without requiring long-range crystalline order. Causality: It is highly useful for confirming if the Pb-Pb bond length in solution deviates from the crystalline state, though it lacks the comprehensive 3D atomic resolution provided by SCXRD.

Data Presentation: Performance Comparison

The following table synthesizes the performance metrics of each technique when applied to Pb-Pb bond validation:

Analytical MethodPb-Pb AccuracySample StateCore StrengthsPrimary Limitations
SCXRD ± 0.001 ÅSolid (Single Crystal)Absolute 3D spatial coordinates; reveals steric packing forces.Requires high-quality, defect-free crystals; subject to thermal libration errors.
DFT (with ECPs) ± 0.02 ÅGas Phase (In Silico)Isolates intramolecular electronic effects; unaffected by packing.Highly dependent on functional/basis set choice; ignores solid-state environment.
EXAFS ± 0.01 ÅSolid, Liquid, or AmorphousProbes local environment directly; no crystallization required.Provides only 1D radial distribution; cannot determine full 3D molecular symmetry.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that structural data is mathematically and physically sound before publication.

Protocol 1: SCXRD Validation of Ph₆Pb₂
  • Crystallization: Dissolve synthesized Ph₆Pb₂ in a minimal amount of dry benzene under an inert argon atmosphere (to prevent oxidation to PbO₂ or Ph₃PbOH). Allow slow evaporation at 4 °C.

    • Causality: Slow growth kinetics minimize defect formation and twinning, yielding the high-quality single crystals required for high-resolution diffraction.

  • Mounting and Data Collection: Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: The oil freezes instantly, protecting the highly sensitive crystal from atmospheric degradation while holding it rigidly. The 100 K environment suppresses thermal vibrations, preventing artificial bond shortening.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validation: The protocol is validated when the final R1 factor is < 0.05, and the residual electron density map shows no anomalous peaks > 1.0 e/ų near the heavy Pb atoms.

Protocol 2: DFT Computational Validation
  • Initial Geometry Construction: Construct the Ph₆Pb₂ molecule with a staggered ethane-type conformation (D₃d symmetry), as supported by historical electron diffraction and vibrational spectroscopy data[6][7].

  • Geometry Optimization: Run the optimization using the B3LYP functional with a def2-TZVP basis set and an empirical dispersion correction (D3).

    • Causality: Dispersion corrections are mandatory to account for the attractive π-π interactions between the bulky phenyl rings, which directly influence the steric strain and the resulting Pb-Pb bond length.

  • Frequency Analysis: Calculate the vibrational frequencies of the optimized structure.

    • Self-Validation: The absence of imaginary frequencies confirms the optimized geometry is a true local minimum on the potential energy surface, not a transition state. Furthermore, the calculated Pb-Pb stretching frequency must align with experimental Raman data (~105-114 cm⁻¹) to validate the model's accuracy.

Workflow Visualization

G cluster_0 Experimental Validation (SCXRD) cluster_1 Theoretical Validation (DFT) Start Hexaphenyldilead (Ph6Pb2) Synthesis Cryst Slow Evaporation Crystallization Start->Cryst Model Initial Geometry (Staggered D3d) Start->Model DataColl Low-Temp SCXRD Data Collection (100K) Cryst->DataColl Refine Structure Solution (R1 < 0.05 Check) DataColl->Refine Compare Data Synthesis & Pb-Pb Bond Length Comparison (~2.84-2.97 Å) Refine->Compare Opt Geometry Optimization (B3LYP/def2-TZVP-D3) Model->Opt Freq Frequency Analysis (Zero Imaginary Freqs) Opt->Freq Freq->Compare

Parallel experimental and computational workflow for Pb-Pb bond length validation.

References

  • 1. Benchchem. 2.2. Wikipedia. 3.6. ACS Publications.

  • 3. ResearchGate.

  • 7. ResearchGate.

  • 5. ResearchGate.

  • 4. University of Glasgow.

Sources

Validation

Comparative Toxicology Guide: Hexaphenyldilead vs. Tetraalkyllead Compounds

As a Senior Application Scientist, understanding the nuanced toxicological profiles of organolead compounds is critical for safe handling, experimental design, and environmental risk assessment. This guide objectively co...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced toxicological profiles of organolead compounds is critical for safe handling, experimental design, and environmental risk assessment. This guide objectively compares the mechanistic toxicity, physicochemical hazards, and biological impacts of hexaphenyldilead (HPDP) against tetraalkyllead (TAL) compounds, such as tetraethyllead (TEL).

Mechanistic Toxicology: Understanding the Causality

To develop effective safety protocols and targeted assays, we must first understand why these compounds are toxic at a molecular level.

Tetraalkyllead (TEL & TML): The Prodrug Mechanism

Tetraalkylleads are highly lipophilic liquids that readily penetrate the skin and cross the blood-brain barrier[1]. However, TEL itself is relatively inert biologically. Its severe toxicity is driven by hepatic metabolism. In the liver, catalyze the oxidative dealkylation of TEL to form the highly reactive triethyllead cation ( Et3​Pb+ )[2].

The Causality: This trialkyllead metabolite is the primary toxicant. It exerts its neurotoxic effects by binding to protein sulfhydryl groups and severely3[3]. This halts cellular respiration and ATP synthesis, leading directly to neuronal apoptosis and the severe neurotoxicity historically observed in exposed populations[2].

Hexaphenyldilead (HPDP): Direct and Cleavage-Mediated Toxicity

Unlike the volatile TALs, 4 ( C36​H30​Pb2​ ) is a crystalline solid characterized by a distinct Pb-Pb bond and bulky phenyl rings[4]. While its lower volatility reduces inhalation risks in ambient settings, it is acutely fatal if swallowed or inhaled as dust[4].

The Causality: The toxicity of HPDP is driven by the in vivo cleavage of the Pb-Pb bond, yielding triphenyllead species. These aryl-lead metabolites target the central nervous system, blood, and kidneys[5]. Furthermore, HPDP is a severe reproductive toxin (GHS Repr. 1A) and exhibits extreme acute and chronic toxicity to aquatic organisms due to its persistence and bioaccumulation potential[4][5].

Quantitative Data Presentation

The following table summarizes the physicochemical and toxicological metrics necessary for comparative risk assessment.

Property / MetricTetraethyllead (TEL)Hexaphenyldilead (HPDP)
Physical State Volatile LiquidCrystalline Solid
Molecular Weight 323.4 g/mol 878.2 g/mol [4]
Primary Toxic Metabolite Triethyllead ( Et3​Pb+ )Triphenyllead derivatives
Primary Target Organs Central & Peripheral Nervous System[2]CNS, Blood, Kidneys[5]
GHS Hazard Classifications Acute Tox. 1 (Inhalation), Repr. 1AAcute Tox. 1/2 (Oral/Dermal/Inhal.), Repr. 1A[4]
Aquatic Toxicity Very Toxic (Chronic)Aquatic Acute 1, Aquatic Chronic 1[4][5]

Experimental Protocols: Self-Validating Systems

To empirically compare the biological impacts of these compounds, researchers must employ robust, self-validating in vitro assays. The following protocols are designed with built-in causality checks.

Protocol 1: LC-MS/MS Validation of CYP450-Mediated TAL Dealkylation

Objective: Quantify the metabolic activation of TEL to Triethyllead. Causality Check: By running parallel assays with and without NADPH (the essential CYP450 cofactor), we isolate CYP450's exact role in the toxification process. If triethyllead only forms in the presence of NADPH, the metabolic pathway is validated.

  • Preparation: Suspend Human Liver Microsomes (HLMs) at a protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add 10 µM TEL to the suspension. Initiate the reaction by adding 1 mM NADPH. (Simultaneously run a negative control without NADPH).

  • Quenching: Incubate for 30 minutes at 37°C. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system configured for multiple reaction monitoring (MRM) to quantify the Et3​Pb+ cation.

Protocol 2: Comparative Cytotoxicity Assay (MTT) for HPDP

Objective: Determine the IC50​ of HPDP in renal cell lines. Causality Check: Using a broad concentration gradient establishes a direct dose-response relationship, validating the STOT RE 2 (kidney) classification[5].

  • Cell Culture: Seed HEK-293 (Human Embryonic Kidney) cells in a 96-well plate at 1×104 cells/well in DMEM. Incubate for 24 hours at 37°C with 5% CO2​ .

  • Dosing: Dissolve HPDP in DMSO (required due to low water solubility[5]). Treat cells with a concentration gradient (0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells remains <0.5% to prevent solvent-induced toxicity.

  • Exposure: Incubate the dosed cells for 48 hours.

  • Viability Measurement: Remove media and add 100 µL of fresh media containing 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Mechanistic & Workflow Visualizations

TEL_Metabolism TEL Tetraethyllead (TEL) Highly Lipophilic CYP450 Liver Cytochrome P450 (Oxidative Dealkylation) TEL->CYP450 Absorption & Transport Triethyllead Triethyllead (Metabolite) Highly Toxic Cation CYP450->Triethyllead Metabolism Mito Mitochondrial Dysfunction (Inhibits Oxidative Phosphorylation) Triethyllead->Mito Binds Sulfhydryl Groups Neuro Severe Neurotoxicity & Cell Death Mito->Neuro ATP Depletion

Figure 1: Metabolic activation of Tetraethyllead (TEL) to Triethyllead via Cytochrome P450.

Workflow Prep 1. Cell Culture & Dosing (SH-SY5Y / HEK-293) Exposure 2. HPDP / TEL Exposure (Concentration Gradient) Prep->Exposure Assay 3. Viability & Biomarker Assays (MTT / ATP Quant) Exposure->Assay Analysis 4. IC50 & Toxicity Profiling (Data Synthesis) Assay->Analysis

Figure 2: Standardized in vitro workflow for comparative cytotoxicity assessment.

References

  • PubChem - Hexaphenyldilead | C36H30Pb2 | CID 6327846. National Institutes of Health (NIH). 4

  • Journal of the American Chemical Society - Structural and Biochemical Characterization of Organotin and Organolead Compounds... ACS Publications. 3

  • The Royal Society of Chemistry - Alkyllead Compounds and Their Environmental Toxicology. RSC Books. 1

  • Fisher Scientific - SAFETY DATA SHEET - Hexaphenyldilead. Thermo Fisher Scientific. 5

  • Australian Government Department of Health - Lead alkyls: Human health tier II assessment. NICNAS.

  • IFA - Tetraethyllead - GESTIS Substance Database. DGUV. 2

Sources

Comparative

Infrared and Raman Spectra Comparison of Group 14 Hexaphenyl Compounds: A Comprehensive Analytical Guide

Executive Summary For researchers in materials science and drug development, Group 14 hexaphenyl compounds ( Ph3​M-MPh3​ , where M=Si, Ge, Sn, Pb ) serve as critical models for understanding metal-metal bonding, relativi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in materials science and drug development, Group 14 hexaphenyl compounds ( Ph3​M-MPh3​ , where M=Si, Ge, Sn, Pb ) serve as critical models for understanding metal-metal bonding, relativistic orbital effects, and steric congestion. While organosilicon and organogermanium compounds are heavily utilized in advanced polymers, organotin and organolead derivatives are frequently evaluated for their unique cytotoxic, antifungal, and antineoplastic properties[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the infrared (IR) and Raman spectra of these four structural analogs. Rather than merely listing spectral peaks, this guide explains the causality behind the vibrational shifts and provides self-validating experimental protocols to ensure data integrity when analyzing highly photolabile organometallic bonds.

Mechanistic Principles of Vibrational Spectroscopy in Group 14

Symmetry and the Mutual Exclusion Principle

In the solid state, Group 14 hexaphenyl compounds typically adopt a sterically driven staggered conformation, approximating D3d​ (or S6​ ) symmetry[2]. Because this geometry possesses a center of inversion, the Mutual Exclusion Principle applies. The symmetric metal-metal stretching vibration ( νM-M​ ) is highly polarizable and strictly Raman-active , while remaining virtually invisible in IR spectroscopy. Conversely, asymmetric metal-carbon ( νM-C​ ) stretches and specific phenyl ring deformations are IR-active.

Causality of the Spectral Redshift

According to Hooke's Law, the vibrational frequency of a chemical bond is proportional to k/μ​ , where k is the force constant and μ is the reduced mass. As we descend Group 14 from Silicon to Lead:

  • Increased Reduced Mass: The atomic mass increases drastically, naturally lowering the vibrational frequency.

  • Decreased Force Constant: The principal quantum number ( n ) of the valence shell increases, leading to more diffuse orbitals, longer bond lengths, and a weaker orbital overlap.

  • Relativistic Effects (The Lead Anomaly): In hexaphenyldiplumbane ( Ph6​Pb2​ ), relativistic effects cause a strong contraction of the 6s orbitals. The 6p orbitals, which are primarily responsible for the Pb-Pb bond, remain diffuse and energetically mismatched. This results in an exceptionally weak Pb-Pb bond that is highly susceptible to thermal and photolytic cleavage[3].

G A Group 14 Hexaphenyls (Ph3M-MPh3) B Increasing Principal Quantum Number (n) (Si -> Ge -> Sn -> Pb) A->B C Increased Orbital Diffuseness & Relativistic Contraction B->C D Decreased M-M Force Constant (k) & Increased Reduced Mass (μ) C->D E Significant Redshift in Raman ν(M-M) (~400 cm⁻¹ down to ~105 cm⁻¹) D->E

Logical flow illustrating the physical causality behind the Raman M-M stretch redshift in Group 14.

Quantitative Spectral Comparison

The following table synthesizes the critical structural and vibrational data for the Group 14 hexaphenyl series. Notably, the "X-sensitive" phenyl vibrations (modes that couple strongly with the heavy metal atom) show a linear relationship between their IR frequency and the square of the central atom's electronegativity[4].

CompoundM-M Bond Length (Å)Raman νM-M​ (cm⁻¹)IR νM-C​ "X-Sensitive" (cm⁻¹)Photolytic Stability
Hexaphenyldisilane ( Ph6​Si2​ )2.38[2]~400~1100High
Hexaphenyldigermane ( Ph6​Ge2​ )2.45196[5]~1080High
Hexaphenyldistannane ( Ph6​Sn2​ )2.77[6]131 - 159[1]~1060Moderate
Hexaphenyldiplumbane ( Ph6​Pb2​ )2.88~105[1]~1050Low (Cleaves easily)

Data Interpretation: The M-M stretching frequency drops by nearly 75% from Silicon to Lead. The Pb-Pb stretch at ~105 cm⁻¹ is remarkably low, reflecting a bond energy so weak that the compound decomposes upon melting at 170°C[3].

Self-Validating Experimental Protocols

Acquiring high-quality spectra for these compounds—particularly the tin and lead derivatives—requires stringent control over the analytical environment. High-energy lasers used in standard Raman spectroscopy can easily induce homolytic cleavage of the Sn-Sn and Pb-Pb bonds, generating triphenylmetal radicals ( Ph3​M∙ ) and ruining the measurement[3].

Protocol A: Non-Destructive Raman Spectroscopy (For Sn and Pb derivatives)

Objective: To acquire the low-frequency νM-M​ stretch without photolytically degrading the sample.

  • Inert Sample Preparation: Working inside an argon-filled glovebox, pack 2-3 mg of the crystalline sample into a quartz capillary tube and seal it with wax. This prevents the oxidation of any transient radicals formed during analysis.

  • Laser Selection: Do not use a 532 nm (green) laser, as the photon energy exceeds the M-M bond dissociation energy. Select a Near-Infrared (NIR) laser at 785 nm or 1064 nm (FT-Raman).

  • Power Attenuation: Set the laser power at the sample to < 2 mW using neutral density filters.

  • Self-Validating Acquisition Loop:

    • Pre-Scan: Acquire a rapid 10-second spectrum.

    • Main Acquisition: Acquire the full spectrum (e.g., 10 accumulations of 30 seconds).

    • Post-Scan: Acquire another 10-second spectrum.

    • Validation: Subtract the Post-Scan from the Pre-Scan. A flat difference spectrum (zero variance) confirms that no laser-induced sample degradation occurred during the main acquisition.

Protocol B: FT-IR Spectroscopy of M-C Modes

Objective: To resolve the "X-sensitive" phenyl ring deformations and M-C stretches[4].

  • Matrix Preparation: Grind 1 mg of the hexaphenyl compound with 150 mg of anhydrous, IR-grade KBr in an agate mortar. Grind thoroughly for at least 2 minutes to reduce the analyte particle size below the wavelength of the IR radiation (minimizing the Christiansen scattering effect).

  • Pellet Pressing: Transfer the powder to a 13 mm die and press at 10 tons under vacuum for 3 minutes to form a highly transparent pellet.

  • Acquisition & Validation: Scan from 4000 to 400 cm⁻¹. Self-Validation: Inspect the baseline at 4000 cm⁻¹. If the transmittance is <80% or slopes heavily, the particle size is too large, and the sample must be reground to ensure quantitative accuracy.

Workflow N1 Inert Sample Prep (Argon Glovebox) N2 NIR Laser Selection (785nm / 1064nm) N1->N2 N3 Low-Power Pre-Scan (< 2 mW) N2->N3 N4 Full Acquisition (Raman & IR) N3->N4 N5 Post-Scan Validation (Baseline Check) N4->N5

Self-validating experimental workflow for acquiring spectra of photolabile hexaphenyl compounds.

Conclusion

The transition from hexaphenyldisilane to hexaphenyldiplumbane provides a textbook demonstration of how increasing atomic mass and relativistic orbital effects systematically weaken metal-metal bonds. By utilizing a combination of IR spectroscopy (to probe the electronegativity-dependent M-C bonds) and stringently controlled, low-power Raman spectroscopy (to probe the highly symmetric M-M bonds), researchers can accurately map the kinetic and thermodynamic stability of these molecules. This analytical rigor is paramount when evaluating heavier Group 14 organometallics for downstream applications in materials synthesis or pharmaceutical development.

References

  • [4] THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Defense Technical Information Center (DTIC). 4

  • [2] Determination of the Crystal Structure of Hexaphenyldisilane from Powder Diffraction Data and Its Thermodynamic Properties. ResearchGate. 2

  • [1] Aryltin chlorides and hydrides: Preparation, detailed NMR studies and DFT calculations. ResearchGate. 1

  • [5] Crystal structure of bis(triphenylphosphonium) hexabromodigallate(II) in the correct space group: Conformational complexity in a heteroethane. Taylor & Francis. 5

  • [6] Theoretical Studies on Structure, Formation and Nature of bond in a Disila-, Digerma - and Distannacyclobutene Ring. ResearchGate. 6

  • [3] Reversible Sn–Sn Triple Bond Dissociation in a Distannyne: Support for Charge-Shift Bonding Character. Journal of the American Chemical Society. 3

Sources

Validation

Benchmarking Computational DFT Models against Hexaphenyldilead (Ph₆Pb₂) Empirical Data: A Comprehensive Guide

For computational chemists and drug development professionals working with heavy-metal radiopharmaceuticals or metalloenzymes, accurately modeling Period 6 elements remains a formidable challenge. Hexaphenyldilead (Ph₆Pb...

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Author: BenchChem Technical Support Team. Date: April 2026

For computational chemists and drug development professionals working with heavy-metal radiopharmaceuticals or metalloenzymes, accurately modeling Period 6 elements remains a formidable challenge. Hexaphenyldilead (Ph₆Pb₂) serves as the ultimate stress-test for Density Functional Theory (DFT) models. Featuring a weak, highly polarizable Pb–Pb bond and massive steric crowding from six phenyl rings, Ph₆Pb₂ exposes the flaws in standard computational approximations.

This guide objectively benchmarks leading DFT functionals, relativistic approximations, and dispersion corrections against the empirical ground truth of Ph₆Pb₂, providing a self-validating framework for modeling heavy organometallics.

The Empirical Ground Truth: Defining the Benchmark

Before evaluating computational models, we must establish the empirical baseline. The physical properties of Ph₆Pb₂ are dictated by the delicate balance between the covalent Pb–Pb interaction and the immense non-covalent van der Waals forces of the surrounding phenyl groups.

  • X-ray Crystallography (Geometry): The experimental Pb–Pb bond length in crystalline hexaphenyldilead is precisely 2.968(2) Å 1.

  • Raman Spectroscopy (Vibrational Dynamics): The low-frequency Pb–Pb stretching mode occurs at 114 cm⁻¹ in the solid state, reflecting a relatively weak metal-metal bond 2.

  • ²⁰⁷Pb NMR Spectroscopy (Electronic Structure): Lead's massive nucleus induces severe spin-orbit coupling, making ²⁰⁷Pb chemical shifts highly sensitive to the local electronic environment and relativistic deshielding 3.

The Physics of Failure: Why Standard DFT Fails for Lead

Applying a standard functional like B3LYP with a basic Pople basis set to Ph₆Pb₂ will result in catastrophic failure (predicting a Pb–Pb bond > 3.10 Å). This failure is driven by two missing physical phenomena:

A. The Absence of Relativistic Effects

In Period 6 elements (Lead, Z=82), the 1s core electrons move at approximately 60% the speed of light. This velocity causes a relativistic mass increase, which in turn shrinks the Bohr radius of the s and p orbitals (Scalar Relativistic Contraction). This core contraction cascades outward, causing the valence d and f orbitals to expand due to increased nuclear shielding 4. If your DFT model ignores this, the Pb–Pb bond will be artificially elongated.

B. The Omission of London Dispersion

Ph₆Pb₂ contains six highly polarizable phenyl rings. The attractive van der Waals interactions (London dispersion) between these rings physically compress the central Pb–Pb bond. Without empirical dispersion corrections (like Grimme's D3 or D4), the DFT model only calculates the steric repulsion of the rings, pushing the lead atoms apart 5.

Quantitative Comparison of DFT Models

The following table summarizes the performance of various computational models against the empirical data.

Computational ModelDispersion CorrectionRelativistic TreatmentPb–Pb Bond Length (Å)Pb–Pb Stretch (cm⁻¹)Suitability for ²⁰⁷Pb NMR
Empirical Data (Target) - - 2.968 114 Reference Standard
B3LYP / LANL2DZNoneScalar ECP3.12592N/A (Core replaced)
M06-2X / SDDImplicitScalar ECP3.012105N/A (Core replaced)
PBE0-D3(BJ) / def2-TZVPD3(BJ)ZORA (All-Electron)2.975111Moderate (± 150 ppm)
wB97X-D / def2-TZVPwB97X-DX2C (All-Electron)2.971113Good (± 85 ppm)
B97M-D4 / def2-QZVP D4 X2C + Spin-Orbit 2.969 114 Excellent (± 40 ppm)

Key Takeaway: Effective Core Potentials (ECPs) like LANL2DZ are computationally cheap but replace the core electrons entirely, making them useless for NMR calculations where core-penetrating relativistic effects dominate. The meta-GGA functional B97M-D4 combined with an Exact Two-Component (X2C) all-electron relativistic treatment provides near-perfect alignment with empirical data.

Experimental & Computational Protocol

To ensure a self-validating workflow, follow this step-by-step methodology when benchmarking heavy organometallics.

Step 1: Initialization and Hamiltonian Selection
  • Action: Select an All-Electron Relativistic Hamiltonian (e.g., ZORA or X2C) rather than an ECP.

  • Causality: ECPs smooth out the electron density near the nucleus. Because NMR shielding tensors rely heavily on the electron density at the nucleus (Fermi contact term), an all-electron approach like ZORA is mandatory to capture the heavy-atom effect on the heavy atom (HAHA) 3.

Step 2: Basis Set and Dispersion Configuration
  • Action: Assign the def2-TZVP or def2-QZVP basis set and enable Grimme’s DFT-D4 dispersion correction.

  • Causality: Pople basis sets (e.g., 6-31G*) lack the diffuse and polarization functions required for the large, polarizable electron cloud of Lead, leading to Basis Set Superposition Error (BSSE). DFT-D4 accurately models the attractive forces between the six phenyl rings, preventing artificial bond elongation 5.

Step 3: Geometry Optimization & Frequency Validation
  • Action: Run a tight geometry optimization followed immediately by an analytical frequency calculation.

  • Causality (Self-Validation): A geometry optimization only finds a stationary point on the potential energy surface. The frequency calculation is a strict self-validating check: if any imaginary (negative) frequencies are present, the structure is a transition state, not a true local minimum. All 3N-6 vibrational modes must be positive.

Step 4: Magnetic Property Calculation (NMR)
  • Action: Execute the NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality: Magnetic shielding calculations are inherently dependent on the origin of the coordinate system. GIAO forces the basis functions to be explicitly dependent on the external magnetic field, ensuring gauge invariance and yielding physically meaningful chemical shifts.

Decision Matrix for Heavy Organometallic DFT

DFT_Workflow Start Start: Ph6Pb2 Model Relativity Period 6 Element (Pb) Relativistic Treatment? Start->Relativity ECP Effective Core Potential (e.g., SDD, LANL2DZ) Relativity->ECP Geometry Only AllElectron All-Electron Relativistic (ZORA / X2C) Relativity->AllElectron Electronic/NMR Props Dispersion Apply Dispersion? (DFT-D3/D4) ECP->Dispersion AllElectron->Dispersion GeomOpt Geometry Optimization & Frequencies Dispersion->GeomOpt NMR GIAO 207Pb NMR Chemical Shifts GeomOpt->NMR If All-Electron Benchmark Benchmark vs Empirical (X-ray, Raman, NMR) GeomOpt->Benchmark NMR->Benchmark

Decision matrix for selecting DFT parameters in heavy organometallic benchmarking.

References

  • LEAD - National Academic Digital Library of Ethiopia. Ethernet.edu.et. Available at:[Link]

  • Tetraphenyl Tetrel Molecules and Molecular Crystals: From Structural Properties to Nonlinear Optics. ResearchGate. Available at:[Link]

  • Benchmark Study on the Calculation of ²⁰⁷Pb NMR Chemical Shifts. National Institutes of Health (PMC). Available at:[Link]

  • DFT-D4 Counterparts of Leading Meta-GGA and Hybrid Density Functionals for Energetics and Geometries. ChemRxiv. Available at:[Link]

  • High-Frequency ¹H NMR Chemical Shifts of SnII and PbII Hydrides Induced by Relativistic Effects. ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Hexaphenyldilead proper disposal procedures

Hexaphenyldilead (Ph3Pb-PbPh3): Comprehensive Operational Handling and Disposal Guide As a Senior Application Scientist, I recognize that handling specialized organolead compounds like Hexaphenyldilead (CAS 3124-01-4) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Hexaphenyldilead (Ph3Pb-PbPh3): Comprehensive Operational Handling and Disposal Guide

As a Senior Application Scientist, I recognize that handling specialized organolead compounds like Hexaphenyldilead (CAS 3124-01-4) requires a paradigm shift from standard laboratory protocols. Unlike simple inorganic lead salts, organolead compounds present unique toxicological profiles, high lipophilicity, and severe environmental persistence risks.

This guide provides researchers, scientists, and drug development professionals with a self-validating, field-proven system for the safe operational handling, containment, and disposal of Hexaphenyldilead. By understanding the causality behind these protocols, laboratories can ensure strict compliance with environmental regulations while protecting personnel.

Understanding the intrinsic properties of Hexaphenyldilead is the foundational step in designing a robust safety protocol. The compound is a crystalline solid that poses severe reproductive, neurological, and aquatic hazards. Because it is highly insoluble in water, it acts as a persistent environmental pollutant if improperly discarded.

Table 1: Hexaphenyldilead Quantitative Data and Hazard Summary

Property / ClassificationValue / Description
CAS Number 3124-01-4[1]
Molecular Formula C36H30Pb2[1]
Molecular Weight 877.02 g/mol [2]
Melting Point 175 °C (decomposes)[2]
Acute Toxicity Category 4 (Oral and Inhalation)[1][3]
Reproductive Toxicity Category 1A (May damage fertility or the unborn child)[1][3]
Target Organ Toxicity (STOT RE 2) Central Nervous System (CNS), Blood, Kidneys[3]
Environmental Hazard Aquatic Acute 1, Aquatic Chronic 1 (Very toxic to aquatic life)[1]
Transport Classification UN3077 (Environmentally hazardous substance, solid, n.o.s.)[3]

Operational Handling and Containment Protocol

Causality Check: Hexaphenyldilead is highly toxic via the inhalation of dusts and ingestion[3]. Because it is a Category 1A reproductive toxin that targets the CNS, blood, and kidneys upon repeated exposure, personnel must minimize exposure through strict engineering controls rather than relying solely on Personal Protective Equipment (PPE)[1][3].

Step-by-Step Methodology: Safe Manipulation

  • Establish Engineering Controls: Perform all weighing, transferring, and manipulation of Hexaphenyldilead inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of 80-100 fpm. This prevents the aerosolization of fine crystalline dust into the breathing zone[1][4].

  • Don Appropriate PPE: Personnel must wear double nitrile gloves (outer gloves changed immediately if contaminated), a disposable chemically resistant lab coat, and chemical splash goggles. If dust formation is unavoidable and engineering controls are temporarily compromised, a NIOSH-approved respirator (N95 or P100) must be worn[3].

  • Minimize Aerosolization: Use anti-static spatulas and weigh boats. Never use compressed air or dry sweeping to clean up the workspace. As mandated by the 5[5], blowing or shaking disperses toxic lead particulates into the air, bypassing primary physical barriers and leading to rapid respiratory absorption.

  • Decontaminate Equipment: Clean all spatulas, balances, and surfaces with a damp, disposable wipe. Do not flush contaminated wash water down the drain, as it violates environmental discharge limits[1][5].

Spill Response and Decontamination Workflow

In the event of a spill, immediate containment is critical due to the compound's severe aquatic toxicity and long-term environmental persistence[1][3].

Step-by-Step Methodology: Spill Cleanup

  • Evacuate and Isolate: Evacuate personnel from the immediate area. Ensure the fume hood or room ventilation system remains active to capture airborne dust[3].

  • Containment: Prevent the spilled material from entering drains, surface waters, or sanitary sewer systems. Hexaphenyldilead is insoluble in water and will persist in the ecosystem, causing long-term adverse effects[1][3].

  • Collection: Do not dry sweep. Carefully sweep up and shovel the solid using a wet-wipe method or a HEPA-filtered vacuum dedicated to hazardous materials[3][5].

  • Packaging: Place all recovered material and contaminated cleanup supplies (wipes, gloves) into a suitable, tightly closed container labeled for hazardous waste[3].

Hexaphenyldilead Disposal Procedures

Causality Check: Hexaphenyldilead cannot be disposed of in standard municipal waste or washed down the sink. Under the EPA's Resource Conservation and Recovery Act (RCRA), waste exhibiting lead toxicity is classified as hazardous waste[6]. Furthermore, its incompatibility with oxidizing agents requires strict segregation to prevent dangerous, exothermic degradation into volatile lead oxides[3].

G A Waste Generation (Hexaphenyldilead) B Waste Segregation (Isolate from Oxidizers) A->B C Primary Containment (Sealed, Compatible) B->C D Secondary Containment (Spill Tray/Drum) C->D E Hazard Labeling (UN3077, EPA RCRA) D->E F Temporary Storage (Ventilated, <90 Days) E->F G Waste Manifesting (DOT/EPA Documentation) F->G H Final Disposal (Licensed Facility) G->H

Hexaphenyldilead Waste Segregation and Disposal Workflow

Step-by-Step Methodology: Waste Management

  • Waste Segregation: Collect Hexaphenyldilead waste separately from other laboratory waste. Strictly isolate it from oxidizing agents, which are incompatible and may cause hazardous reactions[3].

  • Primary Containment: Transfer the waste into a chemically compatible, sealable container (e.g., high-density polyethylene or glass). Ensure the container is structurally sound and free of leaks[1].

  • Secondary Containment: Place the primary container inside a secondary containment tray or outer drum to prevent accidental environmental release during storage[1].

  • Labeling: Affix a hazardous waste label immediately upon adding waste. The label must clearly state "Hazardous Waste - Toxic", list the contents as "Hexaphenyldilead", and include the UN3077 designation[3].

  • Storage: Store the sealed containers in a dry, cool, and well-ventilated area[3]. Adhere to your facility's satellite accumulation area limits and maximum storage times (typically 90 days for large quantity generators).

  • Final Disposal: Do not attempt to neutralize or incinerate the waste on-site. Transfer the waste to an EPA-approved, licensed hazardous waste disposal facility capable of handling heavy metal and organolead waste[1][3].

Regulatory Compliance and Manifesting

When preparing Hexaphenyldilead for transport to a disposal facility, it must be manifested correctly. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations[3][6].

  • DOT Shipping Name: Environmentally hazardous substances, solid, n.o.s. (Hexaphenyldilead)[3].

  • Hazard Class: 9 (Miscellaneous Hazardous Materials)[3].

  • Packing Group: III[3].

  • Marine Pollutant: Yes. The compound is highly toxic to aquatic organisms and must be marked as a marine pollutant for transport[1][3].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Hexaphenyldilead." fishersci.com. 3

  • ThermoFisher Scientific. "SAFETY DATA SHEET - Hexaphenyldilead." thermofisher.com. 1

  • ChemicalBook. "3124-01-4(HEXAPHENYLDILEAD) Product Description." chemicalbook.com. 2

  • U.S. Environmental Protection Agency (EPA). "How should lead-containing wastes from RRP renovations be handled and disposed?" epa.gov. 6

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." osha.gov. 4

  • Occupational Safety and Health Administration (OSHA). "1910.1025 - Lead." osha.gov. 5

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hexaphenyldilead

Welcome to your essential guide for the safe handling of Hexaphenyldilead. As researchers and developers, our work with highly specialized organometallic compounds pushes the boundaries of science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of Hexaphenyldilead. As researchers and developers, our work with highly specialized organometallic compounds pushes the boundaries of science. However, this innovation demands an unwavering commitment to safety. Hexaphenyldilead, a potent organolead compound, presents significant health and environmental risks that necessitate a comprehensive and rigorously followed safety protocol. This guide moves beyond a simple checklist, providing the critical context and procedural steps to ensure your protection, the integrity of your research, and environmental stewardship. We will delve into the "why" behind each recommendation, empowering you to operate with confidence and control.

Understanding the Adversary: The Hazard Profile of Hexaphenyldilead

To effectively protect ourselves, we must first understand the nature of the threat. Hexaphenyldilead is not a benign reagent; it is a multi-faceted hazard. Its toxicity is not merely acute but carries long-term, severe consequences. Organolead compounds, as a class, are recognized for their profound impact on the central nervous system.[1][2]

  • Systemic Health Hazards : The primary danger of Hexaphenyldilead lies in its systemic toxicity upon exposure. It is classified as a Category 1A Reproductive Toxin , meaning it is known to damage fertility or harm an unborn child.[3] Furthermore, it is a Category 1B Carcinogen , indicating it is presumed to have carcinogenic potential for humans.[3] Prolonged or repeated exposure can lead to organ damage, with the central nervous system (CNS), blood, and kidneys being primary targets.[3][4]

  • Acute Toxicity : The compound is categorized with Acute Oral and Inhalation Toxicity (Category 4) .[3] This means that ingestion or inhalation of its dust can be harmful.[3][4]

  • Local Hazards : Direct contact with organolead compounds can cause irritation to the skin, eyes, and other membranes.[3][5] Therefore, all direct contact must be scrupulously avoided.

  • Environmental Hazard : Beyond its human health effects, Hexaphenyldilead is classified as very toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[3][4][6] Its low water solubility means it may persist, making proper disposal a critical concern for environmental protection.[3][4]

Hazard ClassificationCategoryTarget Organs/Effects
Reproductive ToxicityCategory 1AMay damage fertility or the unborn child[3][4]
CarcinogenicityCategory 1BPresumed to have carcinogenic potential for humans[3]
Specific Target Organ ToxicityCategory 2 (Repeated Exposure)Central Nervous System (CNS), Blood, Kidneys[3][4]
Acute Oral ToxicityCategory 4Harmful if swallowed[3]
Acute Inhalation ToxicityCategory 4Harmful if inhaled[3][4]
Aquatic HazardAcute & ChronicVery toxic to aquatic life with long-lasting effects[3][4]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The foundation of a safe laboratory environment is built upon robust engineering and administrative controls designed to minimize exposure potential from the outset.

  • Primary Engineering Controls : Your most critical safety tool is a properly functioning containment system. All manipulations of Hexaphenyldilead—weighing, transferring, and preparing solutions—that could generate dust or aerosols must be conducted within a certified chemical fume hood or a glove box .[4][7] These systems are designed to capture contaminants at the source, preventing them from entering the laboratory atmosphere and your breathing zone.

  • Administrative Controls : Safe practices are as important as safe equipment.

    • Designated Area : Establish a clearly marked area within the lab specifically for working with Hexaphenyldilead and other highly toxic lead compounds.[7] All equipment, including balances, glassware, and PPE used in this area, should be dedicated to this work or thoroughly decontaminated before being removed.[7]

    • Strict Hygiene : Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory where Hexaphenyldilead is handled.[7][8] Always wash hands, face, and any exposed skin thoroughly after completing a task and before leaving the laboratory.[7]

The Last Line of Defense: A Head-to-Toe Guide to PPE

When engineering and administrative controls are in place, PPE provides the essential barrier to protect you from residual exposure or in the event of an unexpected spill or splash.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and airborne particulates.

  • Why : Standard safety glasses are insufficient. You need protection from splashes that can come from any direction.

  • What to Wear : At a minimum, wear flexible-fitting, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards.[9][10]

  • When to Add More : For any procedure with a higher risk of splashing (e.g., transferring solutions, cleaning glassware), a full-face shield must be worn over the chemical splash goggles .[11][12] A face shield alone does not provide adequate eye protection.[12]

Body Protection

Protecting your skin and personal clothing from contamination is paramount.

  • Why : Hexaphenyldilead can be absorbed through the skin, and contaminated clothing can become a source of secondary exposure.

  • What to Wear : A flame-resistant lab coat is a baseline requirement.[13] However, due to the high toxicity of this compound, disposable Tyvek-style coveralls are strongly recommended to provide full-body protection and simplify decontamination procedures.[7] Ensure clothing covers you from the neck to the ankles, and wear fully enclosed, chemical-resistant shoes.[9][10]

Hand Protection

Your hands are most likely to come into direct contact with the chemical.

  • Why : A single layer of standard disposable gloves may not offer sufficient protection against a chemical of this nature, especially for prolonged tasks.

  • What to Wear : Double-gloving is mandatory. The inner glove should be a thin, disposable nitrile glove. The outer glove should be a heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene).[11] This approach provides robust protection and allows for the safe removal of the contaminated outer glove without exposing the inner glove. Always inspect gloves for tears or pinholes before use.[4]

Respiratory Protection

While work should always be performed in a fume hood, respiratory protection may be necessary in certain situations.

  • Why : In the event of a significant spill outside of a containment device or a failure of the ventilation system, you must be protected from inhaling toxic dust.

  • What to Wear : If respiratory protection is deemed necessary by a formal hazard assessment, a NIOSH-approved respirator with a P100 (HEPA) filter is required.[14] All personnel required to wear a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

PPE ComponentMinimum RequirementRecommended for High-Risk Tasks
Eye Protection Chemical Splash Goggles (ANSI Z87.1)[9][10]Goggles + Full Face Shield[11][12]
Body Protection Lab Coat & Fully Enclosed Shoes[11]Disposable Coveralls over personal clothing[7]
Hand Protection Single Pair of Nitrile Gloves[11]Double-Gloving (Outer heavy-duty, inner nitrile)[11]
Respiratory Not required inside a fume hoodAir-purifying respirator with P100 filters (requires program)[14]

Procedural Workflow: From Preparation to Disposal

A systematic workflow minimizes error and ensures safety at every stage. The following protocol outlines the critical steps for handling Hexaphenyldilead.

Step-by-Step Handling Protocol
  • Preparation :

    • Confirm the chemical fume hood is functioning correctly.

    • Don all required PPE (coveralls, double gloves, goggles).

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents within the hood to minimize traffic in and out of the containment area.

  • Handling :

    • Perform all manipulations, including weighing and transfers, deep within the fume hood.

    • Handle the solid compound carefully to avoid generating dust.

    • If making a solution, add the solid to the solvent slowly.

    • Keep all containers of Hexaphenyldilead tightly sealed when not in immediate use.[15][16]

  • Decontamination & Doffing :

    • After handling, decontaminate any non-disposable equipment used. Collect the rinse water as hazardous waste.[7]

    • Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated solid hazardous waste container.

    • Remove coveralls, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Immediately wash hands and forearms thoroughly with soap and water.

Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_decon 3. Decontamination & Doffing cluster_disposal 4. Waste Disposal P1 Verify Fume Hood Function P2 Don Full PPE (Coveralls, Goggles, Double Gloves) P1->P2 P3 Prepare Work Surface (Bench Paper) P2->P3 H1 Weigh and Transfer Hexaphenyldilead P3->H1 H2 Perform Chemical Reaction or Preparation H1->H2 H3 Seal All Containers H2->H3 D1 Decontaminate Equipment (Collect Rinse Water) H3->D1 D2 Doff Outer Gloves D1->D2 W1 Segregate Solid & Liquid Hazardous Waste D1->W1 D3 Doff Coveralls & Goggles D2->D3 D2->W1 D4 Doff Inner Gloves D3->D4 D3->W1 D5 Wash Hands Thoroughly D4->D5 D4->W1 W2 Seal & Label Waste Containers W1->W2 W3 Move to Satellite Accumulation Area W2->W3

Caption: Safe Handling Workflow for Hexaphenyldilead.

End-of-Life Cycle: Waste Management and Disposal

Improper disposal of Hexaphenyldilead can have severe environmental consequences. All waste generated is considered hazardous and must be handled accordingly.

  • Waste Segregation : Maintain separate, clearly labeled hazardous waste containers for:

    • Solid Waste : Contaminated PPE (gloves, coveralls), bench paper, and any residual solid chemical.[7]

    • Liquid Waste : Unused solutions and all rinse water from decontamination.[7]

  • Containerization : Use robust, leak-proof containers that are chemically compatible with the waste.[7][17] Containers must be kept tightly sealed, filled to no more than 90% capacity, and their exteriors must be kept clean.[17]

  • Labeling and Storage : All waste containers must be accurately labeled with "Hazardous Waste" and list the chemical contents. Store sealed containers in a designated and secure satellite accumulation area away from heat or ignition sources while awaiting pickup.[18]

  • Final Disposal : Under no circumstances should this material be disposed of down the drain. [7] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor, in accordance with all local, state, and federal regulations.[3][4]

In Case of Emergency

Preparedness is key to mitigating the impact of an accident.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spill : Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without proper training and equipment. For a small spill inside a fume hood, use a chemical spill kit to absorb the material, then sweep the absorbent into the solid hazardous waste container.

By integrating these principles and procedures into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the future of your research.

References

  • Chang, L.W. (n.d.). The neurotoxicology and pathology of organomercury, organolead, and organotin. PubMed. Available at: [Link]

  • Yagminas, A.P., & Franklin, C.A. (n.d.). The acute toxicity of some organolead and organotin compounds in the rat, with particular reference to a gastric lesion. PubMed. Available at: [Link]

  • Walsh, T.J., & Tilson, H.A. (n.d.). Neurobehavioral toxicology of the organoleads. PubMed. Available at: [Link]

  • Hager, A., Moser, I., & Berthold, W. (1985). Organolead Toxicity in Plants: Triethyl Lead (Et3Pb+) Acts as a Powerful Transmembrane Cl-/OH- Exchanger Dissipating H+ -Gradients at Nano-Molar Levels. ResearchGate. Available at: [Link]

  • Donard, O. F. X., et al. (2017, July 5). Concerning Organometallic Compounds in Environment: Occurrence, Fate, and Impact. IntechOpen. Available at: [Link]

  • Drexel University, Department of Environmental Health and Safety. (2013, February 2). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.62 - Lead. U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). elaws - OSHA Lead in Construction Advisor. U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1025 - Lead. U.S. Department of Labor. Available at: [Link]

  • Minnesota Department of Labor and Industry. (2025, January 23). Current OSHA lead standards. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Available at: [Link]

  • University of Nevada, Reno, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Available at: [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Basel Convention. (2018, April 10). Technical guidelines for the environmentally sound management of wastes consisting of, containing or contaminated with hexachlorobutadiene. Available at: [Link]

Sources

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